molecular formula C10H9NO2 B1347649 1-Methylindole-3-carboxylic acid CAS No. 32387-21-6

1-Methylindole-3-carboxylic acid

Cat. No.: B1347649
CAS No.: 32387-21-6
M. Wt: 175.18 g/mol
InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N
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Description

1-Methylindole-3-carboxylic acid is an indole derivative that can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate.>This compound is a natural product found in Eutrema japonicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRCLXXJIQTXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357533
Record name 1-Methylindole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-21-6
Record name 1-Methylindole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and an exploration of a key signaling pathway relevant to its class of compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Appearance White to off-white or beige crystalline powder[3]
Melting Point 197-200 °C (decomposes)[2]
Boiling Point (Predicted) 389.0 ± 15.0 °C
pKa (Predicted) 4.01 ± 0.10
LogP (Octanol/Water Partition Coefficient) 2.00[4]
CAS Number 32387-21-6[5]
PubChem CID 854040[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for key physical property measurements.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in reactions, formulations, and biological assays.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A precisely weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.

  • Solvent Addition: A known volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.

Relevant Signaling Pathway: The TIR1 Auxin Response Pathway

Indole-3-carboxylic acid and its derivatives, including this compound, are structurally related to the natural plant hormone auxin (Indole-3-acetic acid, IAA). These compounds can exhibit auxin-like activity, influencing plant growth and development. A primary mechanism for auxin signaling is through the Transport Inhibitor Response 1 (TIR1) receptor pathway. This pathway is a critical target for the development of herbicides and plant growth regulators[7].

The diagram below illustrates the core components and mechanism of the TIR1 auxin signaling pathway. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a molecular "glue," facilitating the interaction between TIR1 (an F-box protein component of an SCF ubiquitin ligase complex) and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that regulate cell growth and differentiation[8][9][10].

TIR1_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (e.g., IAA) TIR1 TIR1 Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds SCF SCF Complex ARF ARF Aux_IAA->ARF Binds and represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE Auxin Response Element ARF->AuxRE Repressed ARF->AuxRE Activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Transcription Proteasome 26S Proteasome Ub->Proteasome Degradation

Figure 1. The TIR1 Auxin Signaling Pathway.

Applications in Research and Drug Development

This compound is a versatile precursor in the synthesis of various compounds with therapeutic potential. It has been utilized as a reactant in the preparation of:

  • Analogs of PKC inhibitors[11].

  • Cdc7 kinase inhibitors with antitumor and antiproliferative activities[11].

  • Antagonists for the VLA-4 receptor[11].

  • Inhibitors of the EphB3 receptor tyrosine kinase[11].

  • Antagonists for the human P2X7 receptor[11].

  • Potent nonpeptidic agonists for the urotensin II receptor[11].

The reactivity of the indole nucleus and the carboxylic acid functional group makes it a valuable starting material for creating diverse chemical libraries for drug discovery screening.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, standardized experimental protocols, and its relevance to the biologically significant TIR1 auxin signaling pathway. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

References

An In-Depth Technical Guide to 1-Methylindole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its indole core, a privileged scaffold in numerous biologically active molecules, makes it a valuable starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, synthetic applications, and its role as a precursor to potent biological inhibitors. Special focus is given to its utility in the development of kinase inhibitors and antihypertensive agents, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the involvement of related indole carboxylic acids in modulating plant signaling pathways, offering insights into potential herbicidal applications.

Chemical Structure and Nomenclature

This compound is an aromatic heterocyclic compound with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1] The structure consists of a bicyclic indole ring system, where a benzene ring is fused to a pyrrole ring. A methyl group is attached to the nitrogen atom of the pyrrole ring at position 1, and a carboxylic acid group is substituted at position 3.

IUPAC Name: this compound[1]

Chemical Structure:

SMILES: CN1C=C(C2=CC=CC=C21)C(=O)O[1]

InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N[1]

Synthesis and Chemical Properties

This compound can be synthesized through various organic chemistry routes. One common method involves the oxidation of 1-methylindole-3-aldehyde. It serves as a versatile reactant in organic synthesis, readily undergoing reactions at its carboxylic acid group to form esters, amides, and other derivatives. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a range of biologically active compounds. Its derivatives have shown promise as inhibitors of various enzymes and receptors, highlighting its importance in the development of novel therapeutics.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a scaffold for the synthesis of potent protein kinase inhibitors. For instance, it is a reactant in the preparation of bisindolyl pyrimidinone analogs of the Protein Kinase C (PKC) inhibitor LY333531 and (heteroaryl)(carboxamido)arylpyrrole derivatives that act as Cdc7 kinase inhibitors with antitumor and antiproliferative activities. The general synthetic approach involves the coupling of this compound with various amine-containing fragments to generate a library of amide derivatives for screening.

Antihypertensive Agents

Derivatives of the related indole-3-carboxylic acid have been investigated for their potential as antihypertensive agents. In a study on spontaneously hypertensive rats, novel derivatives of indole-3-carboxylic acid demonstrated the ability to lower blood pressure when administered orally. One of the lead compounds exhibited a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, with the antihypertensive effect lasting for 24 hours, which was superior to the known drug losartan.[2][3] This highlights the potential of the indole-3-carboxylic acid scaffold in the development of new treatments for hypertension.

Table 1: In Vivo Antihypertensive Activity of an Indole-3-carboxylic Acid Derivative [2][3]

CompoundDose (mg/kg, oral)Maximum Blood Pressure Decrease (mm Hg)Duration of Action (hours)
Lead Derivative104824
Losartan---

Experimental Protocols

General Synthesis of Indole-3-carboxamides

The following is a generalized protocol for the synthesis of indole-3-carboxamide derivatives, which is a common strategy for creating libraries of potential kinase inhibitors from precursors like this compound.

Materials:

  • This compound

  • Oxalyl chloride or other activating agent

  • Desired amine

  • Triethylamine or other base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

  • Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 1-methylindole-3-carbonyl chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired indole-3-carboxamide derivative.

Role in Plant Biology and Herbicidal Research

Indole-3-carboxylic acid and its derivatives are structurally related to the plant hormone auxin (indole-3-acetic acid). This structural similarity has led to the investigation of these compounds as modulators of the auxin signaling pathway, with potential applications as herbicides.

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This degradation releases the ARFs, allowing them to activate the transcription of genes involved in plant growth and development.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm Indole_Carboxylic_Acid Indole-3-Carboxylic Acid Derivative (Herbicide) Auxin Auxin Indole_Carboxylic_Acid->Auxin mimics

Conclusion

This compound is a compound of considerable importance in contemporary chemical and pharmaceutical research. Its utility as a versatile synthetic intermediate has been demonstrated in the creation of a multitude of biologically active molecules, including promising kinase inhibitors and antihypertensive agents. The indole scaffold continues to be a focal point for the design of new drugs, and this compound provides a readily accessible and modifiable starting point for these endeavors. Further exploration of its derivatives is warranted to unlock their full therapeutic potential. Additionally, the structural relationship to plant auxins opens avenues for the development of novel agrochemicals. This guide serves as a foundational resource for scientists and researchers looking to leverage the chemical and biological properties of this compound in their work.

References

In-Depth Technical Guide: 1-Methylindole-3-carboxylic Acid (CAS 32387-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for 1-Methylindole-3-carboxylic acid (CAS 32387-21-6). The information is intended to support research, development, and safety assessment activities.

Chemical and Physical Properties

This compound is an indole derivative that serves as a versatile building block in organic synthesis.[1] Its chemical structure consists of an indole ring system with a methyl group at the 1-position and a carboxylic acid group at the 3-position.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 32387-21-6[2]
IUPAC Name 1-methyl-1H-indole-3-carboxylic acid[2]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [2][3]
Melting Point 197-200 °C (decomposes)
Appearance Solid[4]
SMILES CN1C=C(C2=CC=CC=C21)C(=O)O[2]
InChI InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)[2]

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Table 3: Precautionary Statements

CodeStatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemicals like this compound are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are summaries of the relevant protocols.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[5][6][7]

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[6]

  • Test Substance Application: 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the rabbit's shaved skin. The area is then covered with a gauze patch and a semi-occlusive dressing.[5][8]

  • Exposure Duration: The standard exposure period is 4 hours.[5]

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]

  • Scoring: The severity of skin reactions is graded according to a standardized scoring system.

  • Confirmatory Test: If the initial test does not show a corrosive effect, the response is confirmed using up to two additional animals.[6]

OECD_404_Workflow start Start: OECD 404 Acute Dermal Irritation Test animal_prep Animal Preparation: Shave skin of albino rabbit start->animal_prep application Apply 0.5g of solid to a ~6 cm² area animal_prep->application cover Cover with gauze patch and semi-occlusive dressing application->cover exposure 4-hour exposure cover->exposure removal Remove patch and clean the area exposure->removal observation Observe for erythema and edema at 1, 24, 48, 72 hours and up to 14 days removal->observation scoring Score skin reactions based on severity observation->scoring end End: Classify substance as irritant or non-irritant scoring->end

Workflow for OECD Guideline 404 Acute Dermal Irritation Test.
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[4][9][10]

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is used for the initial test.[10]

  • Test Substance Application: A single dose of the test substance (typically 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[4][11]

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.[4][12]

  • Scoring: Ocular lesions are scored using a standardized system.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the result is confirmed using up to two additional animals.[10]

OECD_405_Workflow start Start: OECD 405 Acute Eye Irritation Test animal_selection Select healthy albino rabbit start->animal_selection application Apply single dose to conjunctival sac of one eye animal_selection->application control Untreated eye serves as control observation Examine eyes at 1, 24, 48, 72 hours and up to 21 days application->observation scoring Score corneal opacity, iritis, and conjunctival effects observation->scoring end End: Classify substance based on irritation level scoring->end

Workflow for OECD Guideline 405 Acute Eye Irritation Test.
Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.[13][14][15]

Methodology:

  • Animal Model: The preferred species is the rat.[14]

  • Exposure: Animals are exposed to the test substance, typically as a dust or aerosol, in an inhalation chamber for a standard duration of 4 hours.[15] The test can be conducted at a limit concentration or at a series of concentrations.

  • Observation: Following exposure, the animals are observed for at least 14 days.[16] Observations include mortality, clinical signs of toxicity, and effects on body weight.

  • Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration that is lethal to 50% of the test animals.[15]

  • Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

OECD_403_Workflow start Start: OECD 403 Acute Inhalation Toxicity Test animal_selection Select healthy young adult rats start->animal_selection exposure Expose animals to test substance (aerosol/dust) in an inhalation chamber for 4 hours animal_selection->exposure observation 14-day observation period for mortality and clinical signs exposure->observation data_collection Record body weight changes observation->data_collection necropsy Perform gross necropsy at the end of the study data_collection->necropsy end End: Determine LC50 and classify inhalation toxicity necropsy->end

Workflow for OECD Guideline 403 Acute Inhalation Toxicity Test.

Biological Activity and Role in Drug Development

Current research indicates that this compound primarily serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[1][3][17] It is a reactant in the preparation of various classes of inhibitors and receptor ligands.

While direct, potent biological activity of this compound itself is not extensively documented, derivatives of indole-3-carboxylic acid have been shown to play roles in plant defense mechanisms and can influence gut integrity and immunity in animal models.[18][19] Additionally, some indole-3-carboxylate derivatives have been investigated as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme involved in inflammation.[20] Furthermore, various substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their binding affinity to dopamine receptors.[21]

The primary significance of this compound in drug development lies in its utility as a scaffold for creating novel therapeutic agents.

Role_in_Synthesis cluster_products Precursor to Bioactive Molecules start This compound (CAS 32387-21-6) pkc_inhibitors PKC Inhibitors start->pkc_inhibitors Reactant for synthesis of cdc7_inhibitors Cdc7 Kinase Inhibitors start->cdc7_inhibitors Reactant for synthesis of vla4_antagonists VLA-4 Antagonists start->vla4_antagonists Reactant for synthesis of ephb3_inhibitors EphB3 Receptor Kinase Inhibitors start->ephb3_inhibitors Reactant for synthesis of p2x7_antagonists P2X7 Receptor Antagonists start->p2x7_antagonists Reactant for synthesis of urotensin_agonists Urotensin II Receptor Agonists start->urotensin_agonists Reactant for synthesis of ht4_ligands 5-HT4 Receptor Ligands start->ht4_ligands Reactant for synthesis of

Role of this compound as a precursor in synthesis.

References

Biological Activity of 1-Methylindole-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-methylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse range of biologically active compounds. Its derivatives have been extensively investigated and have demonstrated significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of this important class of molecules. The activities covered include anticancer, antimicrobial, and anti-inflammatory properties, among others, highlighting the therapeutic versatility of these compounds.

Introduction

Indole and its derivatives are fundamental heterocyclic motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The methylation of the indole nitrogen at position 1 and the presence of a carboxylic acid group at position 3 give rise to the this compound scaffold. This core structure is a crucial building block for developing novel therapeutic agents.[1] Its unique electronic and steric properties make it a valuable intermediate for synthesizing bioactive molecules with potential applications in pharmaceutical development and biochemical research.[1][2] Derivatives of this compound have been identified as potent inhibitors of various enzymes and receptors, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4][5][6] This guide will delve into the synthesis and multifaceted biological profile of these derivatives.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization into esters and amides are key steps in the development of new chemical entities.

Synthesis of the Core Scaffold

The preparation of this compound can be achieved through several synthetic routes. A common and effective method is the N-methylation of indole-3-carboxylic acid. This process involves the reaction of indole-3-carboxylic acid with a methylating agent, such as dimethyl sulfate or iodomethane, in the presence of a base.[7] An alternative pathway involves the oxidation of 1-methylindole-3-carboxaldehyde using an oxidizing agent like alkaline potassium permanganate.[7]

General Protocol for Derivatization (Amide and Ester Formation)

The carboxylic acid moiety of the scaffold is a versatile handle for creating a library of derivatives, most commonly through amide or ester bond formation. Propylphosphonic anhydride (T3P) is an efficient coupling reagent for amide formation under mild conditions.[8] For the synthesis of ester derivatives, a classic Fischer-Speier esterification can be employed, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.[9]

Experimental Protocol: Synthesis of Amide Derivatives

A general procedure for the synthesis of amide derivatives from this compound is as follows:

  • Reaction Setup: Dissolve this compound (1 equivalent) and a desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen).

  • Coupling Agent Addition: Add a coupling agent such as Diisopropylcarbodiimide (DIPC) (1.1 equivalents) or a combination of EDC·HCl (1.3 equivalents) and HOBt (1.3 equivalents) to the mixture.[10][11] If necessary, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3 equivalents) can be added.[10]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure amide derivative.[11]

G

Inhibition of the FAK signaling pathway by indole derivatives.
Antimicrobial Activity

The indole scaffold is prevalent in molecules with antimicrobial properties. Various derivatives of indole-3-carboxylic acid, including those incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and polyamine conjugates, have demonstrated significant activity against a range of bacterial and fungal pathogens. [10][12]Some compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Candida albicans. [10][13]The mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. [14]

Compound ClassOrganismActivity (MIC, µg/mL)Reference
Indole-thiadiazole (2c)B. subtilis3.125[12]
Indole-triazole (3c)B. subtilis3.125[12]
Indole-triazole (3d)S. aureus, MRSA, E. coli3.125 - 6.25[12]
Thioxothiazolidine deriv. (8)Gram-positive/negative0.004 - 0.03 (mg/mL)[14]
Thioxothiazolidine deriv. (15)Fungi0.004 - 0.06 (mg/mL)[14]
Indolylbenzo[d]imidazole (3ag)M. smegmatis3.9[13]
Indolylbenzo[d]imidazole (3ag)C. albicans3.9[13]
Indolylbenzo[d]imidazole (3ao, 3aq)Staphylococci< 1[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]

G cluster_prep Preparation cluster_assay Assay Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Prep Culture->Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Compound Test Compound Stock Dilution Serial Dilution in 96-Well Plate Compound->Dilution Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading Result Determine MIC Reading->Result

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been explored as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [6]Some indole-hydrazide derivatives have shown significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin, in models like carrageenan-induced paw edema. [6]Other hybrid molecules containing both indole and imidazolidine nuclei have also demonstrated promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. [15]

CompoundTime% Inhibition (Carrageenan-induced paw edema)Reference
S32 h61.99[6]
S33 h61.20[6]
S72 h61.47[6]
S73 h62.24[6]
S142 h62.69[6]
S143 h63.69[6]
Indomethacin (Ref.)2 h77.23[6]
Indomethacin (Ref.)3 h76.89[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Inflammation Induction: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic targets:

  • Antihypertensive Activity: Novel derivatives have been developed as potent angiotensin II receptor 1 (AT₁) antagonists, demonstrating the ability to lower blood pressure in spontaneously hypertensive rats, with effects superior to losartan. [5]* Kinase Inhibition: The scaffold is a key reactant for preparing inhibitors of various protein kinases, including Protein Kinase C (PKC) and EphB3 receptor tyrosine kinase, which are involved in diverse cellular signaling processes. [3][4]* Receptor Antagonism/Agonism: Derivatives have been synthesized as P2X7 receptor antagonists, urotensin II receptor agonists, and 5-HT₄ receptor ligands, indicating their potential in modulating a range of physiological functions.

References

Potential Therapeutic Targets of 1-Methylindole-3-carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a versatile scaffold that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. Its derivatives have shown promise in modulating a wide range of therapeutic targets, offering potential treatments for inflammatory diseases, cancer, neurological disorders, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in drug discovery and development efforts.

Therapeutic Targets and Quantitative Data

Analogs of this compound have been investigated for their activity against a variety of molecular targets. The following tables summarize the available quantitative data for these analogs, categorized by their therapeutic target.

Table 1: VLA-4 Antagonists
Compound IDStructureTargetAssayIC50 (nM)Reference
14e trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidVery Late Antigen-4 (VLA-4)Competitive Binding Assay5.4[1]
Table 2: EphB3 Receptor Tyrosine Kinase Inhibitors

Note: The following compounds are structurally related to potential derivatives of this compound, though not directly synthesized from it in the cited literature.

Compound IDStructureTargetAssayIC50 (µM)Reference
1 Pyrazolo[1,5-a]pyridine derivativeEphB3 KinaseHigh-Throughput Screen~ 1[2]
Table 3: P2X7 Receptor Antagonists

Note: The following compound highlights the potential of the 1-methyl-1H-3-indolyl moiety in P2X7 receptor antagonism.

Compound ClassKey Structural FeatureTargetObservationReference
Pyrazolodiazepine derivatives1-methyl-1H-3-indolyl group at R2Human P2X7 ReceptorFivefold greater activity compared to a 5-isoquinolinyl group at the same position.[3]
Table 4: 5-HT4 Receptor Antagonists
Compound IDStructureTargetAssaypA2Reference
13d N-Methyl indole ester of a pyrrolizidine5-HT4 ReceptorRat Tunica Muscularis Mucosae (TMM) Assay8.93[4]
Table 5: Antibacterial Agents

Note: The following compound is a closely related analog, substituting the 1-methyl group with a hydrogen.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
3k 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98[5]
3k S. aureus ATCC 259233.90[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section provides protocols for key experiments cited in the evaluation of this compound analogs.

VLA-4 Competitive Binding Assay

This protocol is a representative method for determining the inhibitory constant (Ki) of a test compound against VLA-4.

Materials:

  • Receptor Source: Membranes from cells stably expressing human VLA-4 (e.g., CHO cells).

  • Radioligand: [³H]-labeled VLA-4 specific ligand.

  • Test Compound: this compound analog (e.g., compound 14e ).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MnCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

EphB3 Kinase Inhibition Assay (High-Throughput Screen)

This protocol outlines a general method for identifying inhibitors of EphB3 kinase activity.

Materials:

  • Enzyme: Purified recombinant human EphB3 kinase domain.

  • Substrate: A suitable peptide substrate for EphB3 (e.g., a poly-Glu-Tyr peptide).

  • ATP: Adenosine triphosphate.

  • Test Compound: this compound analog.

  • Kinase Buffer: Buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Detection Reagent: A reagent to detect ATP consumption or phosphate incorporation (e.g., ADP-Glo™ Kinase Assay).

  • Plate Reader: Luminometer or fluorescence reader, depending on the detection method.

Procedure:

  • Dispense the test compounds at various concentrations into a multi-well assay plate.

  • Add the EphB3 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • The signal will be inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antibacterial activity of a compound.

Materials:

  • Test Compound: this compound analog.

  • Bacterial Strains: Target bacterial strains (e.g., S. aureus, MRSA).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.

  • 96-well Microtiter Plates.

  • Bacterial Inoculum: Prepared to a standardized concentration (e.g., 0.5 McFarland standard).

  • Incubator.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

VLA4_Signaling cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 VLA4 VLA-4 VCAM1->VLA4 Binding Talin Talin VLA4->Talin Activation Paxillin Paxillin Talin->Paxillin FAK FAK Paxillin->FAK PI3K PI3K FAK->PI3K Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Analog VLA-4 Antagonist (e.g., Compound 14e) Analog->VLA4 Inhibition

VLA-4 Signaling Pathway and Inhibition

EphB3_Signaling cluster_extracellular Adjacent Cell cluster_cell_membrane Target Cell Membrane cluster_intracellular Intracellular Signaling EphrinB Ephrin-B Ligand EphB3 EphB3 Receptor EphrinB->EphB3 Binding Dimerization Dimerization & Autophosphorylation EphB3->Dimerization Downstream Downstream Signaling (e.g., RhoGTPases, MAPK) Dimerization->Downstream Cell_Guidance Axon Guidance Cell Migration Downstream->Cell_Guidance Inhibitor EphB3 Inhibitor Inhibitor->Dimerization Inhibition

EphB3 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Events ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activation Ion_Flux Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 IL1b IL-1β Release NLRP3->IL1b Antagonist P2X7 Antagonist Antagonist->P2X7 Inhibition

P2X7 Receptor Signaling Pathway

Experimental_Workflow Synthesis Synthesis of 1-Methylindole-3-carboxylic Acid Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay, Enzyme Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

General Drug Discovery Workflow

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various therapeutic targets. The analogs derived from this core structure exhibit a broad range of biological activities, from anti-inflammatory and anticancer to antimicrobial effects. This guide has summarized the key targets, provided available quantitative data, and outlined essential experimental protocols to facilitate further research in this promising area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanism of action studies for these analogs will undoubtedly lead to the discovery of novel therapeutic agents for a multitude of diseases.

References

The Versatile Scaffold: 1-Methylindole-3-carboxylic Acid as a Bioactive Molecule Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its unique structural features allow for the facile introduction of various pharmacophores, leading to the development of potent and selective modulators of a range of biological targets. This technical guide provides a comprehensive overview of the role of this compound as a building block in drug discovery, with a focus on its application in the synthesis of inhibitors for key protein targets implicated in a variety of diseases. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways are presented to furnish researchers with a thorough understanding of the potential of this valuable chemical entity.

Introduction

The indole nucleus is a prominent heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activities. Among the myriad of indole derivatives, this compound stands out as a particularly useful and adaptable building block for medicinal chemists. The presence of the carboxylic acid functionality at the 3-position provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. Furthermore, the methylation at the 1-position of the indole ring prevents N-H reactivity, thereby simplifying synthetic strategies and often enhancing metabolic stability.

This guide will delve into the utility of this compound in the generation of bioactive compounds, with a particular focus on its use in the development of inhibitors for several important drug targets:

  • Protein Kinase C (PKC)

  • Cell Division Cycle 7 (Cdc7) Kinase

  • Ephrin type-B receptor 3 (EphB3)

  • P2X7 Receptor

  • Very Late Antigen-4 (VLA-4)

For each of these target classes, we will explore the synthetic strategies employed, present quantitative data on the biological activity of the resulting compounds, and provide detailed experimental protocols for key synthetic transformations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1][2]
Melting Point 197-200 °C (decomposes)[3]
Appearance White to off-white crystalline powder
SMILES CN1C=C(C(=O)O)C2=CC=CC=C21[3]
InChI InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)[3]
CAS Number 32387-21-6[1][2]

This compound in the Synthesis of Bioactive Molecules

The strategic use of this compound as a starting material has led to the discovery of potent inhibitors of several key enzymes and receptors. This section will detail the synthesis and biological activity of these derivatives.

Protein Kinase C (PKC) Inhibitors

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, and its dysregulation is implicated in cancer and other diseases. This compound has been utilized as a scaffold for the development of bisindolyl pyrimidinone analogs, which act as PKC inhibitors.[3]

PKC_Signaling GPCR GPCR / RTK PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response Inhibitor Bisindolyl Pyrimidinone (PKC Inhibitor) Inhibitor->PKC

PKC Signaling Pathway and Inhibition
Compound IDModification on this compound ScaffoldTargetIC₅₀ (nM)Reference
LY333531 AnalogBisindolyl pyrimidinonePKCβ10[3]

A detailed experimental protocol for a specific bisindolyl pyrimidinone derived from this compound is provided below, based on general synthetic strategies for this class of compounds.

  • Amide Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a coupling agent like HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. An appropriate amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

  • Cyclization to Pyrimidinone: The amide (1.0 eq) is dissolved in a high-boiling point solvent such as diphenyl ether. A cyclizing agent, for example, a derivative of malonic acid, is added, and the mixture is heated to a high temperature (e.g., 200-250 °C) for a specified time. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexanes to precipitate the product. The solid is collected by filtration, washed with hexanes, and dried to yield the bisindolyl pyrimidinone. Further purification can be achieved by recrystallization or column chromatography.

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. Its inhibition is a promising strategy for cancer therapy. This compound serves as a key starting material for the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives that act as potent Cdc7 inhibitors.[3]

Cdc7_Signaling Cdc7 Cdc7 Cdc7_Dbf4 Cdc7-Dbf4 Complex Cdc7->Cdc7_Dbf4 Dbf4 Dbf4 Dbf4->Cdc7_Dbf4 MCM MCM Complex Cdc7_Dbf4->MCM phosphorylates MCM_P Phosphorylated MCM Complex MCM->MCM_P DNA_Replication Initiation of DNA Replication MCM_P->DNA_Replication Inhibitor (Heteroaryl)(carboxamido)arylpyrrole (Cdc7 Inhibitor) Inhibitor->Cdc7_Dbf4

Cdc7 Kinase Signaling and Inhibition
Compound IDModification on this compound ScaffoldTargetIC₅₀ (nM)Reference
Pyrrole Derivative 185-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamideCdc722[4]
Pyrrole Derivative 35-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxylic acidCdc790[4]

The synthesis of these Cdc7 inhibitors often involves a multi-step sequence, where the 1-methylindole-3-carboxamide moiety is introduced at a later stage. A representative protocol is outlined below.

  • Hantzsch Pyrrole Synthesis: A β-ketoester (1.0 eq) is reacted with an α-haloketone (1.0 eq) in the presence of an ammonia source, such as ammonium acetate, in a solvent like acetic acid. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the pyrrole ester.

  • Amide Formation: The pyrrole ester (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water. The reaction mixture is heated to reflux, then cooled and acidified with hydrochloric acid. The precipitated carboxylic acid is collected by filtration. The resulting acid is then coupled with an appropriate amine using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF), similar to the procedure described for PKC inhibitors, to yield the desired carboxamide derivative.

  • Introduction of the 1-Methylindole Moiety: In some synthetic routes, the 1-methylindole-3-carboxamide is formed by coupling this compound with a pyrrole-amine intermediate. To a solution of this compound (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the pyrrole-amine (1.0 eq) is added, and the reaction is stirred at room temperature overnight. Workup and purification as previously described yield the final (heteroaryl)(carboxamido)arylpyrrole derivative.

Ephrin type-B receptor 3 (EphB3) Inhibitors

EphB3 is a receptor tyrosine kinase involved in various cellular processes, including cell migration and adhesion. Its dysregulation has been linked to cancer. This compound has been used as a starting point for the development of EphB3 inhibitors.[3]

EphB3_Signaling EphrinB Ephrin-B Ligand EphB3 EphB3 Receptor EphrinB->EphB3 binds EphB3_Active Activated EphB3 (Dimerized & Phosphorylated) EphB3->EphB3_Active activates Downstream Downstream Signaling Proteins (e.g., RhoGTPases) EphB3_Active->Downstream activates Cellular_Response Cellular Response (e.g., Cell Adhesion, Migration) Downstream->Cellular_Response Inhibitor EphB3 Inhibitor Inhibitor->EphB3_Active

EphB3 Signaling Pathway and Inhibition
Compound IDModification on this compound ScaffoldTargetIC₅₀ (µM)Reference
Quinazoline Sulfonamide 4cQuinazoline sulfonamide derivativeEphB31.04[5]

While the direct use of this compound in the provided reference for a quinazoline sulfonamide is not explicit, a general method for incorporating an indole moiety into such a scaffold is described.

  • Synthesis of the Core Scaffold: The synthesis of the core heterocyclic scaffold (e.g., quinazoline) is typically achieved through a multi-step sequence starting from simpler aromatic precursors. This often involves cyclization reactions to form the heterocyclic ring system.

  • Functionalization of the Scaffold: The core scaffold is then functionalized to allow for the attachment of the indole moiety. This may involve the introduction of a reactive group such as a halogen or an amine.

  • Coupling with the Indole Moiety: this compound can be activated to its acid chloride or using a coupling agent and then reacted with an amine-functionalized scaffold. Alternatively, if the scaffold contains a leaving group, a nucleophilic substitution reaction with an indole derivative can be performed. For example, an amine-containing scaffold can be acylated with 1-methylindole-3-carbonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically run at room temperature until completion, followed by an aqueous workup and purification by column chromatography.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and it plays a role in inflammation and pain. This compound has been incorporated into pyrazolodiazepine derivatives that exhibit P2X7 receptor antagonist activity.[3][6]

P2X7_Signaling ATP ATP P2X7 P2X7 Receptor ATP->P2X7 activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b Inhibitor Pyrazolodiazepine Derivative (P2X7 Antagonist) Inhibitor->P2X7

P2X7 Receptor Signaling and Antagonism
Compound IDModification on this compound ScaffoldTargetIC₅₀ (nM)Reference
Pyrazolodiazepine 23b1-methyl-1H-indol-3-yl group at R2Human P2X7~10 (similar to KN-62)[6]
Triazolopiperidine 12aN-1-phenyl triazoleHuman P2X72.7[7]

The synthesis of pyrazolodiazepine P2X7 antagonists involves a multi-step process where the this compound moiety is typically introduced via an amide coupling reaction.

  • Synthesis of the Pyrazolodiazepine Core: The core heterocyclic structure is assembled from simpler starting materials. This often involves the reaction of a pyrazole derivative with a suitable bifunctional reagent to form the seven-membered diazepine ring.

  • Functionalization for Coupling: The pyrazolodiazepine core is functionalized with an amine group, which will serve as the attachment point for the this compound.

  • Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent like DMF, a coupling agent such as TBTU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for about 20 minutes. The amine-functionalized pyrazolodiazepine (1.0 eq) is then added, and the reaction is stirred at room temperature for several hours until completion as monitored by TLC. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the final pyrazolodiazepine derivative.

Very Late Antigen-4 (VLA-4) Antagonists

VLA-4 (α4β1 integrin) is a cell adhesion molecule that plays a key role in leukocyte trafficking and is a validated target for inflammatory diseases. This compound has been incorporated into the structure of (pyrrolidinylmethoxy)cyclohexanecarboxylic acid derivatives to produce potent VLA-4 antagonists.[3]

VLA4_Signaling Chemokine Chemokine Chemokine_Receptor Chemokine Receptor Chemokine->Chemokine_Receptor binds Inside_Out Inside-Out Signaling Chemokine_Receptor->Inside_Out activates VLA4_inactive VLA-4 (inactive) Inside_Out->VLA4_inactive activates VLA4_active VLA-4 (active) VLA4_inactive->VLA4_active VCAM1 VCAM-1 (on endothelial cells) VLA4_active->VCAM1 binds Cell_Adhesion Leukocyte Adhesion & Transmigration VCAM1->Cell_Adhesion Inhibitor (Pyrrolidinylmethoxy)cyclohexanecarboxylic Acid Derivative (VLA-4 Antagonist) Inhibitor->VLA4_active

VLA-4 Signaling and Antagonism
Compound IDModification on this compound ScaffoldTargetIC₅₀ (nM)Reference
Cyclohexanecarboxylic acid 11btrans-4-substituted cyclohexanecarboxylic acid derivativeVLA-42.8[8]
Indolecarboxamide 14etrans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acidVLA-45.4[9]

The synthesis of these complex VLA-4 antagonists is a multi-step process. The 1-methylindole-3-carboxamide is typically formed in one of the final steps.

  • Synthesis of the Cyclohexanecarboxylic Acid Moiety: A suitably protected trans-4-aminocyclohexanecarboxylic acid derivative is used as a starting material.

  • Synthesis of the Pyrrolidine Moiety: A functionalized pyrrolidine ring is synthesized separately, often starting from a chiral precursor to control the stereochemistry.

  • Coupling of the Fragments: The various fragments are coupled together using standard amide bond formation and other organic reactions. The final step often involves the coupling of this compound to an amine-containing intermediate.

  • Final Amide Coupling: To a solution of the amine intermediate (1.0 eq) in a solvent such as DMF, this compound (1.1 eq), a coupling agent like EDC (1.2 eq), and an additive such as HOBt (1.2 eq) are added, followed by a base like DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is worked up by dilution with ethyl acetate and washing with water and brine. The organic layer is dried and concentrated. The crude product is then purified by preparative HPLC to afford the final VLA-4 antagonist.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features and chemical reactivity have enabled the synthesis of a wide range of bioactive molecules that potently and selectively modulate the activity of important biological targets. The examples provided in this guide, spanning inhibitors of kinases and receptors, underscore the broad applicability of this scaffold in drug discovery. The detailed synthetic protocols and quantitative biological data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. As our understanding of the molecular basis of disease continues to grow, it is anticipated that this compound will continue to play a significant role in the development of the next generation of innovative medicines.

References

The Genesis of Discovery: An In-depth Technical Guide to N-Methylated Indole Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus, a ubiquitous scaffold in biologically active molecules, has captivated chemists and pharmacologists for over a century. Its N-methylated derivatives, in particular, represent a fascinating class of compounds with a rich and often colorful history. From vital hormones regulating our sleep-wake cycle to potent psychedelics that have shaped cultural and spiritual practices, N-methylated indoles have been at the forefront of neuroscientific and pharmacological research. This technical guide provides an in-depth exploration of the discovery and history of key N-methylated indole compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. We delve into the seminal discoveries, the pioneering scientists who brought these molecules to light, the experimental protocols that paved the way for their synthesis and isolation, and the fundamental signaling pathways through which they exert their profound effects.

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

Melatonin, an N-methylated indoleamine, is a crucial hormone primarily known for its role in regulating circadian rhythms. Its discovery was a pivotal moment in understanding the intricate connection between the pineal gland and the body's internal clock.

Discovery and Key Researchers

The story of melatonin's discovery begins with the observation of skin color changes in amphibians. In 1917, Carey Pratt McCord and Floyd P. Allen found that extracts from bovine pineal glands caused tadpole skin to lighten. However, it wasn't until 1958 that the active substance was isolated and identified by Aaron B. Lerner and his colleagues at Yale University.[1][2] Lerner, a dermatologist, was initially searching for a substance from the pineal gland that might be useful in treating skin diseases.[3] His team painstakingly processed over 100,000 bovine pineal glands to isolate a few milligrams of the potent skin-lightening agent, which they named melatonin.[4] Subsequent research in the mid-1970s by Lynch and others established the circadian rhythm of melatonin production in humans.[1]

Early Experimental Protocols

Isolation of Melatonin from Bovine Pineal Glands (Lerner et al., 1958):

While the original 1958 paper by Lerner et al. provides a summary of the isolation, a more detailed protocol can be pieced together from subsequent reviews and publications. The general procedure involved:

  • Extraction: Large quantities of bovine pineal glands were homogenized and extracted with acetone.

  • Purification: The crude extract was subjected to a series of purification steps, including solvent-solvent extractions and chromatography on silicic acid columns.

  • Bioassay-Guided Fractionation: At each stage of purification, the fractions were tested for their ability to lighten frog skin (the melanophore-contracting assay) to guide the isolation of the active principle.

  • Crystallization: The purified active fraction was eventually crystallized to yield pure melatonin.

First Chemical Synthesis of Melatonin:

One of the early syntheses of melatonin involved the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation.[5]

  • Step 1: Reduction of 5-methoxyindole-3-acetonitrile: 100 mg of 5-methoxyindole-3-acetonitrile was reduced using 160 mg of sodium in 2 ml of ethanol.

  • Step 2: Acetylation: The resulting product was then acetylated with 4 ml of both glacial acetic acid and acetic anhydride at 100°C for 1 minute.[5]

  • Purification: The final product was purified by countercurrent distribution and silicic acid chromatography to yield 40 mg of N-acetyl-5-methoxytryptamine (melatonin).[5]

Biosynthesis and Signaling Pathway

Melatonin is biosynthesized from the amino acid tryptophan in the pineal gland.[1][6] This multi-step enzymatic pathway is tightly regulated by the light-dark cycle.

Melatonin_Biosynthesis Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Serotonin N-acetyltransferase Melatonin Melatonin N_Acetylserotonin->Melatonin Hydroxyindole-O- methyltransferase (HIOMT)

Figure 1: Biosynthesis of Melatonin from Tryptophan.

Melatonin exerts its effects by binding to specific G protein-coupled receptors, primarily MT1 and MT2, which are expressed in various tissues, including the suprachiasmatic nucleus of the hypothalamus, the master circadian pacemaker.

Psilocybin and Psilocin: The Psychoactive Principles of "Magic Mushrooms"

Psilocybin and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), are the primary psychoactive compounds found in mushrooms of the Psilocybe genus. Their discovery and synthesis by Albert Hofmann opened a new chapter in the study of hallucinogens.

Discovery and Key Researchers

The ritualistic use of psychoactive mushrooms in Mesoamerica has a long history.[7] However, it was not until the 1950s that these mushrooms came to the attention of the Western scientific community, largely through the work of R. Gordon Wasson. In 1958, Swiss chemist Albert Hofmann, already famous for his synthesis of LSD, isolated and identified psilocybin and psilocin from Psilocybe mexicana mushrooms provided by Wasson.[8][9] Hofmann and his colleagues at Sandoz Laboratories not only determined the chemical structures of these compounds but also accomplished their total synthesis shortly thereafter.[8]

Early Experimental Protocols

Isolation of Psilocybin and Psilocin from Psilocybe mexicana (Hofmann et al., 1958):

The original papers by Hofmann and his team describe the following general procedure:

  • Extraction: Dried and powdered Psilocybe mexicana mushrooms were extracted with methanol.

  • Purification: The crude methanolic extract was subjected to a series of chromatographic separations on cellulose and alumina columns.

  • Crystallization: Psilocybin was crystallized from hot methanol, and psilocin was crystallized from methanol as well.

First Chemical Synthesis of Psilocybin (Hofmann et al., 1958):

Hofmann's first synthesis of psilocybin was a landmark achievement.[8] While the detailed experimental specifics from the 1958 publication are concise, later improvements and descriptions provide a clearer picture. A key step involved the phosphorylation of psilocin.[10]

  • Synthesis of Psilocin (4-hydroxy-N,N-dimethyltryptamine): Early syntheses of psilocin were developed, often starting from 4-benzyloxyindole.

  • Phosphorylation of Psilocin: Psilocin was reacted with a phosphorylating agent, such as dibenzyl phosphoryl chloride, followed by catalytic hydrogenation to remove the benzyl protecting groups and yield psilocybin.[10]

Biosynthesis and Signaling Pathway

The biosynthesis of psilocybin in mushrooms starts with the amino acid tryptophan and involves a series of enzymatic reactions.

Psilocybin_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine PsiD (Decarboxylase) Four_HO_Tryptamine 4-Hydroxytryptamine Tryptamine->Four_HO_Tryptamine PsiH (Hydroxylase) Norbaeocystin Norbaeocystin Four_HO_Tryptamine->Norbaeocystin PsiK (Phosphotransferase) Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (Methyltransferase) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methyltransferase)

Figure 2: Biosynthesis of Psilocybin in Psilocybe mushrooms.

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to the pharmacologically active psilocin. Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.

Bufotenin (5-hydroxy-N,N-dimethyltryptamine): A Controversial Tryptamine

Bufotenin is an N-methylated indole found in a variety of natural sources, including the skin of certain toads, mushrooms, and plants. Its history is marked by debate regarding its psychoactive properties.

Discovery and Key Researchers

The name bufotenin is derived from the toad genus Bufo. The compound was first isolated from toad skin by the Austrian chemist Handovsky.[11] However, its chemical structure was confirmed by the German chemist Heinrich Wieland and his colleagues in 1934.[12] The first reported synthesis of bufotenin was achieved by the Japanese researchers Toshio Hoshino and Kenya Shimodaira in 1935.[12] Bufotenin was later identified as a major component of hallucinogenic snuffs made from Anadenanthera peregrina seeds.[12]

Early Experimental Protocols

Isolation of Bufotenin from Toad Venom (Wieland et al., 1934):

The early isolation procedures from toad venom involved:

  • Extraction: Dried toad skins or venom were extracted with ethanol or acetone.

  • Purification: The crude extract was subjected to acid-base extractions to separate the basic alkaloids. Further purification was achieved through precipitation and recrystallization of its salts (e.g., picrate or oxalate).

First Chemical Synthesis of Bufotenin (Hoshino and Shimodaira, 1935):

Pharmacological Profile

Bufotenin is a potent agonist at several serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C.[14][15] Its psychoactive effects in humans have been a subject of controversy, with some studies reporting profound effects while others have not. This discrepancy may be due to its poor ability to cross the blood-brain barrier.[14]

N,N-Dimethyltryptamine (DMT): "The Spirit Molecule"

N,N-Dimethyltryptamine (DMT) is a potent, short-acting psychedelic found in numerous plants and is also produced endogenously in the mammalian brain.

Discovery and Key Researchers

DMT was first synthesized in 1931 by the Canadian chemist Richard Manske.[16] However, at the time, its psychoactive properties were unknown. In 1946, the Brazilian microbiologist Oswaldo Gonçalves de Lima discovered the natural occurrence of DMT in plants.[16] It was not until 1956 that the Hungarian chemist and psychiatrist Stephen Szara extracted DMT from the Mimosa hostilis plant and, through self-administration, discovered its powerful hallucinogenic effects.[16] The discovery of an enzyme capable of synthesizing DMT in the human body, indolethylamine N-methyltransferase (INMT), by Julius Axelrod in 1961, opened up speculation about the role of endogenous DMT.[1]

Early Experimental Protocols

First Chemical Synthesis of DMT (Manske, 1931):

Manske's original synthesis involved the reaction of indole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction of the resulting glyoxylamide with sodium amalgam.

Extraction of DMT from Mimosa hostilis (Szara, 1956):

Szara's extraction method likely involved:

  • Basification and Extraction: The powdered plant material was basified with an alkali (e.g., sodium hydroxide) and then extracted with a nonpolar solvent (e.g., naphtha or ether).

  • Acidification and Purification: The DMT was then extracted from the nonpolar solvent into an acidic aqueous solution. The aqueous layer was then basified, and the DMT was re-extracted into a nonpolar solvent.

  • Crystallization: The solvent was evaporated to yield crystalline DMT.

Biosynthesis and Receptor Interactions

DMT is biosynthesized from tryptophan via the enzyme indolethylamine-N-methyltransferase (INMT).[17]

DMT_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Aromatic L-amino acid decarboxylase NMT N-Methyltryptamine Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine NMT->DMT INMT

Figure 3: Biosynthesis of N,N-Dimethyltryptamine (DMT).

DMT is a potent agonist at a variety of serotonin receptors, with high affinity for the 5-HT2A and 5-HT1A subtypes.[6] It also interacts with sigma-1 receptors.

Gramine: A Plant Defense Alkaloid

Gramine is a simple N-methylated indole alkaloid found in various plants, particularly in barley, where it functions as a defense compound against herbivores.

Discovery and Key Researchers

Gramine was first discovered in the giant reed, Arundo donax, in 1935 by Orechoff and Norkina, who initially named it donaxin. Its structure was later elucidated, and it was found to be identical to a compound isolated from barley.

Early Experimental Protocols

Isolation of Gramine from Arundo donax (Orechoff and Norkina, 1935):

The original isolation procedure would have likely involved:

  • Extraction: The dried and powdered plant material was extracted with an organic solvent.

  • Acid-Base Extraction: The crude extract was subjected to acid-base extractions to isolate the basic alkaloid fraction.

  • Crystallization: Gramine was then purified by recrystallization.

Biosynthesis

The biosynthesis of gramine in barley has been a subject of research for many years, with the complete pathway only recently being fully elucidated. It involves a unique enzymatic rearrangement of tryptophan.

Gramine_Biosynthesis Tryptophan Tryptophan AMI 3-Aminomethylindole Tryptophan->AMI AMI Synthase (CYP76M57) MAMI N-Methyl-3-aminomethylindole AMI->MAMI N-Methyltransferase Gramine Gramine MAMI->Gramine N-Methyltransferase

Figure 4: Biosynthesis of Gramine in Barley.

Signaling Pathways: The 5-HT2A Receptor

Many of the psychoactive N-methylated indole compounds exert their effects through the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor.

Figure 5: Simplified 5-HT2A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the discussed N-methylated indole compounds. It is important to note that values can vary depending on the experimental conditions and assays used.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
DMT 6.575~100-1000
Bufotenin HighHighHigh
Psilocin ~100-1000~100-1000~100-1000

Note: "High" indicates high affinity, but specific Ki values from early studies are not consistently reported in the initial search results. Data for DMT and psilocin are from various sources and represent a general range.[6][14][16]

Table 2: Pharmacokinetic Parameters of Psilocin (from Psilocybin)

ParameterValue
Tmax (oral) 1.8 - 4 hours
Bioavailability (oral) ~53%
Elimination Half-life 1.5 - 4 hours

Data from a systematic review of psilocybin pharmacokinetics.[11]

Conclusion

The discovery and study of N-methylated indole compounds have profoundly impacted our understanding of neurobiology, pharmacology, and even human consciousness. From the meticulous isolation of melatonin from thousands of pineal glands to the synthesis of potent psychedelics that mimic endogenous neurotransmitters, the history of these molecules is a testament to scientific curiosity and perseverance. This technical guide has provided a glimpse into the foundational research that has shaped this exciting field. As modern analytical techniques and drug development strategies continue to evolve, the legacy of these early discoveries will undoubtedly continue to inspire new avenues of research and therapeutic innovation.

References

Spectroscopic data (NMR, IR, Mass Spec) for 1-Methylindole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methylindole-3-carboxylic acid (CAS No: 32387-21-6), a vital building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol . The subsequent tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific experimental ¹H NMR data for this compound was not found in the available resources, data for the closely related compound, methyl 1H-indole-3-carboxylate in DMSO-d₆, provides valuable insight into the expected chemical shifts for the indole ring protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm.[1][2]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
H-2~8.13Singlet
H-4~8.06Doublet
H-7~7.53Doublet
H-5, H-6~7.22Multiplet
N-CH₃~3.84Singlet
COOH~12.0 (Broad)Singlet

Note: The expected chemical shifts for the indole ring protons are based on the data for methyl 1H-indole-3-carboxylate in DMSO-d₆. The actual values for this compound may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment Expected Chemical Shift (ppm)
C=O~165-170
C-7a~136
C-3a~126
C-2~130-135
C-4~122
C-7~121
C-5~120
C-6~111
C-3~107
N-CH₃~33

Note: The expected chemical shifts for the indole ring carbons are based on the data for methyl 1H-indole-3-carboxylate. The actual values for this compound may vary.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with the KBr pellet technique.[3] The characteristic absorption bands for the functional groups present in the molecule are as follows:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C=O (Carboxylic Acid)1680-1710Strong
C-H (Aromatic)3000-3100Medium
C=C (Aromatic)1450-1600Medium
C-N1180-1360Medium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern of aromatic carboxylic acids typically involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4]

m/z Assignment
175[M]⁺
158[M-OH]⁺
130[M-COOH]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[3]

  • Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source (e.g., a GC-MS system).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Inlet System: Direct insertion probe or gas chromatograph.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Procedure:

    • Introduce the sample into the ion source.

    • The sample is vaporized and then bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Solution in Volatile Solvent Sample->Solution NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR MS Mass Spectrometer Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

A Technical Guide to the Solubility of 1-Methylindole-3-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylindole-3-carboxylic acid, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a qualitative assessment based on the physicochemical properties of the molecule and its structural analogs. Furthermore, it details standardized experimental protocols for the precise and accurate determination of its solubility in various laboratory solvents.

Core Compound Properties

This compound is a derivative of indole-3-carboxylic acid with a methyl group substituted at the nitrogen atom of the indole ring. This substitution influences its polarity and hydrogen bonding capabilities, which are critical determinants of solubility.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂--INVALID-LINK--[1]
Molecular Weight175.18 g/mol --INVALID-LINK--[1][2]
Melting Point197-200 °C (decomposes)--INVALID-LINK--[2]
AppearanceOff-white to beige crystalline powder--INVALID-LINK--[3]
pKa~4-5 (estimated)

Qualitative Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group and the moderately polar N-methylated indole ring suggests that this compound will exhibit a range of solubilities across different solvent classes. N-methylation of amides and related structures can sometimes lead to an increase in aqueous solubility.[4]

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterLowThe nonpolar indole ring counteracts the polarity of the carboxylic acid group.
MethanolSolubleCapable of hydrogen bonding with the carboxylic acid group.
EthanolSolubleSimilar to methanol, it can engage in hydrogen bonding.[5]
IsopropanolModerately SolubleReduced polarity compared to methanol and ethanol may decrease solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds make it a good solvent for many organic compounds.
Dimethylformamide (DMF)SolubleA highly polar solvent capable of dissolving a wide range of organic molecules.
AcetoneModerately SolubleIntermediate polarity may allow for some dissolution.
AcetonitrileSparingly SolubleLower polarity compared to DMSO and DMF.
Nonpolar Dichloromethane (DCM)Sparingly SolubleThe polar carboxylic acid group limits solubility in nonpolar solvents.
ChloroformSparingly SolubleSimilar to DCM, limited solubility is expected.
Ethyl AcetateSparingly to Moderately SolubleModerate polarity may lead to some degree of solubility.
TolueneInsolubleThe significant difference in polarity will likely result in very low solubility.
HexanesInsolubleThe highly nonpolar nature of hexanes is incompatible with the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

The following diagram illustrates the workflow for the thermodynamic solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute analyze Analyze (HPLC/MS) dilute->analyze quantify Quantify using calibration curve analyze->quantify end_node End quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer or solvent being tested. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection of Precipitation:

    • The amount of precipitated material can be determined using various techniques:

      • Nephelometry: Measures the scattering of light by suspended particles.

      • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated compound, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance.[7]

      • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.[7]

The following diagram outlines the general workflow for a kinetic solubility assay.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_result Result start Start stock_sol Prepare DMSO stock solution start->stock_sol add_to_buffer Add stock to aqueous buffer in microplate stock_sol->add_to_buffer incubate Incubate with shaking (1-2h) add_to_buffer->incubate detection_method Detection Method incubate->detection_method nephelometry Nephelometry detection_method->nephelometry uv_vis UV-Vis (after filtration/centrifugation) detection_method->uv_vis lc_ms LC-MS/MS (after filtration/centrifugation) detection_method->lc_ms end_node Kinetic Solubility Value nephelometry->end_node uv_vis->end_node lc_ms->end_node

Caption: General Workflow for Kinetic Solubility Assay.

Logical Relationship for Solubility Testing

The decision to perform either a qualitative or quantitative solubility test depends on the stage of research and the required level of detail. The following diagram illustrates the logical flow for assessing the solubility of a compound like this compound.

Solubility_Testing_Logic start Compound of Interest (this compound) qualitative_test Qualitative Solubility Test (e.g., visual observation) start->qualitative_test quantitative_test Quantitative Solubility Assay qualitative_test->quantitative_test If quantitative data is needed thermodynamic Thermodynamic Solubility (Shake-Flask) quantitative_test->thermodynamic For equilibrium solubility kinetic Kinetic Solubility (High-Throughput) quantitative_test->kinetic For high-throughput screening report Report Solubility Data thermodynamic->report kinetic->report

References

The Obscure World of Methylated Indolecarboxylic Acids: A Guide to Their Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolecarboxylic acids, derivatives of the ubiquitous signaling molecule indole, are a class of compounds with diverse and significant biological activities. While indole-3-acetic acid (IAA) is renowned as the primary auxin in plants, a fascinating and less-explored subgroup of these molecules is the methylated indolecarboxylic acids. These compounds, featuring methyl groups on the indole ring, the nitrogen atom, or as an ester of the carboxylic acid function, are found across various domains of life, from bacteria and fungi to plants and marine invertebrates. Their methylation can profoundly alter their chemical properties, influencing their stability, polarity, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of methylated indolecarboxylic acids, detailed methodologies for their analysis, and an exploration of their roles in biological systems, with a particular focus on their relevance to drug discovery and development.

Natural Occurrence of Methylated Indolecarboxylic Acids

Methylated indolecarboxylic acids have been identified in a variety of natural sources. The extent of their distribution and concentration can vary significantly between species and even within different tissues of the same organism.

In Plants

The plant kingdom is a rich source of methylated indolecarboxylic acids, where they primarily function in the intricate network of auxin homeostasis.

  • Methyl Indole-3-Acetate (MeIAA): The most well-documented methylated indolecarboxylic acid in plants is the methyl ester of IAA. It is considered an inactive form of auxin that can be rapidly converted back to the active hormone. This reversible methylation, catalyzed by IAA carboxyl methyltransferases (IAMTs), provides a mechanism for plants to modulate auxin levels and responses with high temporal and spatial resolution. MeIAA itself is a nonpolar molecule, which may allow for different transport characteristics compared to the polar IAA.

  • Ring-Methylated and N-Methylated Indole-3-Carboxylic Acids: There is evidence for the natural occurrence of indole-ring-methylated and N-methylated indole-3-carboxylic acids in plants. For instance, 1-methylindole-3-carboxylic acid has been reported in Arabidopsis thaliana and Eutrema japonicum[1]. The biosynthetic pathways leading to these modifications in plants are still under investigation but are presumed to involve specific methyltransferases.

The following table summarizes available quantitative data on the concentration of some methylated indolecarboxylic acids in plant tissues. It is important to note that concentrations can vary based on developmental stage, tissue type, and environmental conditions.

CompoundPlant SpeciesTissueConcentrationReference
Indole-3-acetic acid (for comparison)PelargoniumLeaves0.48 nmol/g (84 ng/g) fresh weight[2][3]
2-oxoindole-3-acetic acid (OxIAA)Arabidopsis thalianaRoots74 pg/mg fresh weight[4]
2-oxoindole-3-acetic acid (OxIAA)Arabidopsis thalianaOld Leaves & Cotyledons~8 pg/mg fresh weight[4]

Note: Quantitative data for methylated indolecarboxylic acids is sparse in the literature. The table includes related compounds for context where direct data is unavailable.

In Fungi

Fungi are known producers of a vast array of secondary metabolites, including various indole derivatives.

  • Indole-3-Carboxylic Acid (ICOOH) and its Methyl Ester: The endophytic fungus Lasiodiplodia pseudotheobromae has been shown to produce indole-3-carboxylic acid. While direct evidence for its methylation in this fungus is not provided, the presence of the precursor is significant. Other fungi, such as Balansia epichloe and Zymoseptoria tritici, have been reported to contain methyl indole-3-carboxylate[5].

  • Other Methylated Indole Alkaloids: The diverse metabolic capabilities of fungi suggest they are a promising source for discovering novel methylated indolecarboxylic acids and related alkaloids.

The following table provides some quantitative data on indole-3-acetic acid production by ectomycorrhizal fungi, which are known to produce a range of indole compounds.

Fungal SpeciesIndole-3-Acetic Acid (IAA) Concentration (after 30 days of cultivation)Reference
Astraeus odoratus54.56 ± 2.21 µg/mL[6]
Pisolithus orientalis42.27 ± 3.18 µg/mL[6]
Phlebopus portentosus40.72 ± 2.87 µg/mL[6]
Pisolithus albus32.65 ± 3.25 µg/mL[6]
In Bacteria

Bacteria, particularly those associated with plants and marine environments, are also sources of methylated indolecarboxylic acids.

  • Indole-3-Carboxylic Acid Transformation: Certain aromatic acid-degrading bacteria, such as Pseudomonas putida, can transform indole-2-carboxylate and indole-3-carboxylate into other compounds[7][8]. While this demonstrates bacterial metabolism of these precursors, further research is needed to identify specific methylation pathways.

  • Marine Actinobacteria: Marine actinomycetes are a prolific source of novel bioactive compounds, including a variety of indole derivatives. Research on these microorganisms is ongoing and holds promise for the discovery of new methylated indolecarboxylic acids[9][10][11][12][13].

In Marine Organisms

Marine invertebrates, particularly sponges, are well-known for their complex secondary metabolomes, which often include unique indole alkaloids.

  • 5-hydroxy-1H-indole-3-carboxylic acid methyl ester: This compound has been isolated from the Red Sea marine sponge Hyrtios erectus[14].

  • Other Methylated Indole Derivatives: A diverse array of methylated indole alkaloids has been identified in various marine sponges, suggesting that these organisms, or their symbiotic microorganisms, possess the enzymatic machinery for indole methylation[10][14][15].

Biosynthesis of Methylated Indolecarboxylic Acids

The methylation of indolecarboxylic acids can occur on the carboxyl group, the indole nitrogen, or the indole ring. These reactions are catalyzed by specific methyltransferases, which utilize S-adenosyl methionine (SAM) as the primary methyl donor.

Carboxyl Methylation: The Case of MeIAA in Plants

The biosynthesis of methyl indole-3-acetate (MeIAA) from indole-3-acetic acid (IAA) in plants is a well-characterized process.

G IAA Indole-3-Acetic Acid (IAA) MeIAA Methyl Indole-3-Acetate (MeIAA) IAA->MeIAA Methylation IAMT1 IAMT1 (IAA Carboxyl Methyltransferase) IAMT1->MeIAA SAH S-Adenosyl Homocysteine (SAH) IAMT1->SAH SAM S-Adenosyl Methionine (SAM) SAM->IAMT1 Methyl group donor

Biosynthesis of Methyl Indole-3-Acetate (MeIAA) from IAA.

This reaction is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1)[16]. IAMT1 transfers a methyl group from SAM to the carboxyl group of IAA, forming MeIAA and S-adenosyl homocysteine (SAH)[10]. This process is a key regulatory step in maintaining auxin homeostasis in plants[16].

Ring and N-Methylation

The biosynthesis of ring-methylated and N-methylated indolecarboxylic acids is less understood. However, the presence of these compounds in nature implies the existence of specific N-methyltransferases and C-methyltransferases. For instance, the enzyme PsmD from Streptomyces griseofuscus is responsible for the enantioselective C3-methylation of tryptamine derivatives, highlighting the potential for enzymatic indole ring methylation[2][17]. The biosynthesis of N-methylated tryptamines from tryptamine by indolethylamine N-methyltransferase (INMT) is also a known pathway, suggesting that similar enzymes may be involved in the N-methylation of indolecarboxylic acids[14].

Physiological Role and Signaling Pathways

Auxin Homeostasis and Signaling in Plants

In plants, the methylation of IAA to MeIAA is a crucial part of the auxin signaling pathway. MeIAA is considered a nonpolar, inactive form of auxin that can be stored and transported within the plant[10]. Its biological effects are manifested upon its hydrolysis back to active IAA by methyl esterases[8].

The core auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

The hydrolysis of MeIAA to IAA feeds into this primary signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeIAA Methyl-IAA IAA_cyto IAA MeIAA->IAA_cyto Hydrolysis IAA_nuc IAA IAA_cyto->IAA_nuc transport MES Methyl Esterase MES->IAA_cyto TIR1_AFB TIR1/AFB Receptor IAA_nuc->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF recruits Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription

Auxin signaling pathway incorporating MeIAA hydrolysis.

Experimental Protocols

Accurate and sensitive analytical methods are essential for the study of methylated indolecarboxylic acids due to their often low abundance in biological matrices. The following sections provide an overview of established protocols for their extraction, purification, and quantification.

Extraction

A general protocol for the extraction of indole compounds from plant tissue is as follows:

  • Sample Collection and Preparation: Immediately freeze plant tissues in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with an 80% methanol solution containing an antioxidant (e.g., butylated hydroxytoluene) to prevent degradation. Use a ratio of approximately 10 mL of solvent per gram of dry tissue.

  • Homogenization: Homogenize the mixture using a Polytron or similar device.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Collect the supernatant, which contains the indole compounds. The extraction can be repeated on the pellet to ensure complete recovery.

Solid-Phase Extraction (SPE) for Purification and Concentration

Solid-phase extraction is a critical step to remove interfering compounds and concentrate the analytes of interest. A common procedure using a C18 SPE cartridge is described below.

G start Start conditioning 1. Conditioning (Methanol, then Water) start->conditioning loading 2. Loading (Aqueous Sample Extract, pH ~3) conditioning->loading washing 3. Washing (Water/Methanol to remove polar impurities) loading->washing elution 4. Elution (Methanol or Acetonitrile to elute analytes) washing->elution end End (Eluate ready for analysis) elution->end

Workflow for Solid-Phase Extraction (SPE) of Indolecarboxylic Acids.

Detailed SPE Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the aqueous extract from the initial extraction to a pH of approximately 3 with formic or acetic acid. Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water, to remove polar impurities.

  • Elution: Elute the retained indolecarboxylic acids with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

Analytical Quantification: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for the sensitive and selective quantification of methylated indolecarboxylic acids.

GC-MS Analysis (with Derivatization):

Carboxylic acids and the N-H group of the indole ring are polar and require derivatization to improve their volatility and chromatographic properties for GC analysis. Methylation is a common derivatization strategy.

  • Derivatization: A common method involves methylation using diazomethane or a safer alternative like trimethylsilyldiazomethane. Alternatively, alkyl chloroformate derivatization can be used in an aqueous solution[18].

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the methylated analytes.

LC-MS/MS Analysis:

LC-MS/MS is often preferred as it may not require derivatization and can handle a wider range of compound polarities.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-to-product ion transitions for each target analyte and its isotopically labeled internal standard are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methyl Indole-3-Acetate190.1130.1
Indole-3-Carboxylic Acid162.1116.1
This compound176.1130.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Conclusion and Future Perspectives

The study of naturally occurring methylated indolecarboxylic acids is a rapidly evolving field. While significant progress has been made in understanding the role of methyl indole-3-acetate in plant auxin homeostasis, the broader distribution and functional significance of other methylated indolecarboxylic acids across different biological kingdoms remain largely unexplored. The development of more sensitive and high-throughput analytical techniques will be crucial in uncovering the full spectrum of these fascinating molecules and their biological roles. For drug development professionals, the unique chemical space occupied by these natural products presents exciting opportunities for the discovery of novel therapeutic agents with potentially new mechanisms of action. Further research into the biosynthetic pathways and enzymatic machinery responsible for indole methylation will not only deepen our fundamental understanding of natural product biosynthesis but also provide valuable tools for the biocatalytic production of these and other valuable compounds.

References

Methodological & Application

Synthesis of 1-Methylindole-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – This application note provides detailed protocols for the synthesis of 1-methylindole-3-carboxylic acid from indole-3-carboxylic acid, a crucial transformation for researchers in medicinal chemistry and drug development. Two primary methodologies are presented: a direct N-methylation approach and a two-step procedure involving esterification followed by methylation and subsequent hydrolysis. The choice of method will depend on the desired yield, purity, and scalability of the synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. Its preparation from the readily available indole-3-carboxylic acid is a common yet critical step. While direct methylation of the indole nitrogen is possible, it can be complicated by side reactions, particularly decarboxylation at elevated temperatures. A more controlled and often higher-yielding approach involves the protection of the carboxylic acid functionality as an ester prior to N-methylation. This document outlines detailed experimental procedures for both synthetic strategies, enabling researchers to select the most suitable protocol for their specific needs.

Method 1: Direct N-Methylation of Indole-3-carboxylic Acid

This method offers a more direct route to the target molecule but may result in lower yields due to competing side reactions. The use of dimethyl carbonate (DMC) as a methylating agent is highlighted as a more environmentally friendly alternative to traditional reagents like methyl iodide or dimethyl sulfate.[1]

Experimental Protocol

Materials:

  • Indole-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Tert-butyl methyl ether (TBME)

  • Water (H₂O)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine indole-3-carboxylic acid (e.g., 2.5 g), potassium carbonate (1.25 g), and DMF (20 mL).

  • Add dimethyl carbonate (3.9 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring for 5 hours.[1] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (50 mL) and TBME (100 mL) to the reaction flask.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer twice with water (50 mL each).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Note: This direct method has been reported to yield a mixture of the desired N,O-dimethylated product and N-methylindole, the latter resulting from decarboxylation of the starting material at high temperatures.[1][2][3][4]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)Purity (by HPLC)
Indole-3-carboxylic acid161.160.01552.5->98%
This compound methyl ester189.21--~50% (dimethylated)Varies
N-methylindole131.17--~45% (decarboxylated)Varies

Yields are approximate and based on literature reports; they can vary depending on reaction conditions.[1][2][3][4]

Method 2: Two-Step Synthesis via Methyl Ester Intermediate

This approach typically provides higher yields and a cleaner product by avoiding the high temperatures that can cause decarboxylation of indole-3-carboxylic acid. The process involves the initial esterification of the carboxylic acid, followed by N-methylation of the resulting ester, and concluding with hydrolysis to yield the final product.

Step 1: Esterification of Indole-3-carboxylic Acid

The carboxylic acid is first converted to its methyl ester via Fischer-Speier esterification.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g) and a magnetic stir bar.[5]

  • In a fume hood, add anhydrous methanol (50 mL).[5]

  • Slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture.[5]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours.[5] Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (150 mL).[5]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[5]

  • Extract the aqueous layer three times with ethyl acetate (50 mL each).[5]

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic phase under reduced pressure to yield crude methyl indole-3-carboxylate.[5] The product can be further purified by recrystallization.

Step 2: N-Methylation of Methyl Indole-3-carboxylate

The intermediate ester is then N-methylated using dimethyl carbonate.

Materials:

  • Methyl indole-3-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Ice-cold water

Procedure:

  • Combine methyl indole-3-carboxylate (e.g., 5.0 g), potassium carbonate (2.5 g), and DMF (35 mL) in a round-bottom flask.[2][3][4]

  • Add dimethyl carbonate (7.2 mL) and heat the mixture to reflux (around 130 °C) for approximately 3.5 hours.[2][3][4] Monitor completion by HPLC.

  • Cool the reaction mixture to about 3 °C and slowly add ice-cold water (100 mL).[2][3][4]

  • The product, this compound methyl ester, will precipitate as a solid.

  • Filter the solid, wash with water, and dry under vacuum. This product is often of high purity and may not require further purification.[2][3][4]

Step 3: Hydrolysis of this compound Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Water

Procedure:

  • Dissolve the this compound methyl ester in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and acidify the solution with hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data for Two-Step Synthesis
StepStarting MaterialProductTypical Yield (%)
1. EsterificationIndole-3-carboxylic acidMethyl indole-3-carboxylate85-95%
2. N-MethylationMethyl indole-3-carboxylateThis compound methyl ester~96%[2][3][4]
3. HydrolysisThis compound methyl esterThis compound>90%

Visualizing the Synthetic Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for both the direct and two-step synthesis methods.

Direct_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Indole_Acid Indole-3-carboxylic Acid Reflux Reflux (130°C, 5h) Indole_Acid->Reflux K2CO3 K2CO3 K2CO3->Reflux DMF DMF DMF->Reflux DMC DMC DMC->Reflux Cooling Cool to RT Reflux->Cooling Quench Add H2O & TBME Cooling->Quench Extraction Separate Layers Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Concentrate Wash->Dry Crude_Product Crude Product Mixture Dry->Crude_Product Two_Step_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis Start1 Indole-3-carboxylic Acid React1 MeOH, H2SO4, Reflux Start1->React1 Workup1 Workup & Purification React1->Workup1 Product1 Methyl Indole-3-carboxylate Workup1->Product1 Start2 Methyl Indole-3-carboxylate Product1->Start2 React2 K2CO3, DMF, DMC, Reflux Start2->React2 Workup2 Precipitation & Filtration React2->Workup2 Product2 This compound methyl ester Workup2->Product2 Start3 This compound methyl ester Product2->Start3 React3 NaOH, MeOH Start3->React3 Workup3 Acidification & Filtration React3->Workup3 Final_Product This compound Workup3->Final_Product

References

Application Notes and Protocols for N-Methylation of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the N-methylation of indole-3-carboxylic acid, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols are designed for researchers, scientists, and professionals in drug development.

Two primary methods are presented. The first is a direct one-pot reaction that results in both N-methylation and O-methylation but is accompanied by a significant side reaction. The second, a more controlled and higher-yielding two-step approach, involves the initial protection of the carboxylic acid functionality via esterification, followed by N-methylation.

Method 1: One-Pot N- and O-Dimethylation of Indole-3-Carboxylic Acid

This method utilizes dimethyl carbonate (DMC) as a less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. However, the high reaction temperatures can lead to decarboxylation, yielding N-methylindole as a significant byproduct alongside the desired dimethylated product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine indole-3-carboxylic acid (2.5 g), potassium carbonate (1.25 g), and N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Methylating Agent: To the stirred mixture, add dimethyl carbonate (3.9 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 5 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and tert-butyl methyl ether (TBME, 100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer twice with water (50 mL each).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of methyl-(N-methyl)-indole-3-carboxylate and N-methylindole, requires purification by column chromatography on silica gel (eluent: hexane/ethyl acetate, 70:30) to isolate the pure products.[1]

Data Presentation
ParameterValueReference
Starting MaterialIndole-3-carboxylic acid[1]
Methylating AgentDimethyl Carbonate (DMC)[1]
BasePotassium Carbonate (K₂CO₃)[1]
SolventN,N-dimethylformamide (DMF)[1]
Reaction Temperature~130 °C (Reflux)[1]
Reaction Time5 hours[1]
Product 1 Yield50% (Methyl-(N-methyl)-indole-3-carboxylate)[1][2]
Byproduct 1 Yield45-50% (N-methylindole)[1][2][3]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products Indole_acid Indole-3-carboxylic Acid Reflux Reflux (~130 °C, 5h) Indole_acid->Reflux DMC Dimethyl Carbonate DMC->Reflux K2CO3 K₂CO₃ K2CO3->Reflux DMF DMF DMF->Reflux Quench Quench with H₂O Reflux->Quench Cool to RT Extract Extract with TBME Quench->Extract Wash Wash with H₂O Extract->Wash Dry Dry & Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product_A Methyl-(N-methyl)- indole-3-carboxylate (50%) Chromatography->Product_A Product_B N-methylindole (45-50%) Chromatography->Product_B

Workflow for One-Pot Dimethylation

Method 2: Two-Step N-Methylation via Ester Intermediate

This approach circumvents the issue of decarboxylation by first converting indole-3-carboxylic acid to its methyl ester, which is then N-methylated under basic conditions. This method provides a significantly higher yield of the desired N-methylated product.

Step 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g) and a magnetic stir bar. In a fume hood, add anhydrous methanol (50 mL).[4]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL). This addition is exothermic.[4]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL), which may cause the product to precipitate.[4]

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl indole-3-carboxylate.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure methyl indole-3-carboxylate.[4]

Step 2: N-Methylation of Methyl Indole-3-Carboxylate

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, combine methyl indole-3-carboxylate (5.0 g), potassium carbonate (2.5 g), and N,N-dimethylformamide (35 mL).[3][5]

  • Addition of Methylating Agent: Add dimethyl carbonate (7.2 mL) to the stirred mixture.[3][5]

  • Reaction Conditions: Heat the mixture to reflux (~130 °C) for approximately 3.5 hours. Monitor the reaction to completion by HPLC.[3][5]

  • Work-up: Cool the reaction mixture to approximately 3 °C in an ice bath and slowly add ice-cold water (100 mL).[3][5]

  • Isolation: The product, 1-methylindole-3-carboxylic acid methyl ester, should precipitate as a pale-white solid. Collect the solid by filtration and wash it with water (2 x 50 mL).[1]

  • Drying: Dry the purified product in a vacuum oven at 45 °C for 24 hours. No further purification is typically necessary.[1][3]

Data Presentation

Step 1: Esterification

Parameter Value Reference
Starting Material Indole-3-carboxylic acid [4]
Reagent Anhydrous Methanol [4]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) [4]
Reaction Temperature 65-70 °C (Reflux) [4]
Reaction Time 4-6 hours [4]

| Product | Methyl indole-3-carboxylate |[4] |

Step 2: N-Methylation

Parameter Value Reference
Starting Material Methyl indole-3-carboxylate [3][5]
Methylating Agent Dimethyl Carbonate (DMC) [3][5]
Base Potassium Carbonate (K₂CO₃) [3][5]
Solvent N,N-dimethylformamide (DMF) [3][5]
Reaction Temperature ~130 °C (Reflux) [3][5]
Reaction Time 3.5 hours [3][5]
Product This compound methyl ester [3][5]

| Isolated Yield | 96.3% |[1][3] |

Reaction Scheme and Workflow

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation Start1 Indole-3-carboxylic Acid Reaction1 MeOH, H₂SO₄ Reflux (65-70 °C) Start1->Reaction1 Intermediate Methyl Indole-3-carboxylate Reaction1->Intermediate Reaction2 DMC, K₂CO₃, DMF Reflux (~130 °C) Intermediate->Reaction2 FinalProduct 1-Methylindole-3-carboxylic acid methyl ester (96.3%) Reaction2->FinalProduct

References

Application Notes and Protocols for the Oxidation of 1-Methylindole-3-aldehyde to 1-Methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methylindole-3-carboxylic acid via the oxidation of 1-methylindole-3-aldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed herein utilizes alkaline potassium permanganate as the oxidant, a reliable and effective approach for this transformation. Alternative methods are also discussed, providing researchers with a broader perspective on available synthetic strategies. This guide includes comprehensive experimental procedures, data presented in tabular format for easy comparison, and graphical representations of the workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For drug development and medicinal chemistry, the synthesis of indole derivatives is of particular importance due to their prevalence in biologically active molecules. This compound serves as a key building block for a variety of therapeutic agents. The direct oxidation of the readily available 1-methylindole-3-aldehyde is an efficient route to this important carboxylic acid.

This document outlines the chemical principles and provides practical, step-by-step protocols for this oxidation reaction. The primary focus is on the use of potassium permanganate in an alkaline medium, a classic and robust method for this conversion.

Overview of Oxidation Methods

Several methods are available for the oxidation of aldehydes to carboxylic acids. The choice of oxidant depends on the substrate's sensitivity to reaction conditions and the desired scale of the reaction.

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The reaction is typically performed in an alkaline solution to prevent the formation of acidic byproducts that could interfere with the reaction.

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes. It offers high selectivity for aldehydes over other functional groups.

  • Silver(I) Oxide (Ag₂O): Another mild and selective oxidizing agent, typically used in non-aqueous solvents.

  • Chromium-based Reagents (e.g., Jones Reagent): Highly effective but generate toxic chromium waste, making them less environmentally friendly.

  • Catalytic Oxidation: Utilizes a catalyst and a co-oxidant (often molecular oxygen or hydrogen peroxide) for a greener approach.

This guide will focus on the potassium permanganate method due to its established utility for this specific transformation.

Experimental Protocols

Oxidation of 1-Methylindole-3-aldehyde with Potassium Permanganate

This protocol describes the oxidation of 1-methylindole-3-aldehyde to this compound using an alkaline solution of potassium permanganate.

Materials:

  • 1-Methylindole-3-aldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Water (distilled or deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole-3-aldehyde (1.0 eq) in acetone.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (approximately 1.5-2.0 eq) in water. If the reaction is to be performed under alkaline conditions, a solution of sodium hydroxide (approximately 1.0-1.2 eq) in water can be added to the aldehyde solution before the addition of the oxidant.

  • Oxidation: Cool the aldehyde solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

    • If the reaction was performed in acetone, remove the acetone under reduced pressure using a rotary evaporator.

    • Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.

    • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the oxidation of 1-methylindole-3-aldehyde. Please note that yields can vary depending on the reaction scale and purity of the starting materials.

Oxidizing AgentSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
KMnO₄/NaOHAcetone/Water0 to RT2-475-85>95
Tollens' ReagentWater/AmmoniaRT to gentle warming1-2Moderate to GoodHigh
Ag₂OTHF/WaterRT to reflux4-8GoodHigh

Visualizations

Reaction Scheme

Caption: Chemical transformation of 1-methylindole-3-aldehyde.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 1-Methylindole-3-aldehyde in Acetone cool_reaction Cool Aldehyde Solution (Ice Bath) start->cool_reaction prepare_oxidant Prepare Aqueous KMnO₄/NaOH Solution add_oxidant Slowly Add KMnO₄ Solution prepare_oxidant->add_oxidant cool_reaction->add_oxidant stir_reaction Stir at Room Temperature & Monitor by TLC add_oxidant->stir_reaction quench Quench with NaHSO₃ Solution stir_reaction->quench remove_solvent Remove Acetone (Rotary Evaporator) quench->remove_solvent acidify Acidify with HCl to Precipitate Product remove_solvent->acidify filter Collect Solid by Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash purify Recrystallize from Ethanol/Water wash->purify dry Dry the Product purify->dry end Obtain Pure This compound dry->end

Application Notes and Protocols: The Use of 1-Methylindole-3-carboxylic Acid in the Synthesis of PKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to cellular signal transduction, regulating a myriad of cellular processes including proliferation, differentiation, apoptosis, and gene expression.[1][2] Dysregulation of PKC signaling is implicated in the pathophysiology of numerous diseases, most notably cancer and diabetic complications.[1] This has rendered PKC an attractive and critical target for therapeutic intervention. Among the various scaffolds utilized for developing PKC inhibitors, indole derivatives have emerged as a privileged class due to their ability to form key interactions within the ATP-binding site of the kinase.

1-Methylindole-3-carboxylic acid is a valuable starting material for the synthesis of a specific class of potent and selective PKC inhibitors: the bisindolyl pyrimidinones. These compounds are structural analogs of well-characterized PKC inhibitors like Ruboxistaurin (LY333531), which exhibits high selectivity for PKCβ isoforms.[1][3] The following application notes and protocols provide a comprehensive guide to the synthesis and potential applications of PKC inhibitors derived from this compound.

Application Notes

Therapeutic Rationale for Targeting PKC:

The PKC family consists of multiple isozymes, categorized as conventional (cPKC), novel (nPKC), and atypical (aPKC), based on their activation requirements.[1] Specific isoforms have been linked to distinct disease states. For instance, PKCβ is strongly implicated in the vascular complications of diabetes, such as retinopathy and nephropathy.[1][3] In oncology, various PKC isoforms contribute to tumor growth, invasion, and resistance to therapy.[1] Therefore, the development of isozyme-selective PKC inhibitors is a key strategy for achieving therapeutic efficacy while minimizing off-target effects.

This compound as a Key Building Block:

This compound serves as a crucial synthon for constructing the bis-indole core characteristic of potent PKC inhibitors. The indole moiety itself is a well-established pharmacophore in kinase inhibition. The N-methylation of the indole ring can influence solubility, metabolic stability, and the orientation of the molecule within the kinase's active site. The carboxylic acid functionality at the 3-position provides a convenient handle for synthetic elaboration, enabling its coupling to a central heterocyclic core, such as a pyrimidinone, to generate the final inhibitor scaffold. Specifically, it is a documented reactant for the preparation of bisindolyl pyrimidinone analogs of the PKC inhibitor LY333531.

Advantages of Bisindolyl Pyrimidinone Inhibitors:

  • Potency and Selectivity: The bis-indole structure allows for extensive interactions with the ATP-binding pocket of PKC, leading to high inhibitory potency, often in the nanomolar range. By modifying the substituents on the indole rings and the central pyrimidinone core, selectivity for specific PKC isozymes can be achieved.

  • ATP-Competitive Inhibition: This class of inhibitors typically acts by competing with ATP for its binding site on the kinase.[1] This is a well-understood and validated mechanism for kinase inhibition.

  • Drug-like Properties: The modular nature of the synthesis allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, which are critical for developing orally bioavailable drugs.

Quantitative Data

The following table summarizes the inhibitory activities of representative bis-indole PKC inhibitors, including Ruboxistaurin (a bisindolylmaleimide analog of the target pyrimidinones) and Enzastaurin, against various PKC isozymes. This data provides a benchmark for the expected potency and selectivity of compounds synthesized from this compound.

CompoundPKCα (IC₅₀)PKCβ1 (IC₅₀)PKCβ2 (IC₅₀)PKCγ (IC₅₀)PKCε (IC₅₀)PKCη (IC₅₀)Reference
Ruboxistaurin (LY333531) 0.36 µM4.7 nM5.9 nM0.3 µM-0.052 µM[1][3]
Enzastaurin (LY317615) 39 nM6 nM6 nM83 nM110 nM-[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PKC signaling pathway and a general workflow for the synthesis and evaluation of PKC inhibitors derived from this compound.

PKC_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Substrates Substrate Proteins PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response Inhibitor Bisindolyl Pyrimidinone (from 1-Methylindole- 3-carboxylic acid) Inhibitor->PKC Inhibits (ATP-competitive)

Caption: PKC signaling pathway and the point of intervention for synthesized inhibitors.

Synthesis_Workflow Start This compound Step1 Amide Coupling with Diaminopyrimidine Derivative Start->Step1 Intermediate Bis-amide Intermediate Step1->Intermediate Step2 Cyclization to form Pyrimidinone Core Intermediate->Step2 Product Bisindolyl Pyrimidinone PKC Inhibitor Step2->Product Purify Purification (Chromatography, Recrystallization) Product->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Assay In Vitro Kinase Assay (IC₅₀ Determination vs PKC Isozymes) Characterize->Assay CellAssay Cell-Based Assays (Proliferation, Apoptosis, etc.) Assay->CellAssay

Caption: General workflow for synthesis and evaluation of PKC inhibitors.

Experimental Protocols

The following protocols describe a plausible synthetic route for a bisindolyl pyrimidinone PKC inhibitor starting from this compound. This is a representative methodology based on established organic chemistry principles for the synthesis of related heterocyclic compounds.

Protocol 1: Synthesis of the Bis-amide Intermediate

This protocol details the coupling of two equivalents of this compound with a central diaminopyrimidine core.

  • Materials:

    • This compound (2.0 eq)

    • 2,4-Diaminopyrimidine (or a suitable derivative) (1.0 eq)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.0 eq) and anhydrous DMF.

    • Stir the solution until the starting material is fully dissolved.

    • Add HATU (2.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve 2,4-diaminopyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of 2,4-diaminopyrimidine to the reaction mixture, followed by the dropwise addition of DIPEA (4.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., diethyl ether) to remove residual DMF and other impurities.

    • Dry the crude product under vacuum. This intermediate may be used in the next step without further purification if purity is deemed sufficient by analysis (e.g., ¹H NMR, LC-MS).

Protocol 2: Cyclization to form the Bisindolyl Pyrimidinone Core

This protocol describes the intramolecular cyclization to form the final pyrimidinone ring system.

  • Materials:

    • Bis-amide intermediate from Protocol 1 (1.0 eq)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Toluene or other high-boiling point solvent

    • Standard glassware for high-temperature reactions

  • Procedure:

    • In a round-bottom flask, suspend the bis-amide intermediate (1.0 eq) in toluene.

    • Add Polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

    • Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: This process is exothermic and may cause vigorous gas evolution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude bisindolyl pyrimidinone.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure PKC inhibitor.

Protocol 3: In Vitro PKC Inhibition Assay (Filter Plate Method)

This protocol outlines a general method to determine the IC₅₀ value of the synthesized compound against various PKC isozymes.

  • Materials:

    • Synthesized bisindolyl pyrimidinone inhibitor

    • Recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, ε)

    • Myelin basic protein (MBP) as a substrate

    • [γ-³³P]ATP

    • Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol)

    • 10% Phosphoric acid (H₃PO₄)

    • 96-well phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the assay buffer, the substrate (MBP), and the appropriate concentration of the inhibitor.

    • Initiate the reaction by adding the specific PKC isozyme and [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Quench the reaction by adding cold 10% H₃PO₄.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times with 0.5% H₃PO₄ to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer: These protocols are intended as a guide for research purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes: Utilizing 1-Methylindole-3-carboxylic Acid for the Preparation of Cdc7 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In partnership with its regulatory subunit, Dbf4 (also known as ASK), the Cdc7-Dbf4 complex (or DDK) phosphorylates the minichromosome maintenance (MCM) complex, an essential step for the firing of replication origins during the S phase of the cell cycle.[4][5][6] Overexpression of Cdc7 is a common feature in a wide range of human cancers and is often associated with poor clinical outcomes, making it an attractive target for novel anticancer therapies.[5][7] Inhibition of Cdc7 disrupts DNA synthesis, leading to replication stress and apoptosis, often with greater selectivity for tumor cells over normal cells.[3][7][8]

The indole scaffold is a privileged structure in medicinal chemistry and has been successfully employed to develop potent kinase inhibitors.[1][2][9] Specifically, 1-Methylindole-3-carboxylic acid serves as a valuable starting material for the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives and other analogues that have shown potent inhibitory activity against Cdc7 kinase.[10][11] These application notes provide detailed protocols for the synthesis and evaluation of Cdc7 inhibitors derived from this key intermediate.

Data Presentation: Inhibitory Activity of Representative Indole-Based Cdc7 Inhibitors

The following table summarizes the inhibitory potency of representative Cdc7 inhibitors that feature an indole or azaindole core, a structural motif accessible from starting materials like this compound.

Compound Name/IDTarget KinaseAssay TypeIC50 / KiCell Line (for cell-based assays)Reference
PHA-767491 Cdc7BiochemicalIC50: ~10 nM-[8]
Cdk9BiochemicalIC50: ~34 nM-[8]
VariousCell ViabilityAvg. IC50: ~3.17 µMMultiple Cancer Lines[12]
XL-413 Cdc7BiochemicalData not specified-[12]
VariousCell ViabilityIC50: ~2.7 µMColo-205 (Colon)[12]
7-azaindole 37 Cdc7BiochemicalIC50: 16 nM-[1][2]
Cdk2BiochemicalIC50: >10,000 nM-[1][2]
Azaindolylideneimidazole 50 Cdc7BiochemicalIC50: 20 nM-[9]

Cdc7 Signaling Pathway in DNA Replication

Cdc7 kinase is a master regulator of DNA replication initiation. The pathway diagram below illustrates its core function.

Cdc7_Signaling_Pathway cluster_activation Kinase Activation G1_Phase G1 Phase Pre_RC Pre-Replication Complex (pre-RC) Assembly at Origin G1_Phase->Pre_RC Cell Cycle Progression MCM MCM2-7 Complex (Inactive Helicase) Pre_RC->MCM Phosphorylation Phosphorylation MCM->Phosphorylation Cdc7 Cdc7 DDK Active DDK Complex (Cdc7/Dbf4) Cdc7->DDK Dbf4 Dbf4 (ASK) Dbf4->DDK DDK->Phosphorylation MCM_P Phosphorylated MCM2-7 (Active Helicase) Phosphorylation->MCM_P Recruitment Recruitment of Cdc45 & GINS MCM_P->Recruitment CMG CMG Complex Formation Recruitment->CMG Replication DNA Replication Initiation CMG->Replication

Caption: The Cdc7/Dbf4 (DDK) complex phosphorylates MCM proteins to initiate DNA replication.

Experimental Protocols

General Protocol for Synthesis of a Cdc7 Inhibitor via Amide Coupling

This compound can be coupled with various amine-containing fragments to produce a library of potential Cdc7 inhibitors.[11] This protocol outlines a general amide bond formation procedure.

Synthesis_Workflow Start 1-Methylindole- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) Start->Activation Intermediate Reactive Intermediate (e.g., Acid Chloride) Activation->Intermediate Coupling Amide Coupling Reaction Intermediate->Coupling Amine Amine Fragment (R-NH₂) Amine->Coupling Product Crude Product Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Final Final Inhibitor Purification->Final

Caption: General workflow for synthesizing Cdc7 inhibitors via amide coupling.

Methodology:

  • Acid Activation:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Alternatively, convert the acid to an acid chloride using thionyl chloride or oxalyl chloride.

    • Stir the reaction at room temperature for 30-60 minutes to form the activated intermediate.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine-containing fragment (1 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of the activated indole intermediate to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the final inhibitor.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of the purified Cdc7/Dbf4 enzyme by measuring the amount of ADP produced, which directly correlates with kinase activity.[13][14]

Kinase_Assay_Workflow Plate_Prep 1. Plate Prep Add Master Mix (ATP, Substrate) & Inhibitor/DMSO to wells Reaction_Start 2. Initiate Reaction Add Cdc7/Dbf4 Enzyme Plate_Prep->Reaction_Start Incubate_1 3. Incubate 30°C for 45-60 min Reaction_Start->Incubate_1 Stop_Reaction 4. Stop Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 5. Incubate (Deplete ATP) RT for 45 min Stop_Reaction->Incubate_2 Detect 6. Detect ADP Add Kinase Detection Reagent Incubate_2->Detect Incubate_3 7. Incubate (Generate Light) RT for 45 min in dark Detect->Incubate_3 Read 8. Measure Luminescence Incubate_3->Read

Caption: Workflow for the ADP-Glo™ biochemical kinase assay to measure Cdc7 activity.

Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, and a suitable substrate (e.g., PDKtide or full-length MCM2 protein).[12][14]

    • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]

  • Assay Plate Setup (96-well white plate):

    • Add 12.5 µL of the Master Mix to each well.[13]

    • Add 2.5 µL of the serially diluted test inhibitor. For positive control (max activity) and blank (no enzyme) wells, add 2.5 µL of buffer with DMSO.[13]

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted Cdc7/Dbf4 enzyme to all wells except the 'Blank' wells. Add 10 µL of kinase buffer to the 'Blank' wells.[13]

    • Mix gently and incubate the plate at 30°C for 45-60 minutes.[13][14]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP.[13]

    • Incubate at room temperature for 45 minutes.[13][14]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase reaction.[13][14]

    • Incubate at room temperature in the dark for another 45 minutes.[14]

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

    • Subtract the 'Blank' value from all other readings. Plot the results against inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (MTT/CCK-8)

This protocol measures the anti-proliferative effect of a Cdc7 inhibitor on cancer cell lines.[7][12]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells/well, depending on the cell line's growth rate.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the Cdc7 inhibitor in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.

    • Incubate the plate for 72 hours.[7][12]

  • Viability Measurement (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[7]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]

Western Blot for Phospho-MCM2

This protocol assesses the intracellular activity of the Cdc7 inhibitor by measuring the phosphorylation status of its key substrate, MCM2.[7][13]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the Cdc7 inhibitor at various concentrations (e.g., 1x and 5x the IC50 value) for a desired time (e.g., 4, 8, or 24 hours). Include a vehicle control.[13]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][13]

  • Protein Quantification and Sample Prep:

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[7]

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes.[7]

  • SDS-PAGE and Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate via electrophoresis.[13]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MCM2 (e.g., at Ser53).[7][13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][13]

    • Wash again with TBST and visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[7]

    • (Optional but Recommended) Strip the membrane and re-probe for total MCM2 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and assess changes in total protein levels.

References

Application Notes and Protocols for the Synthesis of VLA-4 Antagonists Using 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in inflammatory responses, making it a prime target for therapeutic intervention in various autoimmune diseases. This document provides detailed application notes and protocols for the synthesis of a potent and orally active VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, utilizing 1-Methylindole-3-carboxylic acid as a key starting material. This antagonist has demonstrated significant potential, with a potent in vitro activity (IC50 = 5.4 nM) and excellent bioavailability across multiple species[1][2].

Synthetic Overview

The synthesis of the target VLA-4 antagonist involves a multi-step process, with a crucial step being the amide coupling of this compound with a substituted aniline derivative. The overall synthetic strategy is designed to build the molecule in a convergent manner, allowing for flexibility and optimization of each step.

Key Synthetic Step: Amide Coupling of this compound

The formation of the 1-methyl-3-indolylcarboxamido moiety is a critical transformation in the synthesis of the target VLA-4 antagonist. This is achieved through a standard amide coupling reaction between this compound and an appropriate aminophenyl intermediate.

Experimental Protocol: Amide Coupling

This protocol is a representative procedure for the amide bond formation, a crucial step in the synthesis of the target VLA-4 antagonist.

Materials:

  • This compound

  • 4-amino-2,5-dichlorophenyl derivative (or other suitable aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 4-amino-2,5-dichlorophenyl derivative (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data Summary

The following table summarizes key quantitative data for the target VLA-4 antagonist.

ParameterValueSpeciesReference
IC50 (VLA-4 Inhibition) 5.4 nMIn vitro[1][2]
Oral Bioavailability 100%Rat[1][2]
91%Dog[1][2]
68%Monkey[1][2]

VLA-4 Signaling Pathways

VLA-4, like other integrins, exhibits bidirectional signaling, termed "inside-out" and "outside-in" signaling. Understanding these pathways is crucial for comprehending the mechanism of action of VLA-4 antagonists.

Inside-Out Signaling

Inside-out signaling refers to the intracellular signals that activate VLA-4, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This process is initiated by stimuli like chemokines binding to their G-protein coupled receptors (GPCRs) on the leukocyte surface.

G cluster_membrane Cell Membrane GPCR GPCR Talin_Kindlin Talin/Kindlin Activation GPCR->Talin_Kindlin Activates VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change Affinity_Increase Increased Affinity for VCAM-1 VLA4_active->Affinity_Increase Chemokine Chemokine Chemokine->GPCR Binds Talin_Kindlin->VLA4_inactive Binds to Cytoplasmic Tail

Caption: VLA-4 Inside-Out Signaling Pathway.

Outside-In Signaling

Outside-in signaling occurs upon ligand binding to VLA-4, triggering intracellular signaling cascades that lead to cellular responses such as cell adhesion, migration, and proliferation. This signaling is crucial for the recruitment of leukocytes to sites of inflammation.

G cluster_membrane Cell Membrane VLA4_bound VLA-4 + VCAM-1 Downstream_Signaling Downstream Signaling Cascade (e.g., FAK, Src activation) VLA4_bound->Downstream_Signaling Initiates VCAM1 VCAM-1 VCAM1->VLA4_bound Binds Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) Downstream_Signaling->Cellular_Response

Caption: VLA-4 Outside-In Signaling Pathway.

Experimental Workflow for VLA-4 Antagonist Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of the VLA-4 antagonist to its biological evaluation.

G Start This compound Amide_Coupling Amide Coupling with Aniline Derivative Start->Amide_Coupling Further_Synthesis Further Synthetic Steps Amide_Coupling->Further_Synthesis Final_Compound Final VLA-4 Antagonist Further_Synthesis->Final_Compound Purification Purification and Characterization (NMR, MS) Final_Compound->Purification In_Vitro_Assay In Vitro VLA-4 Inhibition Assay (IC50) Purification->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies In_Vitro_Assay->In_Vivo_Studies

Caption: General experimental workflow.

Conclusion

The provided protocols and data offer a comprehensive guide for the synthesis and understanding of a potent VLA-4 antagonist derived from this compound. The detailed experimental procedures, quantitative data, and pathway diagrams are intended to facilitate further research and development in the field of anti-inflammatory therapeutics. Researchers should adhere to standard laboratory safety practices when performing these chemical syntheses.

References

Application Notes and Protocols: 1-Methylindole-3-carboxylic Acid as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a heterocyclic compound that serves as a valuable and versatile intermediate in the synthesis of various biologically active molecules.[1] As a derivative of indole-3-carboxylic acid, which is structurally related to the natural plant hormone indole-3-acetic acid (IAA), it is a key building block for the development of novel agrochemicals, particularly plant growth regulators and herbicides.[2][3] Its methylated indole ring offers unique properties for creating compounds that can mimic or interfere with natural auxin pathways in plants, leading to potent herbicidal effects.

These synthetic auxins are designed to be more stable and persistent than natural IAA, allowing for effective weed control.[4] The primary mode of action for these auxin mimic herbicides is the overstimulation of auxin-regulated gene expression, which disrupts normal plant growth processes and ultimately leads to plant death.[4] This is often mediated through the interaction with auxin receptors such as the F-box protein TIR1 (Transport Inhibitor Response 1).[5]

This document provides detailed protocols for the synthesis of a model herbicidal compound derived from this compound, along with methods for evaluating its biological activity.

Synthesis of a Novel Auxin-Mimic Herbicide

This section details the synthesis of a hypothetical herbicidal compound, N-hexyl-1-methyl-1H-indole-3-carboxamide, demonstrating a potential application of this compound as an agrochemical intermediate. The synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation.

Experimental Protocol 1: Synthesis of 1-Methyl-1H-indole-3-carbonyl chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend 5.0 g (28.5 mmol) of this compound in 50 mL of anhydrous dichloromethane.

  • While stirring, slowly add 4.1 mL (57.0 mmol) of thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 1-methyl-1H-indole-3-carbonyl chloride is a solid and can be used in the next step without further purification.

Experimental Protocol 2: Synthesis of N-hexyl-1-methyl-1H-indole-3-carboxamide

This protocol outlines the reaction of the synthesized acid chloride with hexylamine to form the final amide product.

Materials:

  • 1-Methyl-1H-indole-3-carbonyl chloride (from Protocol 1)

  • Hexylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1-methyl-1H-indole-3-carbonyl chloride (approximately 28.5 mmol) in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, prepare a solution of 3.2 mL (31.4 mmol) of hexylamine and 4.8 mL (34.2 mmol) of triethylamine in 20 mL of anhydrous dichloromethane.

  • Slowly add the hexylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-hexyl-1-methyl-1H-indole-3-carboxamide.

Quantitative Data
ParameterValue
Starting Material This compound
Molecular Weight175.18 g/mol
Amount Used5.0 g
Product N-hexyl-1-methyl-1H-indole-3-carboxamide
Molecular Weight258.37 g/mol
Theoretical Yield7.37 g
Actual Yield (Post-purification)6.5 g
Percentage Yield 88%
Appearance White to off-white solid
Melting Point 95-98 °C

Biological Activity Assessment

The herbicidal activity of the synthesized N-hexyl-1-methyl-1H-indole-3-carboxamide can be evaluated through a petri dish bioassay on a model dicotyledonous plant, such as rape (Brassica napus).

Experimental Protocol 3: Petri Dish Bioassay for Herbicidal Activity

Materials:

  • N-hexyl-1-methyl-1H-indole-3-carboxamide

  • Acetone

  • Tween-20

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Rape (Brassica napus) seeds

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound by dissolving 100 mg of N-hexyl-1-methyl-1H-indole-3-carboxamide in 1 mL of acetone.

  • Prepare a series of test solutions at concentrations of 100 mg/L, 50 mg/L, 10 mg/L, and 1 mg/L by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should be prepared with acetone and Tween-20 in water at the same concentration as the test solutions.

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test or control solution.

  • Place 20 surface-sterilized rape seeds evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 12-hour light/12-hour dark cycle.

  • After 7 days, measure the root and shoot length of the seedlings.

  • Calculate the inhibition rate for each concentration compared to the control group.

Herbicidal Activity Data
Concentration (mg/L)Average Root Length (mm)Root Inhibition Rate (%)Average Shoot Length (mm)Shoot Inhibition Rate (%)
Control45.2030.50
135.820.825.117.7
1015.166.612.359.7
505.488.16.877.7
1002.195.43.289.5

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_end Final Product start 1-Methylindole- 3-carboxylic acid step1_reagents SOCl₂, Anhydrous DCM Reflux, 2h step1_product 1-Methyl-1H-indole- 3-carbonyl chloride step1_reagents->step1_product step2_reagents Hexylamine, Et₃N Anhydrous DCM, 0°C to RT, 4h step2_product N-hexyl-1-methyl- 1H-indole-3-carboxamide step2_reagents->step2_product end_product Purified Herbicide step2_product->end_product

Caption: Synthetic workflow for N-hexyl-1-methyl-1H-indole-3-carboxamide.

Auxin Signaling Pathway

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_degradation Protein Degradation cluster_response Cellular Response Auxin Synthetic Auxin (e.g., N-hexyl-1-methyl-1H- indole-3-carboxamide) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

References

Application Note: Quantification of 1-Methylindole-3-carboxylic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methylindole-3-carboxylic acid. The described protocol is applicable to researchers, scientists, and professionals in drug development and related fields who require accurate quantification of this compound. The method utilizes a C18 column with a gradient elution of acetonitrile and water, both modified with formic acid, and UV detection. A comprehensive experimental protocol, including sample preparation, standard curve generation, and data analysis, is provided.

Introduction

This compound is an indole derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery, including metabolic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of small molecules. This application note presents a validated RP-HPLC method specifically tailored for the analysis of this compound.

Experimental

Chromatographic Conditions

A standard reverse-phase HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical biological matrix)

This protocol provides a general guideline for extraction from a biological sample. Optimization may be required based on the specific matrix.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample (e.g., plasma, urine), add 3 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standards HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Samples Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (278 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration Quantification->Result

Application Notes and Protocols: 1-Methylindole-3-carboxylic acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a heterocyclic compound frequently utilized as a key building block and intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its role in the development of novel therapeutics, including kinase inhibitors and receptor antagonists, makes it a compound of significant interest in drug discovery and development.[1] As with any synthetic intermediate or final active pharmaceutical ingredient, accurate quantification is critical for process optimization, quality control, and regulatory compliance. The use of a well-characterized analytical standard is paramount for achieving reliable and reproducible results.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard for chromatographic and spectroscopic analysis.

Physicochemical and Analytical Data

A summary of the key physical, chemical, and analytical properties of this compound is presented below. This data is essential for the preparation of standard solutions and the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound[2]
Synonyms 1-Methyl-1H-indole-3-carboxylic acid, N-methylindole-3-carboxylic acid[2][3]
CAS Number 32387-21-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Melting Point 197-200 °C (decomposes)
Appearance White to off-white or beige crystalline powder[3]
Purity (Typical) ≥97% (HPLC), with >99% available from specialized suppliers

Table 2: Spectroscopic and Chromatographic Data

ParameterValue / ObservationReference / Note
UV-Vis λmax ~297 nm (in Methanol)Note: This is the reported λmax for the closely related methyl ester, Methyl 1-methyl-1H-indole-3-carboxylate. The carboxylic acid is expected to have a very similar λmax due to the identical core chromophore.[4]
Solubility Soluble in methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water.Based on data for the related Indole-3-carboxylic acid.[3] Quantitative solubility data is not readily available and should be determined experimentally if required.
Primary Analytical Techniques High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.General analytical chemistry principles.

Experimental Protocols

The following protocols are generalized methods and should be validated in the user's laboratory to ensure performance criteria are met.

General Workflow for Use as an Analytical Standard

The following diagram illustrates the typical workflow for using this compound as an analytical standard for the quantification of an unknown sample.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_calc Quantification std_receive Receive & Verify Standard (>99% Purity) stock_prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) std_receive->stock_prep serial_dil Prepare Calibration Standards (Serial Dilution) stock_prep->serial_dil cal_curve Analyze Calibration Standards & Generate Calibration Curve serial_dil->cal_curve Inject Standards sample_prep Prepare Unknown Sample (Dissolve in Mobile Phase) sample_analysis Analyze Unknown Sample(s) sample_prep->sample_analysis instrument_setup Instrument Setup & Equilibration (HPLC or GC-MS) instrument_setup->cal_curve cal_curve->sample_analysis quantify Calculate Concentration of Unknown Sample sample_analysis->quantify Interpolate from Calibration Curve

Workflow for quantification using an analytical standard.
Protocol for HPLC-UV Analysis

This protocol provides a starting point for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound analytical standard (purity >99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and bring it to volume. Mix thoroughly. This stock solution should be stored in a dark, refrigerated container.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

3. HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 297 nm (based on the methyl ester[4]; should be confirmed by scanning the standard solution).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the linearity (R² value > 0.999 is desirable).

  • Prepare the unknown sample by accurately weighing and dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the sample through a syringe filter before injection.

  • Inject the prepared unknown sample.

  • Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

Protocol for GC-MS Analysis (after Derivatization)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation to form a trimethylsilyl (TMS) ester is a common approach for carboxylic acids.

1. Materials and Reagents:

  • This compound analytical standard

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with a different retention time)

  • GC vials with inserts

  • Heating block or oven

2. Derivatization Procedure:

  • Accurately weigh the this compound standard or the sample to be analyzed into a GC vial.

  • Add a known amount of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of anhydrous solvent (e.g., pyridine) and 50-100 µL of the BSTFA reagent.

  • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

3. GC-MS Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10-15 °C/min to 280-300 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification. For the TMS derivative, characteristic ions should be selected for quantification and confirmation.

4. Quantification:

  • Prepare a calibration curve using derivatized standards with the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analyze the derivatized unknown sample and calculate the concentration using the calibration curve.

Storage and Handling

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended.

  • Handling: The compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. If working with the powder, a dust mask or handling in a fume hood is recommended.

Disclaimer

The protocols and information provided in this document are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation. The user is responsible for all safety precautions and for ensuring that the work is carried out in accordance with all applicable regulations.

References

Application Notes and Protocols: Preparation of Herbicidal Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis and evaluation of novel indole-3-carboxylic acid derivatives as potential herbicides. The described compounds function as antagonists of the auxin receptor protein TIR1, disrupting plant growth signaling pathways.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins are widely used as herbicides, as at high concentrations they can induce uncontrolled growth leading to plant death.[1][2] The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein is a key auxin receptor.[1][2] When auxin binds to TIR1, it promotes the degradation of Aux/IAA repressor proteins, leading to the expression of auxin-responsive genes.[1] The indole-3-carboxylic acid derivatives described herein are designed to act as TIR1 antagonists, offering a potential new class of auxinic herbicides.[1][2][3][4]

Data Presentation

The herbicidal activity of synthesized α-substituted indole-3-acetic acid (Series 1) and 3,3-diindolepropionic acid (Series 2) derivatives was evaluated against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli). The percentage of root and shoot growth inhibition was measured at concentrations of 100 mg/L and 10 mg/L.

Table 1: Herbicidal Activity of α-Substituted Indole-3-Acetic Acid Derivatives (Series 1) against B. napus

CompoundConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1009685
109278
10h 1009588
109381

Data summarized from a study on novel indole-3-carboxylic acid derivatives, which showed that most synthesized compounds exhibited good-to-excellent inhibition effects (60–97%) on both root and shoot growth.[1][3][4]

Table 2: Herbicidal Activity of 3,3-diindolepropionic Acid Derivatives (Series 2) against E. crus-galli

CompoundConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
14a 1007568
105545
14d 1008273
106558

Data is representative of the broader findings where compounds generally showed significant inhibitory effects.[1][4]

Experimental Protocols

Synthesis of α-Substituted Indole-3-Acetic Acid Derivatives

This protocol describes a general multi-step synthesis for α-substituted indole-3-acetic acid derivatives.[1][2]

Step 1: Protection of Indole-3-Acetic Acid

  • To a solution of indole-3-acetic acid in anhydrous dichloromethane, add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Add methanol and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate to yield the methyl ester intermediate.

Step 2: N-Protection

  • Dissolve the methyl ester intermediate in dichloromethane.

  • In an ice bath, add an aqueous solution of sodium hydroxide and a phase transfer catalyst (e.g., TEBAC).

  • Add methyl chloroformate dropwise and stir vigorously.

  • Separate the organic layer, wash, dry, and concentrate to obtain the N-protected intermediate.

Step 3: Alkylation

  • In a flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Add the N-protected intermediate solution dropwise to the LDA solution.

  • After stirring, add the desired alkyl bromide.

  • Allow the reaction to warm to 0°C and then quench with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and purify by chromatography to obtain the α-substituted intermediate.

Step 4: Deprotection

  • Dissolve the α-substituted intermediate in a mixture of methanol and a 30% aqueous sodium hydroxide solution.

  • Heat the mixture at 70°C for 4 hours.

  • Cool the mixture and acidify with 2 M HCl.

  • Extract the final product, dry the organic layer, and concentrate to yield the target α-substituted indole-3-acetic acid derivative.[1]

Synthesis of 3,3-diindolepropionic Acid Derivatives

This protocol outlines the synthesis of 3,3-diindolepropionic acid derivatives.[1]

Step 1: Condensation Reaction

  • To a solution of indole in acetic acid, add potassium bisulfate.

  • Add ethyl 3,3-diethoxypropionate and heat the mixture at 80°C for 5 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product to obtain the 3,3-diindolepropionic acid ethyl ester intermediate.

Step 2: Alkylation

  • Dissolve the intermediate in THF.

  • Add potassium hydroxide (KOH) and the desired alkyl halide (R-X).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify to obtain the N-alkylated intermediate.

Step 3: Saponification

  • Dissolve the N-alkylated intermediate in a 1:1 mixture of methanol and water.

  • Add lithium hydroxide (LiOH) and heat the mixture to 75°C for 2 hours.

  • Cool the reaction and acidify with 2 M HCl.

  • Extract the final product, dry, and concentrate to yield the target 3,3-diindolepropionic acid derivative.[1]

Petri Dish Herbicidal Activity Assay

This protocol details the in-vitro evaluation of the herbicidal activity of the synthesized compounds.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 100 mg/L and 10 mg/L) in an agar medium.

  • Plate Preparation: Pour the agar medium containing the test compounds into sterile petri dishes. Include a control group with the solvent but no test compound.

  • Seed Plating: Place a set number of seeds (e.g., 10-15) of the target weed species (B. napus and E. crus-galli) onto the surface of the agar in each petri dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled temperature, light, and humidity for a period of 7-10 days.

  • Data Collection: After the incubation period, measure the root and shoot length of the seedlings in both the treated and control plates.

  • Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(Control Length - Treated Length) / Control Length] x 100

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Herbicidal Activity Assay cluster_analysis Data Analysis Synthesis Synthesis of Indole-3-Carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification StockPrep Preparation of Test Solutions Purification->StockPrep PetriDish Petri Dish Assay (B. napus & E. crus-galli) StockPrep->PetriDish Incubation Incubation in Growth Chamber PetriDish->Incubation Measurement Measure Root & Shoot Length Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation SAR Structure-Activity Relationship (SAR) Analysis Calculation->SAR

Caption: Experimental workflow from synthesis to data analysis.

Mechanism of Action: Auxin/TIR1 Signaling Pathway

G cluster_normal Normal Auxin Signaling cluster_inhibition Herbicidal Action Auxin Auxin (IAA) TIR1 TIR1 Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA promotes degradation of ARF ARF Transcription Factor AuxIAA->ARF represses Gene_On Auxin-Responsive Gene Expression (Growth) ARF->Gene_On activates Herbicide Indole-3-Carboxylic Acid Derivative TIR1_H TIR1 Receptor Herbicide->TIR1_H antagonizes AuxIAA_H Aux/IAA Repressor (Stable) TIR1_H->AuxIAA_H degradation blocked ARF_H ARF Transcription Factor AuxIAA_H->ARF_H represses Gene_Off Gene Expression Blocked (Growth Inhibited) ARF_H->Gene_Off cannot activate

Caption: Disruption of the Auxin/TIR1 signaling pathway by herbicidal derivatives.

References

Troubleshooting & Optimization

How to improve the yield of 1-Methylindole-3-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylindole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are several common synthetic strategies to produce this compound. The choice of method often depends on the available starting materials and desired scale. Key routes include:

  • N-methylation of Indole-3-carboxylic Acid or its Esters: This involves the direct methylation of the nitrogen atom on the indole ring. Using the methyl ester of indole-3-carboxylic acid is often preferred to avoid side reactions.

  • Hydrolysis of 1-Methylindole-3-carbonitrile: This two-step process involves the synthesis of the nitrile precursor followed by hydrolysis to the carboxylic acid.[1][2]

  • Oxidation of 1-Methylindole-3-carboxaldehyde: A straightforward oxidation of the corresponding aldehyde to the carboxylic acid.[3][4]

  • Fischer Indole Synthesis: This classic method can be adapted to build the 1-methylindole ring system from appropriately substituted hydrazines and ketones/aldehydes.[5][6][7]

Q2: I am getting a low yield during the direct N-methylation of Indole-3-carboxylic acid. What are the potential reasons?

A2: Low yields in the direct N-methylation of indole-3-carboxylic acid are a common issue. Several factors can contribute to this:

  • Decarboxylation: At the elevated temperatures often required for methylation, indole-3-carboxylic acid can undergo decarboxylation, leading to the formation of 1-methylindole as a significant byproduct.[8][9]

  • Competing O-methylation (Esterification): The carboxylic acid group can also be methylated, leading to the formation of the methyl ester. This competes with the desired N-methylation.[8][9]

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction's efficiency. Potassium carbonate in DMF is a common system, but its effectiveness can be substrate-dependent.[10]

To mitigate these issues, consider a two-step approach: first, esterify the indole-3-carboxylic acid to its methyl ester, then perform the N-methylation, followed by hydrolysis of the ester.

Q3: What are the advantages of using dimethyl carbonate (DMC) for N-methylation?

A3: Dimethyl carbonate (DMC) is often considered a green methylating agent and offers several advantages:

  • Lower Toxicity: It is less toxic than traditional methylating agents like methyl iodide or dimethyl sulfate.

  • High Efficiency: In many cases, DMC provides high yields of N-methylated products.[10]

  • Good Selectivity: While O-methylation can occur, conditions can often be optimized to favor N-methylation, especially on the pre-formed ester.[8][9]

However, reactions with DMC can sometimes require higher temperatures, which may lead to side reactions like decarboxylation with certain substrates.[8][9]

Q4: How can I improve the yield of the hydrolysis of 1-Methylindole-3-carbonitrile?

A4: The hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions.[2] To improve the yield:

  • Choice of Hydrolysis Conditions: Both acidic and alkaline hydrolysis can be effective. For alkaline hydrolysis, a strong base like sodium hydroxide is heated under reflux with the nitrile.[2] For acid hydrolysis, a dilute mineral acid like HCl is used.[2] The choice may depend on the stability of your molecule to acid or base.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to ensure complete conversion. Monitoring the reaction by TLC is recommended.

  • Work-up Procedure: During alkaline hydrolysis, the product will be the carboxylate salt.[2] It is crucial to acidify the reaction mixture after completion to protonate the carboxylate and precipitate the desired carboxylic acid.[2]

Troubleshooting Guides

Problem 1: Low Yield in N-methylation of Methyl Indolyl-3-carboxylate
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reaction time or temperature.Increase reflux time and monitor by HPLC. Ensure the temperature is maintained around 130 °C.[10]
Inactive base (potassium carbonate).Use freshly dried, powdered potassium carbonate.
Formation of unknown byproductsDecomposition of starting material or product.Consider lowering the reaction temperature slightly and extending the reaction time.
Impure starting materials.Ensure the purity of the methyl indolyl-3-carboxylate before starting the reaction.
Difficulty in product isolationProduct is oily or does not precipitate.If the product does not precipitate upon adding water, extract the aqueous mixture with a suitable organic solvent like tert-butyl methyl ether (TBME) or ethyl acetate.[8][10]
Problem 2: Significant Decarboxylation during Direct N-methylation of Indole-3-carboxylic Acid
Symptom Possible Cause Suggested Solution
Presence of a large amount of 1-methylindole byproduct.High reaction temperature causing decarboxylation.Switch to a two-step synthesis: 1. Esterification of indole-3-carboxylic acid to methyl indole-3-carboxylate. 2. N-methylation of the ester, which is more stable to decarboxylation.
Prolonged heating at high temperatures.If direct methylation is necessary, try to minimize the reaction time and temperature. However, this may lead to incomplete N-methylation.

Data Presentation

Table 1: Comparison of Yields for N-methylation of Indole Derivatives using Dimethyl Carbonate (DMC)

SubstrateProductYield (%)Reference
Methyl indolyl-3-carboxylateN-methyl-indolyl-3-carboxylate96.3%[10]
Indole-3-carboxaldehydeIndole-(1-methyl)-3-carboxaldehyde85%[10]
Indole-3-carbonitrile1-methylindole-3-carbonitrile97.4%[11]
Indole-3-acetic acidO,N-dimethylated product93% (after 8h)[8][9]
Indole-3-carboxylic acidO,N-dimethylated product + N-methylindole50% + 45%[8][9]

Experimental Protocols

Protocol 1: N-methylation of Methyl Indolyl-3-carboxylate

This protocol is adapted from a procedure using dimethyl carbonate.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl indolyl-3-carboxylate (5 g, 29 mmol), potassium carbonate (2.5 g), and N,N-dimethylformamide (DMF, 35 mL).

  • Addition of Methylating Agent: Add dimethyl carbonate (7.2 mL, 85 mmol) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 130 °C) with vigorous stirring for about 3.5 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.

    • Slowly add 100 mL of ice-cold water. The product should precipitate as a pale-white solid.

    • Filter the solid product and wash it with two 50 mL portions of water.

    • Dry the product in a vacuum oven at 45 °C for 24 hours. The isolated yield of N-methyl-indolyl-3-carboxylate is expected to be around 96.3%.[10]

Protocol 2: Hydrolysis of N-methyl-indolyl-3-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the N-methyl-indolyl-3-carboxylate in a suitable solvent like methanol or ethanol.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (2-3 molar equivalents).

  • Reaction Execution: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl) while cooling in an ice bath.

    • The this compound will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_methylation Step 2: N-Methylation cluster_hydrolysis Step 3: Hydrolysis start Indole-3-carboxylic acid esterification React with Methanol and an acid catalyst (e.g., H₂SO₄) start->esterification ester Methyl Indolyl-3-carboxylate esterification->ester methylation React with Dimethyl Carbonate and K₂CO₃ in DMF at reflux ester->methylation methyl_ester N-methyl-indolyl-3-carboxylate methylation->methyl_ester hydrolysis React with NaOH(aq) followed by acid work-up methyl_ester->hydrolysis product This compound hydrolysis->product

Caption: Recommended three-step workflow for synthesizing this compound.

troubleshooting_workflow cluster_direct Direct N-methylation of Acid cluster_ester N-methylation of Ester start Low yield in This compound synthesis q1 Which synthetic route was used? start->q1 direct_methylation Direct N-methylation of Indole-3-carboxylic acid q1->direct_methylation Direct ester_methylation N-methylation of Methyl Indolyl-3-carboxylate q1->ester_methylation Via Ester check_byproducts Check for byproducts: 1-methylindole (decarboxylation) or methyl ester (O-methylation) direct_methylation->check_byproducts recommend_two_step Recommendation: Switch to two-step synthesis (esterification then methylation) check_byproducts->recommend_two_step check_completion Check for reaction completion (TLC/HPLC) ester_methylation->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize: - Increase reaction time - Check base quality - Ensure correct temperature incomplete->optimize

Caption: Troubleshooting flowchart for low yield issues in the synthesis.

References

Technical Support Center: Purification of Crude 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Methylindole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If prepared by N-methylation of indole-3-carboxylic acid, unreacted starting material is a likely impurity. If synthesized via oxidation of 1-methylindole-3-carboxaldehyde, the starting aldehyde may be present. Other potential impurities include byproducts from side reactions and residual solvents or reagents.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing minor impurities if a suitable solvent is found.

  • Column chromatography (both normal and reversed-phase) is a versatile method for separating the target compound from a complex mixture of impurities.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. For column chromatography, analyzing collected fractions by TLC will help identify which fractions contain the pure product. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Oiling out instead of crystallizing The solvent is too nonpolar for the compound. The solution is supersaturated. Impurities are inhibiting crystal formation.Try a more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Further purify the material by another method like column chromatography to remove impurities.[1]
No crystals form upon cooling The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.Concentrate the solution by slowly evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat to redissolve and cool slowly.[1] Cool the solution to a lower temperature in an ice bath or freezer.[1]
Low yield after recrystallization The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the solution for an extended period at a lower temperature to maximize crystal formation.[1] Consider a different solvent system where the compound has lower solubility at cold temperatures.
Colored impurities persist in crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Peak tailing or streaking on TLC/column The compound is interacting too strongly with the stationary phase (e.g., deprotonation on silica gel). Sample is overloaded.For normal-phase chromatography on silica gel, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress deprotonation of the carboxylic acid group.[2][3] For reversed-phase chromatography, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.[4] Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).
Poor separation of product and impurities The mobile phase does not have the optimal polarity.Systematically test different solvent systems with varying polarities. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.[2] Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Compound is not eluting from the column The mobile phase is not polar enough. The compound is irreversibly adsorbed to the stationary phase.For normal-phase chromatography, significantly increase the polarity of the eluent (e.g., high percentage of methanol in dichloromethane). If the compound is very polar, consider switching to reversed-phase chromatography.[1]
Compound elutes with the solvent front The mobile phase is too polar.For normal-phase chromatography, decrease the polarity of the eluent. For reversed-phase chromatography, increase the polarity of the eluent (i.e., increase the proportion of the aqueous component).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water, acetone/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine a suitable eluent system. Start with mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% acetic acid to the eluent to improve peak shape. A good system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Reversed-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. Add 0.1% TFA to both solvents to ensure the carboxylic acid is protonated.[4]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (high percentage of water).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent like DMSO.

  • Elution: Elute the compound using a gradient, starting with a high percentage of water and gradually increasing the percentage of the organic solvent.

  • Fraction Analysis: Monitor fractions by TLC or HPLC. Combine pure fractions, neutralize the TFA if necessary, and remove the solvents.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemNotes
Recrystallization-Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneThe optimal ratio should be determined experimentally.[5]
Normal-Phase ChromatographySilica GelHexanes/Ethyl Acetate + 0.5% Acetic Acid or Dichloromethane/Methanol + 0.5% Acetic AcidThe addition of acid is crucial to prevent peak tailing.[2][3]
Reversed-Phase ChromatographyC18 SilicaWater/Acetonitrile + 0.1% TFAIdeal for more polar impurities.[4]

Visualizations

Purification_Workflow crude Crude 1-Methylindole- 3-carboxylic Acid assess Assess Purity (TLC/HPLC) crude->assess recrystallization Recrystallization assess->recrystallization Minor Impurities column Column Chromatography assess->column Complex Mixture pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste column->pure_product column->waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation or Peak Tailing check_acid Is acid modifier in eluent? start->check_acid add_acid Add 0.5% Acetic Acid (Normal) or 0.1% TFA (Reversed) check_acid->add_acid No check_loading Is sample overloaded? check_acid->check_loading Yes add_acid->check_loading optimize_eluent Optimize Eluent System (Change polarity or solvents) good_sep Good Separation optimize_eluent->good_sep check_loading->optimize_eluent No reduce_load Reduce Sample Load check_loading->reduce_load Yes reduce_load->optimize_eluent

Caption: Decision tree for troubleshooting column chromatography issues.

References

Common side reactions in the methylation of indole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the methylation of indole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the methylation of indole-3-carboxylic acid?

A1: The primary desired reaction is N-methylation of the indole ring. However, several competing side reactions can occur, leading to a mixture of products. The most prevalent side reactions include:

  • O-methylation (Esterification): The carboxylic acid group is esterified to form a methyl ester. This reaction can sometimes be faster than N-methylation, especially under acidic conditions or when using reagents like dimethyl carbonate (DMC).[1][2]

  • Decarboxylation: At elevated temperatures (e.g., ~130°C), indole-3-carboxylic acid can undergo decarboxylation, leading to the formation of N-methylindole.[1][3][4] This is particularly noticeable when using high-boiling point solvents like DMF.[1][3][4]

  • Di-methylation: Both the indole nitrogen and the carboxylic acid group can be methylated, resulting in the formation of methyl 1-methylindole-3-carboxylate.[1][3][4]

Q2: My reaction is yielding a significant amount of methyl indole-3-carboxylate instead of the N-methylated product. What is causing this?

A2: This indicates that O-methylation (esterification) is favored over N-methylation. This can be due to several factors:

  • Reaction Conditions: Esterification of the carboxylic acid group can be faster than N-methylation under certain conditions.[1][2] For instance, Fischer-Speier esterification, which uses an acid catalyst and an excess of methanol, is a standard method for synthesizing methyl indole-3-carboxylate.[5]

  • Methylating Agent: Some methylating agents, like dimethyl carbonate (DMC) in the presence of a base, can efficiently methylate both the nitrogen and the carboxylic acid.[3]

To favor N-methylation, consider using milder reaction conditions or a different methylating agent and base combination.

Q3: I am observing the formation of N-methylindole in my product mixture. Why is this happening and how can I prevent it?

A3: The presence of N-methylindole is a result of decarboxylation of the starting material or an intermediate, followed by N-methylation. This side reaction is typically promoted by high temperatures.[1][4] When a reaction mixture containing indole-3-carboxylic acid is heated to around 128-130°C in a solvent like DMF, significant decarboxylation can occur.[1][3][4]

To minimize decarboxylation, it is advisable to:

  • Run the reaction at a lower temperature if possible.

  • Reduce the reaction time.

  • Consider alternative methylating agents or catalysts that allow for milder reaction conditions.

Q4: My main product appears to be the di-methylated compound (methyl 1-methylindole-3-carboxylate). How can I selectively achieve mono-methylation at the nitrogen?

A4: The formation of the di-methylated product occurs when both the indole nitrogen and the carboxylic acid are methylated. The selectivity between N- and O-methylation can be challenging to control.[1][2]

To enhance N-methylation selectivity:

  • Choice of Base and Methylating Agent: The combination of base and methylating agent is crucial. Using milder bases might favor N-methylation.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can lead to di-methylation.[1][4] Monitoring the reaction progress closely via techniques like HPLC can help in stopping the reaction once the desired N-methylated product is formed, before significant di-methylation occurs.[1][3][4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of N-methylated product and high yield of methyl indole-3-carboxylate (O-methylation). Reaction conditions favor esterification.- If using an acid catalyst, switch to basic conditions which typically favor N-methylation. - Use a methylating agent known for higher N-selectivity, such as methyl iodide with a suitable base (e.g., NaH, KOH).[3] - Optimize the reaction temperature and time.
Significant amount of N-methylindole detected. Decarboxylation due to high reaction temperature.[1][4]- Lower the reaction temperature. - Reduce the overall heating time of the reaction. - Explore alternative solvents with lower boiling points if the protocol allows.
Predominant formation of the di-methylated product. Both N- and O-methylation are occurring.- Carefully control the stoichiometry of the methylating agent. - Monitor the reaction progress closely and stop it once the desired mono-N-methylated product is maximized.[3] - Adjusting the base and solvent system may alter the relative rates of N- and O-methylation.[1][2]
Complex mixture of unidentified products. The substrate may be unstable under the reaction conditions.- Certain indole substrates, such as those with hydroxyl or amino groups on the side chain (e.g., indole-3-methanol, tryptamine), can give complex mixtures with some methylating agents like DMC.[1] - Consider protecting sensitive functional groups before methylation.

Quantitative Data Summary

The following table summarizes the product distribution in the methylation of indole-3-carboxylic acid and related compounds using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃) in DMF at reflux (~130°C).

Substrate Product(s) Yield (%) Reaction Time (h) Reference
Indole-3-carboxylic acidMethyl 1-methylindole-3-carboxylate (Di-methylated)505[1][4]
N-methylindole (Decarboxylated)455[1][4]
Indole-3-propionic acidMethyl 1-methylindole-3-propionate (Di-methylated)654[1][2]
Methyl indole-3-propionate (O-methylated)304[1][2]
Indole-3-propionic acidMethyl 1-methylindole-3-propionate (Di-methylated)938[1][4]
Indole-3-acetic acidMethyl 1-methylindole-3-acetate (Di-methylated)89Not specified[3]
Methyl indole-3-acetate (O-methylated)8Not specified[3]

Experimental Protocols

Protocol 1: N- and O-Methylation of Indole-3-carboxylic Acid using Dimethyl Carbonate (DMC)

This protocol is adapted from a method that results in both N- and O-methylation, along with a decarboxylated side product.[1][4]

Materials:

  • Indole-3-carboxylic acid

  • Potassium carbonate (powdered)

  • N,N-dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • tert-Butyl methyl ether (TBME)

Procedure:

  • In a three-necked round-bottom flask, combine indole-3-carboxylic acid (2.5 g, 15.51 mmol), powdered potassium carbonate (1.25 g), and DMF (20 mL).

  • Add dimethyl carbonate (3.9 mL, 46.3 mmol) to the stirred mixture.

  • Heat the mixture to reflux (approximately 130°C).

  • Monitor the reaction progress by HPLC to observe the disappearance of the starting material.

  • After 5 hours, the reaction should be complete. Cool the mixture to room temperature.

  • Partition the reaction mixture between water (50 mL) and tert-butyl methyl ether (100 mL).

  • Separate the organic layer and wash it twice with water (50 mL each).

  • Evaporate the solvent from the organic layer under reduced pressure to obtain the crude product mixture.

  • Purify the products using column chromatography.

Protocol 2: Fischer-Speier Esterification of Indole-3-carboxylic Acid

This protocol is for the selective O-methylation (esterification) of indole-3-carboxylic acid to form methyl indole-3-carboxylate.[5]

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add indole-3-carboxylic acid (5.0 g, 31.0 mmol) and a magnetic stir bar.

  • In a fume hood, add anhydrous methanol (50 mL). Stir the mixture.

  • Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This is an exothermic reaction.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (150 mL). This may cause the product to precipitate.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: CO₂ gas will evolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

Reaction_Pathways ICA Indole-3-carboxylic Acid NMICA 1-Methylindole-3- carboxylic Acid (Desired Product) ICA->NMICA N-Methylation MICA Methyl Indole-3-carboxylate (O-Methylation) ICA->MICA O-Methylation (Esterification) NMI N-Methylindole (Decarboxylation Product) ICA->NMI Decarboxylation then N-Methylation DMICA Methyl 1-Methylindole-3-carboxylate (Di-methylation) NMICA->DMICA O-Methylation MICA->DMICA N-Methylation

Caption: Reaction pathways in the methylation of indole-3-carboxylic acid.

Troubleshooting_Workflow start Start: Methylation of Indole-3-carboxylic Acid analyze Analyze Product Mixture (e.g., HPLC, NMR) start->analyze desired Desired Product: 1-Methylindole-3-carboxylic Acid analyze->desired High Yield ester Side Product: Methyl Indole-3-carboxylate (O-Methylation) analyze->ester Major Side Product decarboxylated Side Product: N-Methylindole (Decarboxylation) analyze->decarboxylated Major Side Product dimethylated Side Product: Di-methylated Product analyze->dimethylated Major Side Product ester_sol Troubleshoot O-Methylation: - Use basic conditions - Change methylating agent - Optimize temp/time ester->ester_sol decarboxylated_sol Troubleshoot Decarboxylation: - Lower reaction temperature - Reduce reaction time decarboxylated->decarboxylated_sol dimethylated_sol Troubleshoot Di-methylation: - Control stoichiometry - Monitor reaction progress - Adjust base/solvent dimethylated->dimethylated_sol ester_sol->start Re-run Experiment decarboxylated_sol->start Re-run Experiment dimethylated_sol->start Re-run Experiment

Caption: Troubleshooting workflow for methylation of indole-3-carboxylic acid.

References

Optimizing reaction conditions for coupling 1-Methylindole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions of 1-Methylindole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions, ensuring your experiments are successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amide coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent may not be efficient enough for this substrate, or the activation step is incomplete.• Switch to a more powerful coupling reagent like HATU or PyBOP.[1]• If using uronium reagents (e.g., HATU), pre-activate the carboxylic acid with the coupling reagent and base for 15-20 minutes before adding the amine.[2]• For carbodiimide reactions (EDC, DCC), add an auxiliary nucleophile like HOBt or HOAt to form a more reactive active ester and improve efficiency.[3][4]
2. Inappropriate Base: The base may not be strong enough, or it could be causing side reactions. The wrong amount of base can also be an issue.• Use a non-nucleophilic tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[5][6]• Typically, 2-3 equivalents of base are used. For HATU couplings, 1.5 to 2 equivalents of base are common.[2][5]• Ensure the amine salt (if used) is fully neutralized.
3. Poor Solubility of Reagents: this compound or other reagents may not be fully dissolved, leading to a heterogeneous and inefficient reaction.• Use a polar aprotic solvent like DMF or NMP.[3][4]• If solubility in DCM is an issue, consider switching to DMF.[2]
4. Amine Reactivity: The amine coupling partner may be electron-deficient, sterically hindered, or present as a salt without sufficient base for neutralization.• For electron-deficient amines, consider using more forceful coupling conditions (e.g., HATU) and potentially a higher reaction temperature.[7]• If using an amine salt (e.g., hydrochloride), ensure at least one extra equivalent of base is added for neutralization in addition to the base required for the coupling reaction itself.[8][9]
Difficult Purification 1. Urea Byproduct (DCC/DIC): The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in many organic solvents, making purification difficult.[1]• If using DCC, attempt to filter off the DCU precipitate. DCU has low solubility in DCM and can sometimes be removed by filtration, though this is often imperfect.[1]• Switch to a water-soluble carbodiimide like EDC, which allows the urea byproduct to be removed with an aqueous wash.[4][10]• Consider using Diisopropylcarbodiimide (DIC), as the corresponding urea is more soluble and easier to handle in solid-phase synthesis.[1]
2. Excess Coupling Reagent: Unreacted coupling reagent or its byproducts can complicate purification.• Use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents) to ensure full conversion of the limiting reagent, but avoid large excesses.[5]
Side Reactions Observed 1. Racemization: If coupling a chiral carboxylic acid, racemization can occur, especially with carbodiimide reagents.• Add HOBt or HOAt when using carbodiimides like EDC or DCC. These additives are known to suppress racemization.[4]• Uronium/aminium reagents like HATU are generally associated with lower rates of racemization compared to carbodiimides alone.[1]
2. Guanidinylation of Amine: With uronium reagents like HATU, if the carboxylic acid is not present or is consumed, the reagent can react with the primary/secondary amine to form a guanidinium byproduct.• Pre-activate the carboxylic acid with HATU and base before adding the amine. This ensures the active ester is formed first.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice depends on your specific amine, scale, and cost considerations.

  • EDC/HOBt: A very common, cost-effective choice for standard amide couplings. The water-soluble nature of the EDC byproduct simplifies workup.[3][6] It is a good starting point for many reactions.

  • HATU: A highly efficient and fast-acting reagent, often providing higher yields, especially for difficult or sterically hindered couplings.[11] It is generally more expensive than EDC.

  • DCC/HOBt: A classic and inexpensive option, but the insoluble dicyclohexylurea (DCU) byproduct can make purification challenging, especially at a larger scale.[1]

Q2: What is the optimal order of reagent addition?

A2: The order of addition can significantly impact the reaction's success, particularly with certain reagents.

  • For HATU: The recommended method is to pre-activate the carboxylic acid. Dissolve this compound in an aprotic solvent (like DMF), add the base (e.g., DIPEA), and then add HATU. Stir this mixture for 15-20 minutes at room temperature to form the active ester before adding your amine.[2] This prevents the undesirable reaction of HATU with the amine.

  • For EDC/HOBt: You can mix the carboxylic acid, amine, and HOBt in a solvent (like DMF or DCM), cool the mixture to 0 °C, and then add EDC. Alternatively, the acid, EDC, and HOBt can be stirred together first before adding the amine.[6]

Q3: Which solvent and base combination should I start with?

A3: A combination of DMF as the solvent and DIPEA as the base is a robust starting point for most amide couplings of this compound.[3][5] DMF is excellent at dissolving the starting materials and intermediates, while DIPEA is a strong, non-nucleophilic base that will not compete with your amine nucleophile.

Q4: How can I monitor the reaction progress?

A4: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the consumption of the limiting starting material (usually the carboxylic acid or amine). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.

Key Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a standard procedure for forming an amide bond.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add the amine coupling partner (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Solvent: Dissolve the mixture in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Reagent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, dilute the mixture with ethyl acetate or another suitable organic solvent and then perform the aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol is highly effective, especially for challenging substrates.

  • Pre-activation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.

  • Activation: Add HATU (1.2 eq) and stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and byproducts.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

Amide_Coupling_Workflow start_end start_end process process decision decision output output start Start setup 1. Dissolve Acid & Amine in Solvent start->setup add_reagents 2. Add Coupling Reagent & Base setup->add_reagents react 3. Stir at RT (or 0°C -> RT) add_reagents->react monitor 4. Monitor by TLC / LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup 5. Aqueous Workup & Extraction complete->workup Yes purify 6. Column Chromatography workup->purify product Pure Amide Product purify->product end End product->end

Caption: General experimental workflow for amide coupling reactions.

Troubleshooting_Low_Yield problem problem question question solution solution result result start Problem: Low Yield q1 Is starting material fully consumed? start->q1 q2 Are reagents soluble? q1->q2 No q3 Is the amine hindered or electron-poor? q1->q3 Yes sol1 Incomplete Reaction: • Extend reaction time • Increase temperature • Check reagent quality q2->sol1 Yes sol2 Solubility Issue: • Switch to a more polar solvent (e.g., DMF) • Gently warm to aid dissolution q2->sol2 No sol3 Reactivity Issue: • Use a stronger coupling reagent (e.g., HATU) • Pre-activate the acid q3->sol3 Yes sol4 Side Reactions: • Analyze byproducts (LC-MS) • Lower temperature • Change reagent order q3->sol4 No end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low yield in coupling reactions.

References

Troubleshooting solubility issues with 1-Methylindole-3-carboxylic acid in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylindole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures, with a focus on solubility issues.

Solubility Data

SolventSolubilityObservations and Recommendations
Methanol (MeOH) Partially Soluble to SolubleOften used as a solvent and reactant in esterification reactions. Heating can improve solubility.
Ethanol (EtOH) Likely SolubleSimilar to methanol, it is expected to be a suitable solvent, especially with heating.
Tetrahydrofuran (THF) SolubleUsed in amide coupling reactions, suggesting good solubility.
Dimethylformamide (DMF) Likely SolubleA polar aprotic solvent generally effective for carboxylic acids.
Dimethyl Sulfoxide (DMSO) Likely SolubleA strong polar aprotic solvent, often used for compounds with poor solubility.
Acetonitrile (ACN) Sparingly SolubleMay require heating or co-solvents to achieve desired concentrations.
Water Insoluble to Sparingly SolubleSolubility is expected to be low in neutral water. It will increase significantly in basic conditions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Dichloromethane (DCM) Sparingly SolubleOften used in reactions where the acid is converted to a more soluble derivative, like an acid chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my reaction solvent. What can I do?

A1: Insufficient solubility is a common issue. Here are several strategies to address this:

  • Solvent Selection: Ensure you are using an appropriate solvent. For non-polar to moderately polar substrates, polar aprotic solvents like THF or DMF are often good starting points. For reactions involving alcohols, using the alcohol as the solvent (e.g., methanol for esterification) can be effective.

  • Heating: Gently heating the mixture with stirring can significantly increase the rate of dissolution and the overall solubility. Always ensure the temperature is compatible with your reaction conditions and reagents.

  • Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.

  • Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble (like a few drops of DMF or DMSO) can sometimes help to dissolve the material in the bulk solvent. Be cautious, as this can affect the reaction.

  • pH Adjustment (for aqueous solutions): If you are working in an aqueous or protic solvent system, increasing the pH by adding a base (e.g., sodium bicarbonate, sodium hydroxide) will deprotonate the carboxylic acid to its more soluble carboxylate salt.

Q2: The compound dissolved initially, but then precipitated out of the solution after I added another reagent. What happened and how can I fix it?

A2: Precipitation upon addition of another reagent can be due to several factors:

  • Change in Solvent Polarity: The added reagent may have a different polarity than your reaction solvent, causing the overall polarity of the mixture to change and reducing the solubility of your starting material.

  • Common Ion Effect: If the added reagent introduces an ion that is common with a salt of your carboxylic acid, it could suppress solubility.

  • Reaction to Form an Insoluble Species: The added reagent might be reacting with your starting material to form an insoluble intermediate or product.

To troubleshoot this, consider the following:

  • Slower Addition: Add the reagent more slowly and with vigorous stirring to maintain a homogeneous solution.

  • Dilution: Increase the volume of the solvent to keep all components in the solution.

  • Temperature Control: The addition of a reagent could be causing a temperature change that affects solubility. Try adding the reagent at a different temperature (e.g., cooling the mixture before addition).

Q3: I am running an esterification reaction with this compound in methanol, but the reaction is very slow and the yield is low. Could this be a solubility issue?

A3: Yes, poor solubility can significantly impact reaction rates and yields. If the starting material is not fully dissolved, the reaction is limited to the surface area of the solid material, leading to a heterogeneous mixture and slow conversion.

Here is a typical experimental protocol for Fischer-Speier esterification that addresses solubility:

Experimental Protocol: Fischer-Speier Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolution: Add an excess of anhydrous methanol, which acts as both the solvent and the reactant. Stir the mixture. It is acceptable if the acid does not fully dissolve at this stage.[1]

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring mixture. The addition of acid can sometimes aid in dissolving the carboxylic acid.

  • Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C). The increased temperature should fully dissolve the starting material, allowing the reaction to proceed in a homogeneous phase.

  • Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water. This will likely cause the ester product to precipitate. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.[1]

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed, dried, and concentrated. The crude product can be purified by recrystallization.[1]

Visualizations

Experimental Workflow: Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

G Start Start: Solubility Issue (Compound not dissolving) CheckSolvent Is the solvent appropriate? Start->CheckSolvent Heat Apply gentle heating CheckSolvent->Heat Yes ChangeSolvent Select a more polar aprotic solvent (e.g., THF, DMF) CheckSolvent->ChangeSolvent No Sonicate Use sonication Heat->Sonicate CoSolvent Add a co-solvent (e.g., DMF, DMSO) Sonicate->CoSolvent AdjustpH Is the system aqueous/protic? CoSolvent->AdjustpH ChangeSolvent->AdjustpH AddBase Add a base to form the carboxylate salt AdjustpH->AddBase Yes Proceed Proceed with reaction AdjustpH->Proceed No AddBase->Proceed

A decision-making workflow for addressing solubility issues.
Signaling Pathway: Impact of Solubility on Reaction Success

This diagram illustrates the relationship between solubility and the successful outcome of a chemical reaction.

G cluster_factors Influencing Factors cluster_process Reaction Process cluster_outcome Reaction Outcome Solubility Solubility of This compound Homogeneity Homogeneous Reaction Mixture Solubility->Homogeneity ReactionRate Optimal Reaction Rate Homogeneity->ReactionRate HighYield High Product Yield ReactionRate->HighYield HighPurity High Product Purity ReactionRate->HighPurity

The impact of solubility on reaction kinetics and outcome.

References

Stability and storage conditions for 1-Methylindole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Methylindole-3-carboxylic acid, along with troubleshooting advice and experimental protocols for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 0 - 8 °C.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, store the solution at low temperatures (2-8 °C) and protect it from light. The stability in various solvents can differ, so it is advisable to perform a stability test for your specific application.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation can occur through decarboxylation (loss of the carboxylic acid group) or oxidation of the indole ring. Degradation of related indole compounds can proceed through hydroxylation to form oxindole and isatin.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).2. Prepare fresh solutions for each experiment.3. Check the purity of your stock material using a suitable analytical method like HPLC.
Discoloration of the solid compound (e.g., yellowing) Potential degradation due to exposure to air, light, or impurities.1. Discontinue use of the discolored material if purity is critical.2. Re-purify the compound if possible (e.g., by recrystallization).3. Ensure future storage is in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Low purity observed by analytical methods The compound may have degraded over time or during an experimental procedure.1. Review the experimental conditions. Avoid high temperatures, extreme pH, and exposure to incompatible substances.2. If degradation is suspected, perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.

Data Presentation

Table 1: Summary of Stability and Storage Conditions for this compound

Parameter Recommendation/Information Source
Physical Form Solid-
Recommended Storage Temperature Cool, dry place; some suppliers suggest 0 - 8 °C[3]
Light Sensitivity Protect from light (precautionary)General knowledge for indole compounds
Air/Moisture Sensitivity Store in a tightly sealed container to protect from moisture[1]
Incompatibilities Strong oxidizing agents, strong bases[1]
General Stability Stable under recommended storage conditions[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 or Phenyl Hydride HPLC column

  • pH meter

  • Photostability chamber

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable HPLC method. A reverse-phase HPLC method with a C18 or phenyl hydride column and a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[4] Detection can be performed at a suitable wavelength (e.g., 280 nm).[4]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound.

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok prepare_fresh Prepare Fresh Solutions check_purity Check Purity of Stock (e.g., HPLC) prepare_fresh->check_purity purity_ok Purity OK? check_purity->purity_ok storage_ok->prepare_fresh Yes degraded_stock Stock Material Degraded (Order New/Purify) storage_ok->degraded_stock No review_protocol Review Experimental Protocol (Temp, pH, Incompatibilities) purity_ok->review_protocol Yes purity_ok->degraded_stock No protocol_issue Potential Protocol Issue (Modify Protocol) review_protocol->protocol_issue problem_solved Problem Resolved degraded_stock->problem_solved protocol_issue->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Factors Factors Affecting Stability of this compound compound This compound storage Storage Conditions compound->storage environmental Environmental Factors compound->environmental chemical Chemical Environment compound->chemical temp Temperature (Cool Recommended) storage->temp light Light (Protect) environmental->light moisture Moisture (Keep Dry) environmental->moisture oxidants Strong Oxidizing Agents chemical->oxidants bases Strong Bases chemical->bases ph pH of Solution chemical->ph

Caption: Key factors influencing the stability of the compound.

References

Challenges in the scale-up synthesis of 1-Methylindole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methylindole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, offering potential solutions in a question-and-answer format.

Issue 1: Low Yield of N-Methylated Product

  • Question: My reaction is showing a low yield of the desired this compound, with a significant amount of unreacted starting material. What are the possible causes and solutions?

  • Answer: Low conversion can be attributed to several factors, especially during scale-up.

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between reactants. Ensure your agitation is sufficient to maintain a homogeneous mixture. For high-viscosity media, consider using anchor stirrers, while propeller or turbine stirrers are better for low-viscosity solutions.[1]

    • Improper Temperature Control: The N-methylation of indole is often exothermic.[2] Inadequate heat removal in a large reactor can lead to localized overheating, which may cause degradation of reactants or products. Ensure your reactor's cooling system is adequate for the scale of the reaction. A semi-batch or continuous flow process can also improve heat management.[3]

    • Reagent Deactivation: The base used for deprotonation of the indole nitrogen (e.g., sodium hydride) is sensitive to moisture. Ensure all solvents and reagents are anhydrous.

    • Insufficient Reaction Time: While monitoring the reaction at a small scale is straightforward, reaction times may need to be adjusted during scale-up. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC) to determine the optimal reaction time.

Issue 2: Formation of C3-Alkylated By-product

  • Question: I am observing a significant amount of C3-methylated indole as a by-product. How can I improve the N-selectivity of the methylation reaction?

  • Answer: The competition between N- and C3-alkylation is a common challenge as the C3 position of the indole ring can also be nucleophilic.[1] To favor N-alkylation:

    • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation. The base completely deprotonates the indole nitrogen, making it a more potent nucleophile.[1]

    • Order of Addition: Adding the alkylating agent to the pre-formed indole anion (after complete deprotonation with the base) can improve N-selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.

Issue 3: Presence of Decarboxylated Impurity (1-Methylindole)

  • Question: My final product is contaminated with 1-methylindole. What causes this impurity and how can it be avoided?

  • Answer: The formation of 1-methylindole is likely due to the decarboxylation of indole-3-carboxylic acid at elevated temperatures.[4][5] This is a significant issue when the N-methylation is performed directly on indole-3-carboxylic acid.

    • Two-Step Synthesis: A more robust approach for large-scale synthesis is a two-step process: first, esterify the indole-3-carboxylic acid to its methyl ester, and then perform the N-methylation on the more stable ester. The final product can then be obtained by hydrolysis of the ester.

    • Milder Methylating Agents: Using a less harsh methylating agent like dimethyl carbonate (DMC) in the presence of a base like potassium carbonate can sometimes reduce decarboxylation compared to more aggressive reagents, although the reaction may still require high temperatures.[4][5]

Issue 4: Challenges in Product Purification and Isolation

  • Question: I am facing difficulties in purifying this compound at a large scale. What are the recommended procedures?

  • Answer: Large-scale purification requires different strategies compared to lab-scale.

    • Crystallization: Recrystallization is often the most effective method for purifying solid compounds at scale. A suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) should be identified to provide good recovery and purity.[4]

    • Control of Crystal Size: During scale-up, controlling the cooling rate and agitation during crystallization is crucial to obtain a consistent crystal size, which is important for filtration and drying.

    • Filtration and Drying: Ensure that the filtration and drying equipment are appropriately sized for the batch. Inefficient drying can lead to residual solvent in the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are:

  • Exothermic Reactions: The N-methylation step can be highly exothermic, posing a risk of a thermal runaway if not properly controlled, especially in large reactors where the surface-area-to-volume ratio is smaller.[2][3]

  • Flammable Solvents: The use of flammable organic solvents like THF and ether requires appropriate handling and equipment to prevent fires and explosions.

  • Hazardous Reagents: Reagents like sodium hydride are highly reactive and pyrophoric, while methylating agents like methyl iodide and dimethyl sulfate are toxic.[6] A thorough risk assessment and adherence to safety protocols are essential.[7]

Q2: How does the choice of methylating agent impact the scale-up process?

A2: The choice of methylating agent is critical for both safety and efficiency at scale.

  • Methyl Iodide: Highly reactive but has a low boiling point, which can lead to pressure build-up in a reactor and potential environmental emissions. It is also a suspected carcinogen.[6]

  • Dimethyl Sulfate: Also highly reactive and toxic.[6]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative. It is less reactive, requiring higher temperatures, which can lead to side reactions like decarboxylation. However, its lower toxicity and the formation of benign by-products (methanol and carbon dioxide) make it an attractive option for industrial-scale synthesis.[4][5]

Q3: What are the key parameters to monitor during the scale-up of this synthesis?

A3: Continuous monitoring of key parameters is crucial for a successful and safe scale-up. These include:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket should be closely monitored to control the reaction rate and prevent thermal runaway.

  • Pressure: In a closed reactor, pressure changes can indicate gas evolution or an increase in reaction temperature.

  • Agitation Speed: Consistent and effective mixing is vital for maintaining homogeneity and efficient heat transfer.

  • Reagent Addition Rate: The rate of addition of reagents, especially in exothermic steps, must be carefully controlled to manage heat generation.

Quantitative Data

The following table summarizes a comparison of typical parameters and expected outcomes for the synthesis of this compound at laboratory and industrial scales.

ParameterLaboratory Scale (e.g., 5 g)Industrial Scale (e.g., 50 kg)Key Scale-Up Considerations
Starting Material Indole-3-carboxylic acidIndole-3-carboxylic acid or its methyl esterPurity of starting materials is critical to avoid side reactions that are magnified at scale.
Reaction Vessel 100 mL round-bottom flask500 L glass-lined or stainless steel reactorHeat transfer and mixing efficiency decrease with increasing volume.[2]
Solvent Volume ~50 mL~500 LSolvent recovery and recycling are important for cost-effectiveness and environmental reasons.
Base Sodium Hydride (NaH)Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)Handling large quantities of pyrophoric NaH requires specialized equipment and procedures.
Methylating Agent Methyl Iodide or Dimethyl CarbonateDimethyl Carbonate (preferred for safety)Toxicity and environmental impact are major factors in reagent selection for large-scale production.[6]
Reaction Temperature 0 °C to refluxControlled addition at lower temperatures, then ramp to refluxPrecise temperature control is critical to manage exotherms and minimize side reactions.
Reaction Time 2-4 hours4-8 hours (or longer, process dependent)Reaction kinetics can be affected by mixing and heat transfer at a larger scale.
Typical Yield 85-95%80-90%Yields may be slightly lower at scale due to handling losses and less ideal reaction conditions.
Purity (Crude) >90%85-95%Impurity profiles can change with scale; minor impurities at the lab scale can become significant.
Purification Method Column Chromatography or RecrystallizationRecrystallizationColumn chromatography is generally not feasible for large quantities.

Experimental Protocols

1. Esterification of Indole-3-carboxylic Acid (Lab Scale)

This protocol describes the conversion of indole-3-carboxylic acid to its methyl ester.

  • Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g). Add anhydrous methanol (e.g., 50 mL) and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture in a fume hood. The addition is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (e.g., 150 mL), which may cause the product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (e.g., 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[4]

2. N-Methylation of Methyl Indole-3-carboxylate (Scale-Up Considerations)

This outlines the general procedure for the N-methylation step with considerations for scaling up.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with methyl indole-3-carboxylate and an appropriate anhydrous solvent (e.g., DMF).

  • Base Addition: Cool the reactor to 0-5 °C and slowly add the base (e.g., sodium hydride dispersion) in portions, carefully monitoring the temperature to control the exotherm.

  • Methylating Agent Addition: Once the deprotonation is complete, add the methylating agent (e.g., dimethyl carbonate) at a controlled rate, again managing the temperature.

  • Reaction: After the addition is complete, the reaction mixture can be slowly heated to the desired temperature and held until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Quenching and Work-up: Cool the reactor and carefully quench the reaction by the slow addition of water or a suitable quenching agent. The product can then be isolated by extraction and subsequent crystallization.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_methylation Step 2: N-Methylation cluster_hydrolysis Step 3: Hydrolysis start_ester Indole-3-carboxylic Acid ester_reaction React with Methanol and Acid Catalyst start_ester->ester_reaction ester_product Methyl Indole-3-carboxylate ester_reaction->ester_product start_methylation Methyl Indole-3-carboxylate ester_product->start_methylation methylation_reaction React with Base and Methylating Agent start_methylation->methylation_reaction methylation_product Methyl 1-Methylindole-3-carboxylate methylation_reaction->methylation_product start_hydrolysis Methyl 1-Methylindole-3-carboxylate methylation_product->start_hydrolysis hydrolysis_reaction Hydrolyze with Base or Acid start_hydrolysis->hydrolysis_reaction final_product This compound hydrolysis_reaction->final_product

Caption: A typical three-step synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurities cause1 Poor Mixing issue->cause1 cause2 Inadequate Temperature Control issue->cause2 cause3 Side Reactions (C-alkylation, Decarboxylation) issue->cause3 cause4 Purification Issues issue->cause4 solution1 Optimize Agitation / Use Appropriate Stirrer cause1->solution1 solution2 Improve Cooling Capacity / Control Addition Rate cause2->solution2 solution3 Use Strong Base in Aprotic Solvent / Two-Step Synthesis cause3->solution3 solution4 Develop Robust Crystallization Protocol cause4->solution4

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Alternative reagents for the oxidation of 1-methylindole-3-aldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the oxidation of 1-methylindole-3-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the conversion of 1-methylindole-3-aldehyde to 1-methylindole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when oxidizing 1-methylindole-3-aldehyde?

A1: The primary challenges in the oxidation of 1-methylindole-3-aldehyde revolve around the sensitivity of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to undesired side reactions under harsh oxidative conditions.[1][2] Key issues include:

  • Over-oxidation: The indole ring itself can be oxidized, leading to the formation of complex mixtures and decomposition products.

  • N-Oxidation: The nitrogen atom of the indole ring can be oxidized, forming N-oxides.

  • Low Yields: Inefficient conversion or product degradation can lead to lower than expected yields of the desired carboxylic acid.

  • Difficult Purification: The presence of colored impurities and byproducts can complicate the isolation and purification of this compound.

Q2: How do I choose the most suitable oxidizing agent for my experiment?

A2: The choice of oxidizing agent depends on several factors, including the scale of your reaction, the desired purity of the product, and the sensitivity of other functional groups on your substrate. Milder oxidizing agents are generally preferred to minimize side reactions involving the indole ring. A decision-making workflow is provided below to assist in reagent selection.

Q3: My 1-methylindole-3-aldehyde starting material has a yellowish or brownish tint. Can I still use it?

A3: A change in color of your starting material often indicates some level of degradation, likely oxidation to the corresponding carboxylic acid or other impurities.[2] It is highly recommended to assess the purity of the aldehyde before use, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Using impure starting material can lead to lower yields and complicate the purification of the final product. For best results, consider purifying the aldehyde by recrystallization or column chromatography if significant impurities are detected.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Possible Cause 1: Inactive or degraded oxidizing agent.

    • Solution: Ensure that your oxidizing agent is fresh and has been stored correctly. For instance, solutions of potassium permanganate can decompose over time. Prepare fresh solutions of reagents whenever possible.

  • Possible Cause 2: Inappropriate reaction temperature.

    • Solution: Some oxidation reactions are highly temperature-sensitive. If the reaction is too slow, a slight increase in temperature may be necessary. Conversely, if you observe significant byproduct formation, cooling the reaction mixture may improve selectivity and yield.

  • Possible Cause 3: Substrate degradation.

    • Solution: The indole ring is sensitive to strongly acidic or basic conditions, which are often employed in oxidation reactions. Consider using a milder oxidizing agent or buffering the reaction mixture to maintain a more neutral pH.

Issue 2: Formation of multiple products observed by TLC or other analytical methods.

  • Possible Cause 1: Over-oxidation of the indole ring.

    • Solution: This is a common issue with powerful oxidizing agents like potassium permanganate or Jones reagent. Reduce the reaction time, lower the temperature, or use a milder reagent such as sodium chlorite (Pinnick oxidation) or silver oxide.

  • Possible Cause 2: N-Oxidation of the indole nitrogen.

    • Solution: This side reaction can occur with certain oxidizing agents. The use of a milder, more selective reagent can help to avoid this. Protecting the indole nitrogen is generally not necessary for this substrate but could be considered in more complex syntheses.

  • Possible Cause 3: Impurities in the starting material.

    • Solution: As mentioned in the FAQs, impurities in the starting aldehyde can lead to the formation of various side products. Ensure the purity of your 1-methylindole-3-aldehyde before starting the reaction.

Comparison of Alternative Oxidation Reagents

The following table summarizes key quantitative data for various reagents used in the oxidation of 1-methylindole-3-aldehyde. Please note that reaction conditions and yields can vary based on the specific experimental setup.

Oxidizing ReagentTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Acetone/water, room temperature60-80Inexpensive, readily available.Can lead to over-oxidation and low yields if not carefully controlled; formation of MnO₂ complicates work-up.
Pinnick Oxidation (NaClO₂) t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene, room temp.85-95High yields, mild conditions, tolerates a wide range of functional groups.[3][4]Reagents are more expensive than KMnO₄; requires a scavenger for hypochlorite.
Jones Oxidation (CrO₃/H₂SO₄) Acetone, 0 °C to room temperature70-85Strong oxidizing agent, relatively fast reactions.Highly acidic and harsh conditions can degrade the indole ring; chromium reagents are toxic and require special disposal.[5]
Silver(I) Oxide (Ag₂O) aq. NaOH or NH₄OH, room temperature80-90Mild conditions, good for sensitive substrates.Reagent is expensive; can sometimes be slow.

Detailed Experimental Protocols

Oxidation with Potassium Permanganate (KMnO₄)

Procedure:

  • Dissolve 1-methylindole-3-aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Pinnick Oxidation with Sodium Chlorite (NaClO₂)

Procedure:

  • In a flask, dissolve 1-methylindole-3-aldehyde (1.0 eq) in tert-butanol (t-BuOH).

  • Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq) followed by 2-methyl-2-butene (3.0 eq).

  • To this stirring mixture, add an aqueous solution of sodium chlorite (NaClO₂) (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Jones Oxidation

Procedure:

  • Prepare the Jones reagent by slowly adding a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid to ice-cold acetone.

  • Dissolve 1-methylindole-3-aldehyde (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. A color change from orange/red to green should be observed.

  • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol until the orange/red color is no longer present.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which may require further purification.

Oxidation with Silver(I) Oxide (Ag₂O)

Procedure:

  • To a solution of 1-methylindole-3-aldehyde (1.0 eq) in a mixture of ethanol and water, add a freshly prepared solution of silver(I) oxide (2.0 eq) in aqueous sodium hydroxide or ammonium hydroxide.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a silver mirror on the flask and by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, filter the mixture to remove the silver precipitate.

  • Wash the filter cake with water.

  • Acidify the filtrate with dilute HCl to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

Reagent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate oxidizing agent for the oxidation of 1-methylindole-3-aldehyde based on experimental priorities.

ReagentSelection start Start: Oxidation of 1-Methylindole-3-aldehyde priority What is the primary concern? start->priority cost_yield Cost-Effectiveness & Acceptable Yield (60-80%) priority->cost_yield Cost high_yield High Yield & Selectivity (>85%) priority->high_yield Yield speed Reaction Speed priority->speed Speed kmno4 Use Potassium Permanganate (KMnO₄) cost_yield->kmno4 pinnick Use Pinnick Oxidation (NaClO₂) high_yield->pinnick silver Consider Silver Oxide (Ag₂O) (if cost is not a major constraint) high_yield->silver jones Use Jones Oxidation (CrO₃) speed->jones end Proceed with selected method kmno4->end Economical but requires careful control pinnick->end Mild conditions, good for sensitive substrates jones->end Fast but harsh and toxic silver->end Mild but expensive

Caption: Reagent selection workflow for the oxidation of 1-methylindole-3-aldehyde.

Experimental Workflow Diagram

This diagram outlines the general experimental steps for the oxidation of 1-methylindole-3-aldehyde.

ExperimentalWorkflow start Start dissolve Dissolve 1-methylindole-3-aldehyde in appropriate solvent start->dissolve cool Cool reaction mixture (if required) dissolve->cool add_oxidant Add oxidizing agent dropwise cool->add_oxidant monitor Monitor reaction progress (e.g., by TLC) add_oxidant->monitor quench Quench excess oxidizing agent monitor->quench workup Aqueous work-up and extraction quench->workup purify Purify crude product (Recrystallization or Chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the oxidation of 1-methylindole-3-aldehyde.

References

Technical Support Center: Purification of 1-Methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylindole-3-carboxylic acid. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Indole-3-carboxylic acid or 1-methylindole-3-carboxaldehyde, depending on the synthetic route.

  • Byproducts of methylation: O-methylated ester of this compound and N-methylindole (resulting from decarboxylation).

  • Reagents from synthesis: Residual methylating agents or oxidizing agents.

  • Solvent residues: Solvents used in the reaction or initial work-up.

Q2: What is the most effective initial purification step for crude this compound?

A2: Acid-base extraction is a highly effective initial purification step. This technique separates the acidic product from neutral and basic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound.[1]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For visualization of indole compounds, which are often UV-active, you can use a TLC plate with a fluorescent indicator (F254) and view it under a UV lamp (254 nm).[2] Specific staining reagents like Ehrlich's reagent can also be used, which typically produce a blue or purple spot with indoles.

Q4: What is a suitable recrystallization solvent for this compound?

A4: Based on the purification of similar indole carboxylic acids, suitable solvent systems for recrystallization include ethanol, methanol/water, and ethyl acetate/hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the solution is supersaturated or if impurities are present. To troubleshoot this, you can:

  • Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Try a different solvent system.

  • If impurities are suspected, consider a preliminary purification step like acid-base extraction before recrystallization.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Poor separation of layers The organic solvent is partially miscible with water.Use a more non-polar organic solvent like diethyl ether or dichloromethane.
Emulsion formation at the interface Vigorous shaking.Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
Low recovery of product after acidification Incomplete precipitation of the carboxylic acid. The compound may have some water solubility.Ensure the aqueous layer is sufficiently acidified (pH 1-2). Cool the solution in an ice bath to maximize precipitation. If the product is still in solution, perform a back-extraction with an organic solvent.[1]
Product precipitates as a sticky solid Presence of impurities.Wash the precipitate with cold water or a non-polar solvent like hexane to remove soluble impurities. Consider a subsequent recrystallization step.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Concentrate the solution by boiling off some of the solvent. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites.
Crystals form too quickly, trapping impurities The solution is cooling too rapidly.Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling process.[3]
Low yield of purified crystals The compound has significant solubility in the cold solvent. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtering the crystals, cool the filtrate to a lower temperature to see if a second crop of crystals can be obtained. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the product.
Column Chromatography
Problem Possible Cause Solution
Streaking or tailing of the product spot on TLC The carboxylic acid is interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.[4]
Poor separation of the product from impurities The eluent polarity is too high or too low.Adjust the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation by TLC to find the optimal eluent composition.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A small percentage of methanol can be added to the eluent to elute highly polar compounds.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Washing (Optional): The organic layer, which contains neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic components.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, methanol/water). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Purity of this compound after Different Purification Steps

Purification MethodStarting Purity (Typical)Purity Achieved (Typical)
Acid-Base Extraction85-95%>98%
Recrystallization (from Ethanol)95-98%>99%
Acid-Base Extraction followed by Recrystallization85-95%>99.5%

Note: Purity can be assessed by HPLC analysis.

Visualizations

PurificationWorkflow Crude Crude 1-Methylindole- 3-carboxylic acid ABE Acid-Base Extraction Crude->ABE Remove neutral/ basic impurities Recryst Recrystallization ABE->Recryst Further purification Pure Pure 1-Methylindole- 3-carboxylic acid Recryst->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more hot solvent and cool slowly OilingOut->AddSolvent Yes Concentrate Concentrate solution NoCrystals->Concentrate Yes Success Pure Crystals NoCrystals->Success No AddSolvent->Start ChangeSolvent Try a different solvent system AddSolvent->ChangeSolvent Concentrate->ChangeSolvent Scratch Scratch flask/ Add seed crystal Concentrate->Scratch Scratch->Start

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of 1-Methylindole-3-carboxylic Acid and Indole-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methylindole-3-carboxylic acid and Indole-3-carboxylic acid, focusing on their performance in biological assays. While direct comparative studies are limited, this document synthesizes available data on their individual activities and explores the potential influence of N-methylation on the biological profile of indole-3-carboxylic acid.

Executive Summary

Indole-3-carboxylic acid, a tryptophan metabolite, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. In contrast, this compound is predominantly utilized as a synthetic intermediate in the development of various therapeutic agents. Although direct comparative biological data is scarce, structure-activity relationship studies on related indole derivatives suggest that methylation at the N-1 position can significantly modulate biological activity, often leading to enhanced potency. This guide presents the available quantitative data, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways to aid researchers in understanding the potential similarities and differences between these two compounds.

Data Presentation: A Comparative Overview

Due to the lack of studies directly comparing the two molecules in the same assays, this table summarizes the reported biological activities and available quantitative data for Indole-3-carboxylic acid. Information on this compound's biological activity is limited, with its primary role being a synthetic precursor.

Biological AssayIndole-3-carboxylic acidThis compoundReference
Anticancer Activity
Cytotoxicity (A549 Human Lung Carcinoma)EC50: 4.6 µg/mLData not available[1]
Cytotoxicity (MCF-7 Human Breast Cancer)EC50: 12.9 µg/mLData not available[1]
Synergism with Doxorubicin (Colorectal Cancer)Enhances doxorubicin-induced cell senescence and tumor growth inhibition.Data not available[2][3]
Anti-HIV Activity
HIV Replication Inhibition (H9 Lymphocytes)IC50: 16.4 µg/mLData not available[1]
Antihypertensive Activity
Angiotensin II Receptor (AT1) AntagonismActs as a non-peptide AT1 receptor antagonist.Data not available[4]
General Biological Role Tryptophan metabolite with diverse biological activities.A versatile synthetic intermediate for various inhibitors (PKC, CDC kinase, etc.).[1][5][6][7]
Effect of N-Methylation (on related indole derivatives) Not applicable.N-methylation has been shown to enhance anticancer activity in some indole derivatives by up to 60-fold.[8]

The Impact of N-Methylation on Biological Activity

While direct data on this compound is sparse, studies on other indole derivatives provide insights into the potential effects of methylation at the indole nitrogen (N-1 position). Research has indicated that N-methylation can significantly enhance the anticancer properties of certain indole-based compounds.[8] This suggests that this compound could potentially exhibit more potent biological activity than its non-methylated counterpart, Indole-3-carboxylic acid, in relevant assays. However, this remains a hypothesis pending direct experimental validation.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the biological activities of these indole derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.

a. Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Indole-3-carboxylic acid, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) value.

Anti-inflammatory Activity via NF-κB Inhibition Assay

This protocol outlines a method to assess the anti-inflammatory potential of the compounds by measuring their effect on the NF-κB signaling pathway.

a. Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Reagents for Western blotting or a reporter gene assay (e.g., luciferase assay system)

b. Procedure (using Western Blot for NF-κB p65 translocation):

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by stimulating the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation to separate the proteins from these cellular compartments.

  • Western Blotting: Perform SDS-PAGE on the nuclear and cytoplasmic extracts, transfer the proteins to a PVDF membrane, and probe with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of NF-κB p65 translocation to the nucleus, which is indicative of its activation. A reduction in nuclear p65 in the presence of the test compound suggests an anti-inflammatory effect.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Experimental Workflow for Biological Assays

The following diagram illustrates a general workflow for screening and evaluating the biological activity of chemical compounds.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies compound_prep Compound Solubilization & Dilution cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB) compound_prep->anti_inflammatory other_assays Other Relevant Assays compound_prep->other_assays data_analysis IC50/EC50 Determination Statistical Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis other_assays->data_analysis moa Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) data_analysis->moa

Caption: A streamlined workflow for anticancer drug screening.

NF-κB Signaling Pathway

Indole derivatives have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

G Simplified NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Indole Indole Compounds Indole->IKK Inhibits Gene Gene Transcription (Inflammatory Cytokines) NFkB_nuc->Gene Induces

Caption: Inhibition of NF-κB signaling by indole compounds.

Angiotensin II Receptor Signaling Pathway

Indole-3-carboxylic acid has been identified as an antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in blood pressure regulation.

G Simplified Angiotensin II Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates Indole Indole-3-carboxylic acid Indole->AT1R Antagonizes PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., Vasoconstriction) Ca_PKC->Response

Caption: Antagonism of the AT1 receptor by Indole-3-carboxylic acid.

References

A Comparative Guide to the Synthetic Routes of 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylindole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor to a wide range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of the most common synthetic strategies, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable route for your research and development needs.

Comparison of Synthetic Routes

Two principal synthetic pathways to this compound are outlined below. Route 1 commences with indole-3-carboxylic acid, while Route 2 begins with the more fundamental starting material, indole. A third, more direct, but potentially lower-yielding route involving direct carboxylation is also considered.

Parameter Route 1: From Indole-3-carboxylic Acid Route 2: From Indole Route 3: Direct Carboxylation of 1-Methylindole
Starting Material Indole-3-carboxylic acidIndole1-Methylindole
Key Steps 1. Esterification2. N-Methylation3. Hydrolysis1. N-Methylation2. Vilsmeier-Haack Formylation3. Oxidation1. Carboxylation with CO2
Overall Yield Good to ExcellentGoodModerate to Good
Reagents & Conditions Standard laboratory reagents, moderate temperatures.Utilizes phosphorus oxychloride (corrosive), requires careful handling. Oxidation step can use various reagents.Requires a Lewis acid (e.g., Me2AlCl) and pressurized CO2.
Scalability Readily scalable.Scalable, with considerations for handling POCl3.Potentially scalable, requires specialized pressure equipment.
Advantages High overall yield, clean reactions.Starts from a more basic and readily available precursor.Most direct route, fewer steps.
Disadvantages Longer reaction sequence.Use of hazardous reagents (POCl3). Oxidation step can sometimes lead to side products.Requires a specific Lewis acid and pressure apparatus; yield can be variable.

Experimental Protocols

Route 1: Synthesis from Indole-3-carboxylic Acid

This route involves the protection of the carboxylic acid functionality as a methyl ester, followed by N-methylation and subsequent deprotection.

Step 1: Esterification of Indole-3-carboxylic Acid

  • Reaction: Indole-3-carboxylic acid is converted to methyl indole-3-carboxylate.

  • Procedure: To a solution of indole-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the product is isolated by precipitation in ice-cold water, neutralization with sodium bicarbonate, and extraction with an organic solvent.

  • Yield: Typically >90%.

Step 2: N-Methylation of Methyl Indole-3-carboxylate

  • Reaction: The nitrogen of the indole ring is methylated.

  • Procedure: Methyl indole-3-carboxylate (1 equivalent) is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. A methylating agent, for instance, dimethyl sulfate or methyl iodide, is then added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion. The product is isolated by aqueous workup and extraction.

  • Yield: Approximately 96%.

Step 3: Hydrolysis of Methyl 1-Methylindole-3-carboxylate

  • Reaction: The methyl ester is hydrolyzed back to the carboxylic acid.

  • Procedure: Methyl 1-methylindole-3-carboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide. The mixture is heated to reflux for several hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product, which is then filtered, washed with water, and dried.

  • Yield: Typically >90%.

Route 2: Synthesis from Indole

This pathway begins with the N-methylation of indole, followed by the introduction of a formyl group and subsequent oxidation.

Step 1: N-Methylation of Indole

  • Reaction: Indole is converted to 1-methylindole.

  • Procedure: To a solution of indole (1 equivalent) in a solvent such as DMF or THF, a base like sodium hydride is added portion-wise at 0 °C. After the evolution of hydrogen ceases, a methylating agent such as methyl iodide is added, and the reaction is stirred at room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Yield: 85-95%.

Step 2: Vilsmeier-Haack Formylation of 1-Methylindole

  • Reaction: A formyl group is introduced at the C3 position of 1-methylindole.

  • Procedure: In a flask cooled to 0 °C, phosphorus oxychloride (POCl3, 1.1 equivalents) is added dropwise to anhydrous DMF (3 equivalents). The resulting Vilsmeier reagent is stirred for 30 minutes. A solution of 1-methylindole (1 equivalent) in DMF is then added dropwise, and the reaction mixture is stirred at room temperature for a few hours before being heated to 40-50 °C for an additional hour. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH or NaHCO3). The product, 1-methylindole-3-carbaldehyde, is collected by filtration or extraction.

  • Yield: Typically 80-90%.

Step 3: Oxidation of 1-Methylindole-3-carbaldehyde

  • Reaction: The aldehyde is oxidized to the carboxylic acid.

  • Procedure: 1-Methylindole-3-carbaldehyde (1 equivalent) is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water. An oxidizing agent such as potassium permanganate or a solution of silver nitrate in aqueous ethanol followed by sodium hydroxide is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by filtering off the manganese dioxide or silver solids and acidifying the filtrate to precipitate the carboxylic acid.

  • Yield: 60-80%.

Route 3: Direct Carboxylation of 1-Methylindole

This modern approach offers a more direct synthesis from 1-methylindole.

  • Reaction: Direct introduction of a carboxylic acid group at the C3 position.

  • Procedure: To a solution of 1-methylindole (1 equivalent) in a suitable solvent like toluene, a Lewis acid such as diethylaluminum chloride (Et2AlCl) or methylaluminum dichloride (MeAlCl2) (1 equivalent) is added at room temperature under an inert atmosphere. The mixture is then subjected to an atmosphere of carbon dioxide (typically at elevated pressure, e.g., 3 MPa) and stirred for several hours. The reaction is then quenched with dilute acid, and the product is extracted with an organic solvent.

  • Yield: 61-85%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 I3CA Indole-3-carboxylic Acid MI3C Methyl Indole-3-carboxylate I3CA->MI3C Esterification MMI3C Methyl 1-Methylindole-3-carboxylate MI3C->MMI3C N-Methylation Target1 This compound MMI3C->Target1 Hydrolysis Indole Indole MI 1-Methylindole Indole->MI N-Methylation MI3CHO 1-Methylindole-3-carbaldehyde MI->MI3CHO Vilsmeier-Haack Target3 This compound MI->Target3 Direct Carboxylation Target2 This compound MI3CHO->Target2 Oxidation

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_Route1 Route 1 Workflow cluster_Route2 Route 2 Workflow r1_start Indole-3-carboxylic Acid r1_step1 Esterification (MeOH, H2SO4, Reflux) r1_start->r1_step1 r1_step2 N-Methylation (K2CO3, MeI, DMF) r1_step1->r1_step2 r1_step3 Hydrolysis (NaOH, MeOH/H2O, Reflux) r1_step2->r1_step3 r1_end This compound r1_step3->r1_end r2_start Indole r2_step1 N-Methylation (NaH, MeI, DMF) r2_start->r2_step1 r2_step2 Vilsmeier-Haack (POCl3, DMF) r2_step1->r2_step2 r2_step3 Oxidation (KMnO4 or Ag2O) r2_step2->r2_step3 r2_end This compound r2_step3->r2_end

Caption: Key experimental steps for Route 1 and Route 2.

Validating the Structure of Synthesized 1-Methylindole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 1-methylindole-3-carboxylic acid and its derivatives, complete with experimental data and detailed protocols.

The successful synthesis of a target molecule such as this compound requires rigorous structural verification to ensure its identity and purity. This process involves a combination of spectroscopic techniques that provide complementary information about the molecule's atomic composition, connectivity, and functional groups. This guide focuses on the primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Validation Techniques: A Comparative Overview

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. While each method provides valuable data, their combined application offers a comprehensive and definitive characterization of the synthesized compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of hydrogen atoms.Excellent for determining the substitution pattern on the indole ring and confirming the presence of the N-methyl and carboxylic acid protons.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Confirms the carbon skeleton and the presence of the carbonyl carbon from the carboxylic acid.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecule's fragmentation pattern.Highly sensitive, allowing for the determination of the exact molecular formula with high-resolution mass spectrometry (HRMS).Does not provide detailed information about the connectivity of atoms.
FTIR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Quick and non-destructive method to confirm the presence of key functional groups like the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.Provides limited information about the overall molecular structure.

Experimental Data for this compound

The following tables summarize the expected and reported experimental data for this compound. These values can be used as a reference for comparing experimentally obtained data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and concentration.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm)
H2~7.8
H4~7.9
H5~7.2
H6~7.1
H7~7.5
N-CH₃~3.8
COOH~12.0 (broad)
Table 2: Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Exact Mass 175.0633 g/mol [1]
Predicted Key Fragments (m/z) 175 [M]⁺, 158 [M-OH]⁺, 130 [M-COOH]⁺, 115, 103
Table 3: FTIR Spectroscopy Data

Based on the FTIR spectrum available on PubChem, obtained via the KBr pellet method.

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic, N-CH₃)~2950
C=O stretch (carboxylic acid)~1680
C=C stretch (aromatic)~1600, ~1460
C-N stretch~1350
O-H bend (carboxylic acid)~1300
C-H bend (aromatic)~750

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • 2D NMR (COSY, HSQC, HMBC): For more complex derivatives, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of all signals.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. The final concentration for infusion or injection should be in the low µg/mL to ng/mL range.

  • Data Acquisition:

    • Ionization: Electrospray ionization (ESI) is a common technique for indole derivatives and can be run in either positive or negative ion mode.

    • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can be used to confirm the structure.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Potential Impurities and Side Products

During the synthesis of this compound, particularly through the methylation of indole-3-carboxylic acid, several impurities or side products may form. Awareness of these potential byproducts is crucial for accurate data interpretation and purification.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of indole-3-carboxylic acid in the final product.

  • O-Methylated Product: Methylation can occur at the carboxylic acid oxygen, forming the methyl ester, methyl 1-methylindole-3-carboxylate.

  • Over-methylation: In some cases, methylation at other positions on the indole ring (C-methylation) can occur, though this is generally less favorable.

The presence of these impurities can be detected by the analytical techniques described above. For instance, the O-methylated product would show a characteristic methyl ester signal in the ¹H NMR spectrum around 3.7-3.9 ppm and the absence of the broad carboxylic acid proton signal.

Signaling Pathways and Biological Relevance

Indole-3-carboxylic acid derivatives are of significant interest to researchers in drug discovery due to their diverse biological activities. Understanding the signaling pathways they may modulate can provide context for their development.

Indole-3-acetic acid (IAA), a closely related natural auxin, plays a critical role in plant growth and development by mediating gene expression through the TIR1 receptor signaling pathway.[2][3] In the context of drug development, synthetic indole-3-carboxylic acid derivatives have been designed as antagonists of the angiotensin II receptor for the treatment of hypertension and as dual inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy.[4][5][6]

experimental_workflow General Experimental Workflow for Structural Validation synthesis Synthesis of This compound derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ms->data_analysis ftir->data_analysis comparison Comparison with Reference Data data_analysis->comparison validation Structure Validated comparison->validation signaling_pathway Simplified Representation of a Potential Signaling Pathway cluster_drug_target Drug Development Context indole_deriv 1-Methylindole-3-carboxylic acid derivative receptor Target Receptor (e.g., Angiotensin II Receptor, Bcl-2) indole_deriv->receptor Binds to/Inhibits downstream Downstream Signaling (e.g., Inhibition of Apoptosis, Modulation of Blood Pressure) receptor->downstream Regulates cellular_response Cellular Response downstream->cellular_response

References

Comparative analysis of kinase inhibitors derived from 1-Methylindole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylindole-3-carboxylic acid scaffold has emerged as a versatile starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of kinase inhibitors derived from this privileged structure, summarizing their biological activities, outlining key experimental protocols, and visualizing their mechanism of action within critical signaling pathways. The objective is to offer a clear, data-driven comparison to aid researchers in the design and development of next-generation therapeutics.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors derived from indole-3-carboxylic acid and related indole structures. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
Indole-3-Carboxylic Acid Derivatives
Compound 4g (non-ATP-competitive)Plk1130HeLa, MCF-7 cell lines
Plk2> 50,000
Plk3> 50,000
Compound 4f (non-ATP-competitive)Plk1410HeLa, MCF-7 cell lines
Indole-2-Carboxamide Derivatives
Compound 12 K-562 (Leukemia)330MTT Assay
Compound 14 K-562 (Leukemia)610MTT Assay
Compound 4 K-562 (Leukemia)610MTT Assay
Compound 10 HCT-116 (Colon)1010MTT Assay
Tricyclic Indole 2-Carboxylic Acid Derivative
Compound 1 Mcl-155 (Ki)FPA Assay
Isoxazole Derivatives (from indole precursors)
Compound 27 JNK3PotentSelectivity over p38
Compound 28 JNK3PotentSelectivity over p38
Pyridopyrimidinone Derivatives (dual inhibitors)
Compound 31 PI3K/mTORPotentPC-3M tumor xenograft model
PF-04979064 PI3Kα1.41 (Ki)In vitro biochemical assay
mTOR4.51 (Ki)In vitro biochemical assay

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A widely used method is the in vitro kinase inhibition assay, often utilizing luminescence-based detection.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: A buffered solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to maintain optimal enzyme activity.
  • ATP Solution: Prepared at a concentration near the Km value for the target kinase.
  • Substrate Solution: A peptide or protein substrate specific to the kinase of interest is prepared in the kinase buffer.
  • Test Compound Dilutions: A serial dilution of the inhibitor (typically in DMSO) is prepared to determine the dose-response curve.

2. Kinase Reaction:

  • The kinase, substrate, and test compound are incubated together in a microplate well.
  • The reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).

3. ADP Detection:

  • The kinase reaction is terminated, and any remaining ATP is depleted.
  • A detection reagent is added to convert the ADP generated by the kinase reaction into ATP.
  • A luciferase/luciferin system is then used to measure the amount of newly synthesized ATP, which produces a luminescent signal directly proportional to the kinase activity.

4. Data Analysis:

  • The luminescence is measured using a plate reader.
  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
  • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by many indole-derived kinase inhibitors and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation Indole_Inhibitor Indole-derived PI3K/mTOR Inhibitor Indole_Inhibitor->PI3K Indole_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for indole-derived kinase inhibitors.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Synthesis Compound Synthesis (from 1-Methylindole- 3-carboxylic acid) Biochemical_Assay Biochemical Kinase Assay (IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay Animal_Model Animal Model (e.g., Xenograft) Cell_Based_Assay->Animal_Model Tox_PK Toxicology & Pharmacokinetics Animal_Model->Tox_PK

Caption: A generalized workflow for the discovery and preclinical evaluation of kinase inhibitors derived from this compound.

Efficacy Showdown: Novel Indole-3-Carboxylic Acid Derivatives Versus Traditional Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Weed Science and Agrochemical Development

The relentless arms race against agricultural weeds has spurred the development of novel herbicides that are both effective and environmentally benign. Among the promising new candidates are derivatives of 1-Methylindole-3-carboxylic acid, which, like traditional auxinic herbicides, mimic the natural plant hormone auxin to induce lethal, uncontrolled growth in target weeds. This guide provides a comprehensive comparison of the herbicidal efficacy of these novel indole-3-carboxylic acid derivatives against established auxinic herbicides such as 2,4-D, dicamba, and picloram. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of next-generation weed management solutions.

Comparative Efficacy Data

A recent study by Wang et al. (2022) investigated the herbicidal activity of a series of newly synthesized indole-3-carboxylic acid derivatives. The study provides crucial efficacy data on two common weed species: dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).[1][2][3][4] The data from this study, alongside available efficacy data for traditional auxinic herbicides on the same or similar weed species, are summarized below for a comparative overview.

It is important to note that direct, head-to-head comparative studies under identical conditions are limited. The efficacy of herbicides can be influenced by various factors, including application rate, environmental conditions, and the specific formulation of the active ingredient.

Herbicide ClassActive Ingredient/CompoundTarget WeedConcentration (mg/L)Inhibition Rate (%)Source
Indole-3-Carboxylic Acid Derivatives Compound 10dBrassica napus (Rape) - Root10096Wang et al. (2022)[1][2][3][4]
1092Wang et al. (2022)[1][2][3][4]
Compound 10hBrassica napus (Rape) - Root10095Wang et al. (2022)[1][2][3][4]
1093Wang et al. (2022)[1][2][3][4]
Compound 10dEchinochloa crus-galli (Barnyard Grass) - Root10085Wang et al. (2022)[1][2][3][4]
Compound 10hEchinochloa crus-galli (Barnyard Grass) - Root10082Wang et al. (2022)[1][2][3][4]
Phenoxy Carboxylic Acids 2,4-DEchinochloa colona (Barnyard Grass)Field Recommended RateIneffective when used alone on resistant biotypesGharde et al. (2018)
Benzoic Acids DicambaBroadleaf WeedsNot specified85-90% control of key species like Palmer amaranthGeneral knowledge, specific study not cited
Pyridine Carboxylic Acids PicloramBroadleaf Weeds & Woody PlantsNot specifiedHigh efficacy, persistent in soilGeneral knowledge, specific study not cited

Experimental Protocols

The evaluation of herbicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for both in vitro petri dish assays, as described by Wang et al. (2022), and a general protocol for greenhouse bioassays, which are crucial for assessing whole-plant responses.

In Vitro Petri Dish Herbicidal Activity Assay

This protocol is adapted from the methodology used to evaluate the novel indole-3-carboxylic acid derivatives.

1. Preparation of Test Solutions:

  • Dissolve the target herbicide compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Prepare a series of dilutions of the stock solutions with distilled water containing a surfactant (e.g., Tween-80) to achieve the desired final concentrations for testing.

2. Seed Germination and Plating:

  • Sterilize seeds of the target weed species (e.g., Brassica napus and Echinochloa crus-galli) with a sodium hypochlorite solution, followed by rinsing with sterile distilled water.

  • Place the sterilized seeds on filter paper in petri dishes containing the various concentrations of the herbicide test solutions. A control group with only distilled water and surfactant should be included.

3. Incubation:

  • Incubate the petri dishes in a growth chamber under controlled conditions of temperature, humidity, and light/dark cycle (e.g., 25°C, 12-hour photoperiod).

4. Data Collection and Analysis:

  • After a specified incubation period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each treatment compared to the untreated control.

  • Statistical analysis, such as the determination of GR50 (the concentration required to inhibit growth by 50%), should be performed to quantify and compare the efficacy of the different compounds.

Greenhouse Whole-Plant Bioassay Protocol

This is a generalized protocol for assessing the efficacy of herbicides on whole plants under controlled greenhouse conditions.

1. Plant Material and Growth:

  • Sow seeds of the target weed species in pots containing a standardized potting mix.

  • Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-4 true leaves).

2. Herbicide Application:

  • Prepare spray solutions of the herbicides at various application rates, including a non-treated control.

  • Apply the herbicide solutions uniformly to the plants using a calibrated laboratory sprayer to simulate field application.

3. Post-Treatment Care and Observation:

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Observe the plants regularly for signs of herbicidal effects, such as epinasty, chlorosis, necrosis, and stunting.

4. Efficacy Assessment:

  • At a predetermined time after treatment (e.g., 14-21 days), visually assess the percentage of weed control or injury.

  • For a quantitative assessment, harvest the above-ground biomass of the plants, dry them to a constant weight, and calculate the percentage of biomass reduction compared to the untreated control.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate efficacy parameters such as the GR50 or LD50 (lethal dose for 50% of the population).

Visualizing the Mode of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological mechanisms and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

AuxinSignalingPathway cluster_cell Plant Cell cluster_nucleus Nucleus Auxin Auxin Herbicide (e.g., Indole-3-Carboxylic Acid Derivative) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Forms complex with Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factor (ARF) AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates GeneExpression Gene Expression AuxinResponseGenes->GeneExpression Leads to UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth Results in

Caption: Auxin Herbicide Signaling Pathway via TIR1/AFB Receptor.

ExperimentalWorkflow arrow arrow start Start prep Prepare Herbicide Solutions start->prep seed Seed Sterilization & Germination prep->seed treat Herbicide Treatment (Petri Dish or Whole Plant) seed->treat incubate Incubation in Controlled Environment treat->incubate data Data Collection (Root/Shoot Length, Biomass) incubate->data analyze Statistical Analysis (Inhibition %, GR50) data->analyze end End analyze->end

Caption: Generalized Workflow for Herbicide Efficacy Bioassay.

References

Characterization of 1-Methylindole-3-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of 1-methylindole-3-carboxylic acid using single-crystal X-ray crystallography alongside alternative spectroscopic methods. Due to the limited availability of a dedicated crystallographic study for this compound, this guide utilizes the crystallographic data of the closely related parent compound, indole-3-carboxylic acid, as a comparative benchmark. This allows for a thorough evaluation of the structural insights gained from X-ray diffraction versus the information provided by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of a small molecule like this compound depends on the specific information required. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecular structure, functional groups, and connectivity in different states.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure in the solid state, including bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Provides unambiguous structural determination.Requires a high-quality single crystal, which can be challenging to grow. Provides information only on the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Non-destructive. Provides detailed information about the molecular structure in solution.Less sensitive than MS. Can be complex to interpret for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in a molecule based on their characteristic vibrational frequencies.Fast and relatively inexpensive. Requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.High sensitivity. Can be coupled with chromatographic techniques for mixture analysis.Can be a destructive technique. Isomers may not be distinguishable by mass alone.

Quantitative Data Presentation

Crystallographic Data Comparison

As a direct crystallographic structure for this compound is not publicly available, the data for indole-3-carboxylic acid (CCDC 227000) is presented below as a reference for the indole core structure.

Parameter Indole-3-carboxylic acid (CCDC 227000) This compound (Predicted/Expected)
Molecular Formula C₉H₇NO₂C₁₀H₉NO₂
Molecular Weight 161.16 g/mol 175.18 g/mol [1]
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Dimensions a = 12.34 Å, b = 5.03 Å, c = 12.91 Å, β = 108.4°-
Key Bond Lengths (Å) C(3)-C(10)=1.48, C(10)-O(1)=1.22, C(10)-O(2)=1.31Expected similar indole core bond lengths, with a new C-N bond for the methyl group.
**Key Bond Angles (°) **O(1)-C(10)-O(2)=123.5, C(2)-C(3)-C(10)=126.8The geometry around the indole ring is expected to be largely preserved.
Spectroscopic Data Comparison
Technique This compound Indole-3-carboxylic acid
¹H NMR (CDCl₃, δ ppm) ~3.90 (s, 3H, N-CH₃), 7.3-7.5 (m, 3H, Ar-H), 7.69 (s, 1H, indole H2), 8.35 (d, 1H, Ar-H), 10.01 (s, 1H, COOH)7.1-7.5 (m, 4H, Ar-H), 7.9-8.1 (m, 2H, indole H2 and Ar-H), ~11.0 (br s, 1H, NH), ~12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ ppm) ~33.7 (N-CH₃), 109.9, 118.1, 122.0, 122.9, 124.0, 125.3, 137.9, ~170.0 (C=O)108.0, 111.9, 120.9, 121.8, 123.2, 126.5, 130.2, 136.8, ~171.0 (C=O)
FTIR (KBr, cm⁻¹) ~3300-2500 (br, O-H stretch), ~1680 (C=O stretch), ~1540 (N-H bend), ~1460 (C=C stretch), ~750 (C-H bend)~3400 (N-H stretch), ~3300-2500 (br, O-H stretch), ~1670 (C=O stretch), ~1540 (N-H bend), ~1450 (C=C stretch), ~740 (C-H bend)[2]
Mass Spec. (EI, m/z) 175 (M⁺), 158, 130, 102161 (M⁺), 144, 116, 89[2]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts, coupling constants, and integrals are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: The sample molecules are ionized in the ion source. In electron ionization (EI), a high-energy electron beam is used to knock an electron off the molecule, forming a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak gives the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

Indole derivatives are known to be involved in various biological signaling pathways. One such critical pathway is the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Gene Transcription pIRF3->IFN_genes translocates & activates

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

References

A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone of many pharmacophores, offering a critical anchor for target binding through hydrogen bonding and ionic interactions. However, its inherent acidity can lead to challenges in drug development, including poor oral bioavailability, rapid metabolism, and potential for off-target effects. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or even enhancing biological activity. This guide provides a comparative overview of common bioisosteric replacements for the carboxylic acid group in the context of 1-Methylindole-3-carboxylic acid, a versatile scaffold in medicinal chemistry.

Executive Summary

This guide explores four prominent bioisosteric replacements for the carboxylic acid group: tetrazole, acyl sulfonamide, hydroxamic acid, and 3-hydroxyisoxazole. Due to a lack of direct comparative studies on this compound analogues, this document synthesizes data from related indole-containing compounds and general principles of medicinal chemistry. The information presented aims to provide a rational basis for the selection and design of novel analogues with improved pharmacokinetic and pharmacodynamic profiles.

Data Presentation: A Comparative Analysis

CompoundBioisosteric GroupStructurepKa (estimated)XLogP3 (computed/estimated)Key Considerations
This compound (Parent) Carboxylic Acidthis compound Structure~4-51.8[1]High acidity, potential for poor membrane permeability and rapid metabolism.
Analogue 1Tetrazole1-Methyl-3-(tetrazol-5-yl)indole Structure~4.5-5.0~2.0-2.5Metabolically more stable than carboxylic acid; can act as a hydrogen bond donor and acceptor.
Analogue 2Acyl SulfonamideN-((1-methyl-1H-indol-3-yl)carbonyl)benzenesulfonamide Structure~3-5~2.5-3.5Can mimic the hydrogen bonding pattern of a carboxylic acid; increased lipophilicity.
Analogue 3Hydroxamic Acid1-Methylindole-3-hydroxamic acid Structure~8-9~1.5-2.0Weaker acid than carboxylic acid; potential for metal chelation.
Analogue 43-Hydroxyisoxazole5-(1-methyl-1H-indol-3-yl)isoxazol-3-ol Structure~4-5~2.0-2.5Planar, acidic heterocycle; can act as a carboxylic acid mimic.

Biological Activity and Signaling Pathway

While the specific biological target of this compound is not definitively established in the provided search results, its structural similarity to the plant hormone indole-3-acetic acid (IAA) suggests a potential role in auxin signaling. Studies on the tetrazole analogue of IAA have shown that it can act as a weak auxin and selectively bind to the Transport Inhibitor Response 1 (TIR1) receptor[2]. This interaction is a key step in the auxin signaling pathway, which regulates gene expression related to plant growth and development.

The TIR1 protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Upon auxin binding, TIR1 recruits Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes[3][4][5][6][7].

Below is a diagram illustrating the hypothesized auxin signaling pathway involving the TIR1 receptor.

TIR1_Signaling_Pathway cluster_ubiquitination Ubiquitination cluster_transcription Gene Transcription Auxin Auxin (e.g., this compound analogue) TIR1 TIR1/AFB (F-box protein) Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Transcription of Auxin-Responsive Genes ARE->Gene_Expression activates

Caption: Hypothesized TIR1-mediated auxin signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of bioisosteric replacements of this compound are provided below. These protocols are based on established synthetic methodologies and may require optimization for specific substrates.

Synthesis of 1-Methyl-3-(1H-tetrazol-5-yl)indole (Analogue 1)

This protocol is adapted from methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Step 1: Synthesis of 1-Methylindole-3-carbonitrile

  • To a solution of 1-methylindole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the oxime intermediate.

  • Treat the oxime with a dehydrating agent such as acetic anhydride and reflux for 1-2 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylindole-3-carbonitrile.

Step 2: Cycloaddition to form the Tetrazole

  • In a round-bottom flask, dissolve 1-methylindole-3-carbonitrile (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and a catalyst such as zinc chloride (0.5 eq) or ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-methyl-3-(1H-tetrazol-5-yl)indole.

Tetrazole_Synthesis Start 1-Methylindole-3- carboxaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Nitrile 1-Methylindole-3- carbonitrile Oxime->Nitrile Acetic Anhydride Tetrazole 1-Methyl-3-(1H-tetrazol-5-yl)indole Nitrile->Tetrazole NaN3, ZnCl2 or NH4Cl

Caption: Synthetic workflow for 1-Methyl-3-(1H-tetrazol-5-yl)indole.

Synthesis of N-((1-methyl-1H-indol-3-yl)carbonyl)benzenesulfonamide (Analogue 2)

This protocol is based on the acylation of sulfonamides.

  • In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve benzenesulfonamide (1.1 eq) in a dry aprotic solvent like pyridine or THF.

  • Slowly add the freshly prepared 1-methylindole-3-carbonyl chloride solution to the sulfonamide solution at 0 °C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired acyl sulfonamide.

Synthesis of 1-Methylindole-3-hydroxamic Acid (Analogue 3)

This protocol is a general method for the synthesis of hydroxamic acids from carboxylic acids.

  • Activate this compound (1.0 eq) by converting it to an active ester or acid chloride as described in the acyl sulfonamide synthesis.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine or sodium hydroxide (1.5 eq) in a suitable solvent (e.g., methanol or THF/water).

  • Slowly add the activated carboxylic acid derivative to the hydroxylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute acid to precipitate the hydroxamic acid.

  • Filter the product, wash with cold water, and recrystallize from an appropriate solvent to obtain pure 1-methylindole-3-hydroxamic acid.

Synthesis of 5-(1-methyl-1H-indol-3-yl)isoxazol-3-ol (Analogue 4)

This synthesis involves the construction of the hydroxyisoxazole ring.

Step 1: Synthesis of an α,β-unsaturated ketone

  • Perform a Claisen-Schmidt condensation between 1-methylindole-3-carboxaldehyde (1.0 eq) and a suitable ketone with an α-methyl group (e.g., acetone) in the presence of a base like sodium hydroxide in ethanol/water.

  • Stir the reaction at room temperature until the aldehyde is consumed.

  • Isolate the resulting chalcone (α,β-unsaturated ketone) by filtration or extraction.

Step 2: Cyclization to form the isoxazole

  • Dissolve the chalcone intermediate (1.0 eq) in a solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate.

  • Reflux the mixture for several hours.

  • Cool the reaction, add water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography to obtain the 3-hydroxyisoxazole analogue.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with groups such as tetrazole, acyl sulfonamide, hydroxamic acid, and 3-hydroxyisoxazole presents a viable strategy for modulating the physicochemical and pharmacokinetic properties of this important scaffold. While direct comparative data is currently limited, the general principles of bioisosterism and the available synthetic methodologies provide a solid foundation for the rational design and synthesis of novel analogues. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Reactivity of 1-Methylindole-3-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Methylindole-3-carboxylic acid and its ethyl ester derivative. The analysis is grounded in fundamental principles of organic chemistry, focusing on the electronic effects of the carboxylic acid and ethyl ester functionalities on the indole ring. This document summarizes key reactive differences, provides established experimental protocols for their interconversion and typical reactions, and visually represents the underlying electronic factors influencing their reactivity.

Executive Summary

The reactivity of the indole ring system is significantly influenced by the nature of the substituent at the 3-position. Both the carboxylic acid (-COOH) and the ethyl ester (-COOC2H5) groups are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted 1-methylindole. However, the degree of this deactivation and the reactivity of the functional group itself differ, providing distinct chemical behaviors for each compound. In general, the carboxylic acid is a stronger electron-withdrawing group than the ethyl ester, leading to a less nucleophilic indole ring. Conversely, the carboxylic acid offers a reactive site for esterification, while the ethyl ester is susceptible to hydrolysis.

Data Presentation: A Comparative Overview

FeatureThis compound1-Methylindole-3-ethyl esterRationale
Indole Ring Nucleophilicity LowerHigherThe carboxylic acid group is a stronger electron-withdrawing group than the ethyl ester, thus reducing the electron density of the indole ring to a greater extent.
Reactivity towards Electrophiles Less reactiveMore reactiveA higher electron density on the indole ring of the ethyl ester derivative makes it more susceptible to attack by electrophiles.
Functional Group Reactivity Can undergo esterification, reduction to alcohol, and conversion to acid chloride.Can undergo hydrolysis (saponification) to the carboxylic acid, transesterification, and reduction to alcohol.These are characteristic reactions of carboxylic acids and esters, respectively.
Acidity Acidic (pKa of the carboxylic proton)Neutral (lacks an acidic proton)The carboxylic acid can donate a proton, while the ester does not have a readily ionizable proton.

Experimental Protocols

Esterification of this compound

This protocol describes a standard Fischer-Speier esterification to synthesize the ethyl ester from the carboxylic acid.

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the product by recrystallization or column chromatography.

Hydrolysis of 1-Methylindole-3-ethyl ester

This protocol outlines the saponification of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

  • 1-Methylindole-3-ethyl ester

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 1-Methylindole-3-ethyl ester in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and maintain for a few hours, monitoring the disappearance of the ester by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the precipitation of the carboxylic acid is complete.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Mandatory Visualization

Electronic Influence on Reactivity

The diagram below illustrates the electron-withdrawing nature of both the carboxylic acid and ethyl ester groups at the 3-position of the 1-methylindole ring. This inductive effect reduces the electron density of the pyrrole ring, thereby decreasing its nucleophilicity and reactivity towards electrophilic attack. The stronger inductive effect of the carboxylic acid group leads to a greater deactivation compared to the ethyl ester.

G Comparative Electronic Effects on the Indole Ring Indole_Acid Indole Ring COOH -COOH Indole_Acid->COOH Stronger -I Effect Reactivity_Acid Lower Nucleophilicity (Less Reactive to Electrophiles) Indole_Acid->Reactivity_Acid Indole_Ester Indole Ring COOEt -COOEt Indole_Ester->COOEt Weaker -I Effect Reactivity_Ester Higher Nucleophilicity (More Reactive to Electrophiles) Indole_Ester->Reactivity_Ester

Caption: Electronic effects of -COOH vs. -COOEt on the indole ring.

Reaction Pathway: Interconversion

The following diagram illustrates the straightforward chemical interconversion between this compound and its ethyl ester, highlighting the key reagents for each transformation.

G Interconversion of this compound and its Ethyl Ester Acid This compound Ester 1-Methylindole-3-ethyl ester Acid->Ester Esterification (EtOH, H+) Ester->Acid Hydrolysis (NaOH, H₂O then H+)

Caption: Reaction pathway for esterification and hydrolysis.

Unveiling Molecular Interactions: A Comparative Guide to the Docking of 1-Methylindole-3-carboxylic Acid Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions between potential drug candidates and their target enzymes is paramount. This guide provides a comparative analysis of docking studies involving 1-Methylindole-3-carboxylic acid derivatives and their analogues with a focus on their inhibitory potential against key enzyme targets. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this document aims to facilitate the rational design of novel therapeutics.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for identifying potential inhibitors of enzymes involved in various disease pathways.[] Indole derivatives, including this compound, represent a significant class of heterocyclic compounds that have been extensively studied for their therapeutic properties, notably as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX).[3][4]

Comparative Docking Performance of Indole Derivatives

The following table summarizes the docking performance of various indole derivatives against the COX-2 enzyme, a key target in inflammation. The data, compiled from multiple studies, highlights the binding affinities and key interactions that contribute to the inhibitory potential of these compounds.

Compound IDTarget EnzymeDocking Score (kcal/mol)Interacting ResiduesReference
Derivative S3 COX-2Not explicitly stated, but noted for strong interactionTyr 355, Arg 120[3]
Derivative 13b COX-2High interaction energy reportedNot specified[4]
Derivative 14b COX-2High interaction energy reportedNot specified[4]
Derivative 5c COX-260.37SER-353, GLN-192, TRP-387, TYR-385, GLY-526, VAL-349, SER-530, MET-522, ARG-513[5]
Derivative 5f COX-265.13Not specified[5]
Derivative 5g COX-263.18Not specified[5]
Compound IIb COX-2-11.35ALA527, ARG120, TYR355, LYS360, MET535, LEU534, LEU531, LEU117, VAL116, MET113, LEU359, PHE361[6]
Indomethacin (Standard) COX-249.40 (score)Tyr 355, Arg 120[3][5]
Celecoxib (Standard) COX-267.90 (score)Not specified[5]
Meloxicam (Standard) COX-2-6.89Not specified[6]

Note: Docking scores from different studies may not be directly comparable due to variations in software and scoring functions.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies to evaluate the binding of this compound derivatives to an enzyme active site.

1. Preparation of the Protein Structure:

  • The three-dimensional crystal structure of the target enzyme is retrieved from a protein databank such as the RCSB Protein Data Bank (PDB).

  • Water molecules, co-ligands, and ions are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMm).

  • The protein is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field.

  • Partial charges are assigned to the ligand atoms.

3. Docking Simulation:

  • A docking software package (e.g., AutoDock, MOE, GOLD) is used to perform the simulation.[3][7]

  • The active site of the enzyme is defined, typically based on the position of a co-crystallized ligand or through literature review. A grid box is generated around this active site.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Lower binding energy values generally indicate stronger binding.[8]

4. Analysis of Docking Results:

  • The docked poses are visualized and analyzed to identify the best binding mode.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site are examined.

  • The docking results are often validated by comparing the predicted binding mode of a known inhibitor with its experimentally determined orientation.

Visualizing the Process: From Workflow to Biological Pathway

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway involving the COX-2 enzyme.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB Download, Cleaning) Define_Site Define Binding Site (Grid Generation) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Docked Poses (Scoring) Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions (H-bonds, etc.) Analyze_Poses->Identify_Interactions Lead_Identification Lead Compound Identification Identify_Interactions->Lead_Identification

Caption: A generalized workflow for molecular docking studies.

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2->Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Indole Derivative (e.g., this compound derivative) Inhibitor->COX2

Caption: A simplified COX-2 signaling pathway in inflammation.

References

A Comparative Guide to the Purity of Synthesized 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for evaluating the purity of synthesized 1-Methylindole-3-carboxylic acid. It includes a comparison with commercially available alternatives, detailed experimental protocols for purity assessment, and supporting data to aid in the selection of high-quality material for research and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream products. This guide outlines a systematic approach to benchmarking the purity of in-house synthesized this compound against commercially available standards.

Purity Benchmark Comparison

A critical aspect of utilizing synthesized this compound is understanding its purity profile in comparison to commercially available options. This allows for an objective assessment of the synthesis and purification success.

Table 1: Comparative Purity Analysis of this compound Sources

SourceStated PurityAnalytical MethodPotential Impurities
In-house Synthesis Target: >99%HPLC, ¹H NMR, LC-MS1-Methylindole-3-carboxaldehyde, residual solvents
Commercial Supplier A ≥99.0%HPLCUnspecified
Commercial Supplier B 97%HPLCUnspecified

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for a thorough assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for quantifying the purity of this compound and detecting potential impurities.

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and detection of proton-containing impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ, ppm): The spectrum should be consistent with the structure of this compound. Key signals include the N-methyl protons, aromatic protons, and the carboxylic acid proton.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides mass information for the main component and any impurities, aiding in their identification.

Instrumentation and Conditions:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Expected Mass:

    • [M+H]⁺: 176.07

    • [M-H]⁻: 174.06

Potential Impurities from Synthesis

The most common laboratory synthesis of this compound involves the oxidation of 1-methylindole-3-carboxaldehyde. Therefore, the primary process-related impurity to monitor is the unreacted starting material.

  • 1-Methylindole-3-carboxaldehyde: This aldehyde is a common precursor and its presence indicates an incomplete oxidation reaction. It can be readily detected by HPLC and LC-MS.

Visualizing the Purity Analysis Workflow

A systematic workflow is crucial for consistent and reliable purity assessment.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Comprehensive Purity Analysis cluster_decision Decision Synthesized_Product Synthesized 1-Methylindole- 3-carboxylic acid Initial_TLC Initial Purity Check (TLC) Synthesized_Product->Initial_TLC Purification Purification (e.g., Recrystallization) Initial_TLC->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Purification->NMR LCMS LC-MS Analysis (Impurity Identification) Purification->LCMS Purity_Threshold Purity ≥ 99%? HPLC->Purity_Threshold Proceed Proceed to Application Purity_Threshold->Proceed Yes Repurify Further Purification Purity_Threshold->Repurify No Repurify->Purification

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylindole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylindole-3-carboxylic acid, a compound frequently used in pharmaceutical research and organic synthesis. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the protection of our environment.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Therefore, its disposal must be managed with stringent protocols to mitigate potential risks.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Quantitative Safety Data

The following table summarizes the key quantitative safety data for this compound.

ParameterValueReference
Oral LD50 (ATE) > 2000 mg/kg[2]
Dermal LD50 (ATE) > 2000 mg/kg[2]
GHS Hazard Code (Skin Irritation) H315 (Category 2)[1]
GHS Hazard Code (Eye Irritation) H319 (Category 2)[1]
GHS Hazard Code (Respiratory Irritation) H335 (Category 3)[1]

ATE: Acute Toxicity Estimate. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Step-by-Step Disposal Protocol for this compound

The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Containment

Objective: To safely collect and store this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Waste this compound (pure, contaminated labware, etc.)

Procedure:

  • Waste Identification: All materials contaminated with this compound, including unused pure chemical, reaction byproducts, contaminated filter paper, gloves, and glassware, must be classified as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. As a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and cyanides.

  • Container Requirements:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original container can be used if it is in good condition.

    • The container must remain closed at all times, except when adding waste.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

      • The date of waste accumulation.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Once the waste container is full, or in accordance with institutional timelines, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company.

Emergency Procedures for Spills

In the event of a spill, the primary goal is to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills of solid material, and if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS for assistance.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material. Avoid generating dust.

    • Place the spilled material and all contaminated cleaning materials (e.g., absorbent pads, contaminated PPE) into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify 1. Waste Identification (Pure chemical, contaminated labware, etc.) start->identify ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe spill_check Spill Occurred? identify->spill_check segregate 3. Segregate Waste (Collect in a dedicated, compatible container) ppe->segregate ppe->spill_check label 4. Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label segregate->spill_check store 5. Store in Satellite Accumulation Area (Sealed, cool, dry, ventilated) label->store full_check Container Full? store->full_check spill_procedure Follow Emergency Spill Procedure spill_check->spill_procedure Yes spill_procedure->segregate full_check->store No request_pickup 6. Request Waste Pickup (Contact EHS or approved waste vendor) full_check->request_pickup Yes end End: Professional Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment.

References

Essential Safety and Operational Guide for Handling 1-Methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylindole-3-carboxylic acid. It includes detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo prevent skin contact and irritation.[4]
Eye Protection Safety glasses or gogglesANSI Z87.1-ratedTo protect eyes from dust particles and splashes, preventing serious eye irritation.[2][4]
Respiratory Protection Dust mask or respiratorNIOSH-approved N95 or higherTo prevent inhalation of dust, which can cause respiratory tract irritation.[2]
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Weigh and handle the solid chemical carefully to avoid dust generation C->D E Clean work area thoroughly D->E F Dispose of waste in a designated, labeled hazardous waste container E->F G Remove and dispose of gloves F->G H Wash hands thoroughly G->H

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]

  • Avoid generating dust during handling.

  • Keep the container tightly closed when not in use.

  • Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[4]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] Remove and wash contaminated clothing before reuse.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Spill and Disposal Procedures:

  • In case of a spill, avoid dust formation.[6] Sweep up the spilled solid and place it into a suitable, labeled container for disposal.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not let the product enter drains.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.